molecular formula C42H78Ca5O48 B105414 Calcium lactate gluconate CAS No. 11116-97-5

Calcium lactate gluconate

Cat. No.: B105414
CAS No.: 11116-97-5
M. Wt: 1551.4 g/mol
InChI Key: LVJCJXCOPLJXCU-SHQGLIOGSA-D
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Description

Calcium Lactate Gluconate is a soluble calcium salt with the chemical formula C42H78Ca5O48 . It is a compound of calcium lactate and calcium gluconate, appearing as a white, odorless, crystalline solid with a neutral taste . This reagent is characterized by its high solubility in water, making it an excellent source of bioavailable calcium ions for various research applications . In food science research, this compound is extensively used as a calcium source in molecular gastronomy, particularly for reverse spherification processes with sodium alginate, where it provides necessary calcium ions without imparting bitterness . It is also a key compound for studying the fortification of foods and beverages, such as clear drinks and dairy alternatives, due to its high solubility and minimal impact on flavor and pH . Nutritional and pharmaceutical research utilizes this compound to investigate calcium bioavailability and its role in preventing deficiencies, as it is a well-absorbed form of the mineral . The mechanism of action involves the dissociation in aqueous solutions to release free calcium cations (Ca²⁺), which are essential for numerous physiological and chemical processes, including gel formation and mineral absorption . Store this compound in a well-closed container, in a dry place at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

11116-97-5

Molecular Formula

C42H78Ca5O48

Molecular Weight

1551.4 g/mol

IUPAC Name

pentacalcium;hexakis(2-hydroxypropanoate);tetrakis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);dihydrate

InChI

InChI=1S/4C6H12O7.6C3H6O3.5Ca.2H2O/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;6*1-2(4)3(5)6;;;;;;;/h4*2-5,7-11H,1H2,(H,12,13);6*2,4H,1H3,(H,5,6);;;;;;2*1H2/q;;;;;;;;;;5*+2;;/p-10/t4*2-,3-,4+,5-;;;;;;;;;;;;;/m1111............./s1

InChI Key

LVJCJXCOPLJXCU-SHQGLIOGSA-D

Isomeric SMILES

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Synonyms

Calcium Gluconolactate;  (Gluconato)(lactato)calcium;  2-Hydroxy-propanoic Acid Calcium Complex; 

Origin of Product

United States

Foundational & Exploratory

Calcium lactate gluconate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Chemical Structure and Identity

Calcium lactate (B86563) gluconate is a composite of calcium with lactate and gluconate anions. It can exist as a simple mixture of calcium lactate and calcium gluconate, or as a distinct chemical entity. One commonly cited chemical formula for the compound is Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O [1][2]. Another patented formulation describes a single molecule with the general structure CH₂OH-(CHOH)₄-COOCaCOO-CH(OH)-CH₃. This ambiguity in its precise nature—a defined compound versus a mixture—is a critical consideration in research and development, impacting stoichiometry, manufacturing, and regulatory filings.

The CAS number for calcium lactate gluconate is 11116-97-5.

Physicochemical Properties

This compound is a white, odorless, and tasteless crystalline powder[3]. Its key properties are summarized in the table below, offering a comparative overview for formulation and development.

PropertyValueSource(s)
Appearance White, odorless, tasteless crystalline powder[3]
Solubility in Water 400 g/L[2]
Taste Neutral[3]
Bioavailability High, greater than or equal to other calcium salts like calcium carbonate and calcium citrate.[4]
Experimental Protocols for Physicochemical Characterization

A standardized method to determine the aqueous solubility of this compound involves preparing a saturated solution and quantifying the dissolved calcium concentration.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove any undissolved solid, yielding a clear, saturated solution.

  • Quantification of Calcium: Analyze the calcium concentration in the filtrate using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS) or titration with EDTA[5].

  • Calculation: Express the solubility in grams per liter (g/L) based on the determined calcium concentration and the molecular weight of this compound.

The tendency of a substance to absorb moisture from the air is a critical parameter for storage and handling. The European Pharmacopoeia outlines a general method for this assessment.

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium (B1175870) chloride solution) and temperature (e.g., 25 °C)[6].

  • Equilibration and Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.

  • Classification: The percentage increase in weight determines the hygroscopicity classification (e.g., non-hygroscopic, slightly hygroscopic, etc.)[6]. For more detailed analysis, gravimetric sorption analyzers can be used to generate moisture sorption-desorption isotherms[7].

Stability testing is crucial to determine the shelf-life and storage conditions. This involves subjecting the material to various environmental conditions over time.

Protocol:

  • Sample Storage: Store samples of this compound in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 12, 24 months), withdraw samples for analysis.

  • Analytical Testing: Analyze the samples for appearance, moisture content, assay of calcium, and the presence of any degradation products. High-performance liquid chromatography (HPLC) can be employed to separate and quantify potential impurities or degradation products[8].

  • Data Analysis: Evaluate any changes in the physicochemical properties over time to establish the stability profile and recommend appropriate storage conditions and shelf-life.

Pharmacokinetic Profile

The high bioavailability of calcium from this compound is a key advantage in drug development and nutritional supplementation[4].

Absorption

Calcium absorption from the gastrointestinal tract is a complex process. Studies comparing different calcium salts have shown that the absorption of calcium from a lactogluconate/carbonate solution is approximately 25%[9]. The solubility of the calcium salt plays a role, but it is not the sole determinant of absorption efficiency[9][10].

Distribution, Metabolism, and Excretion

Once absorbed, calcium enters the systemic circulation and is distributed throughout the body, with the vast majority being incorporated into bone tissue. The lactate and gluconate anions are metabolized through normal physiological pathways. Excretion of unabsorbed calcium occurs primarily through the feces, while absorbed calcium is filtered by the kidneys, with a significant portion being reabsorbed.

Experimental Protocol for Bioavailability Assessment

In vivo studies in animal models or humans are necessary to determine the pharmacokinetic parameters of calcium from this compound.

Protocol (Rat Model):

  • Animal Model: Utilize a validated rat model for calcium absorption studies[10].

  • Dosing: Administer a known dose of this compound orally to the rats. A control group receiving a different calcium salt (e.g., calcium carbonate) should be included for comparison.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Calcium Analysis: Analyze the serum samples for calcium concentration using a validated method like AAS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of calcium absorption.

Biological Interactions and Signaling Pathways

The primary biological role of this compound is to serve as a source of calcium ions (Ca²⁺). Calcium is a ubiquitous second messenger involved in a multitude of cellular processes.

Calcium Signaling Pathways

Elevations in intracellular calcium concentration trigger a cascade of events by binding to and activating various proteins, including calmodulin and troponin. This can lead to diverse physiological responses such as muscle contraction, neurotransmitter release, and gene transcription. A simplified representation of a generic calcium signaling pathway is provided below.

CalciumSignaling cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Stimulus Hormone/ Neurotransmitter Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol Ca²⁺ ER->Ca_Cytosol releases Ca_ER Ca²⁺ Calmodulin Calmodulin Ca_Cytosol->Calmodulin binds to CaM_Kinase CaM-Kinase Calmodulin->CaM_Kinase activates Response Muscle Contraction, Gene Transcription, Neurotransmitter Release CaM_Kinase->Response PKC->Response DrugDevWorkflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_clinical Clinical Evaluation cluster_manufacturing Manufacturing & QC A Physicochemical Characterization B Solubility & Stability Screening A->B C Excipient Compatibility B->C D Dosage Form Design C->D E Process Optimization D->E F Analytical Method Development E->F G Bioavailability/ Bioequivalence Studies F->G H Phase I-III Clinical Trials G->H I Scale-up & Tech Transfer H->I J Commercial Manufacturing I->J K Quality Control & Release Testing J->K

References

The Core Mechanism of Calcium Lactate Gluconate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563) gluconate, a mixed salt of calcium, is a highly soluble and bioavailable form of calcium supplementation. This technical guide delineates the mechanism of action of calcium lactate gluconate in biological systems, from its dissolution and absorption to its influence on key cellular signaling pathways. The document provides a comprehensive overview of the experimental protocols used to investigate its efficacy, quantitative data on its bioavailability, and a detailed examination of the molecular cascades it triggers.

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and cellular signaling. Inadequate calcium intake can lead to osteoporosis and other health complications. Calcium supplementation is a common strategy to address dietary deficiencies, and the choice of calcium salt is critical for ensuring optimal absorption and bioavailability. This compound has emerged as a superior option due to its high solubility and bioavailability, which is attributed to the presence of lactate and gluconate anions. This guide provides a detailed exploration of its mechanism of action for researchers and professionals in drug development.

Physicochemical Properties and Dissolution

This compound is a salt that readily dissolves in aqueous solutions, a critical first step for its biological activity.[1]

Dissolution Mechanism

The primary mechanism of action begins with the dissolution of this compound in the gastrointestinal tract. This process releases free calcium ions (Ca²⁺), lactate, and gluconate into the lumen.[1] The high solubility of this compound ensures a greater concentration of free Ca²⁺ is available for absorption compared to less soluble salts like calcium carbonate.

In Vitro Dissolution Testing

The dissolution rate of calcium supplements is a key predictor of their in vivo bioavailability. Standardized methods, such as those outlined by the United States Pharmacopeia (USP), are employed to assess this.

Experimental Protocol: In Vitro Dissolution of Calcium Supplements (USP Apparatus 2)

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) to simulate gastric fluid.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 75 rpm.

  • Procedure: a. Place a single tablet or a specified amount of powdered this compound in the dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the calcium concentration using atomic absorption spectroscopy or a similar quantitative method.

  • Data Analysis: Plot the percentage of dissolved calcium against time to generate a dissolution profile.

Intestinal Absorption

Once dissolved, the released calcium ions are absorbed across the intestinal epithelium through two primary pathways: the transcellular (active) and paracellular (passive) routes.

Role of Lactate and Gluconate Anions

The lactate and gluconate moieties are believed to enhance calcium absorption. They can act as soluble ligands that keep calcium in an ionized form, preventing its precipitation with dietary inhibitors like oxalates and phytates. This maintains a higher concentration of free Ca²⁺ available for transport.

In Vitro Assessment of Calcium Absorption: The Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption.

Experimental Protocol: Caco-2 Cell Permeability Assay for Calcium Absorption

  • Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days, forming a confluent monolayer.

  • Monolayer Integrity: a. Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Assay: a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the this compound solution (dissolved in transport buffer) to the apical (AP) side of the Transwell® insert. c. Add fresh transport buffer to the basolateral (BL) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Quantification: a. Analyze the calcium concentration in the collected samples using a suitable method (e.g., atomic absorption spectroscopy).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of calcium transport to the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

G cluster_workflow Caco-2 Permeability Assay Workflow Start Start Culture Caco-2 cells on Transwell inserts Culture Caco-2 cells on Transwell inserts Start->Culture Caco-2 cells on Transwell inserts Differentiation (21-25 days) Differentiation (21-25 days) Culture Caco-2 cells on Transwell inserts->Differentiation (21-25 days) Measure TEER for monolayer integrity Measure TEER for monolayer integrity Differentiation (21-25 days)->Measure TEER for monolayer integrity Add this compound to Apical side Add this compound to Apical side Measure TEER for monolayer integrity->Add this compound to Apical side TEER > 250 Ω·cm² Incubate at 37°C Incubate at 37°C Add this compound to Apical side->Incubate at 37°C Sample from Basolateral side Sample from Basolateral side Incubate at 37°C->Sample from Basolateral side Quantify Calcium Quantify Calcium Sample from Basolateral side->Quantify Calcium Calculate Papp Calculate Papp Quantify Calcium->Calculate Papp G cluster_workflow Ovariectomized Rat Model Workflow Start Start Select Rats Select Rats Start->Select Rats Ovariectomy (OVX) / Sham Surgery Ovariectomy (OVX) / Sham Surgery Select Rats->Ovariectomy (OVX) / Sham Surgery Dietary Intervention and Supplementation Dietary Intervention and Supplementation Ovariectomy (OVX) / Sham Surgery->Dietary Intervention and Supplementation Monitor for 12-16 weeks Monitor for 12-16 weeks Dietary Intervention and Supplementation->Monitor for 12-16 weeks Measure BMD (DXA) Measure BMD (DXA) Monitor for 12-16 weeks->Measure BMD (DXA) Collect Blood for Biomarker Analysis Collect Blood for Biomarker Analysis Monitor for 12-16 weeks->Collect Blood for Biomarker Analysis Euthanasia and Bone Collection Euthanasia and Bone Collection Monitor for 12-16 weeks->Euthanasia and Bone Collection End End Measure BMD (DXA)->End Collect Blood for Biomarker Analysis->End Histomorphometry Histomorphometry Euthanasia and Bone Collection->Histomorphometry Histomorphometry->End G cluster_casr Calcium-Sensing Receptor (CaSR) Signaling Pathway Extracellular_Ca Increased Extracellular Ca²⁺ CaSR CaSR (G-protein coupled receptor) Extracellular_Ca->CaSR binds Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG cleaves PIP₂ to PIP2 PIP₂ ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Intracellular_Ca Increased Intracellular Ca²⁺ ER->Intracellular_Ca releases Inhibit_PTH Inhibition of PTH Secretion Intracellular_Ca->Inhibit_PTH PKC->Inhibit_PTH G cluster_camkii Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathway Intracellular_Ca Increased Intracellular Ca²⁺ CaM Calmodulin (CaM) Intracellular_Ca->CaM binds to Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM forms CaMKII_inactive Inactive CaMKII Ca_CaM->CaMKII_inactive binds to and activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate Substrate Proteins CaMKII_active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Phosphorylated_Substrate->Cellular_Response

References

Bioavailability and Absorption Pathways of Calcium Lactate Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium lactate (B86563) gluconate, a salt combining calcium with lactate and gluconate, is recognized for its high solubility and superior bioavailability compared to other calcium salts commonly used in supplementation and food fortification. This technical guide provides an in-depth analysis of the bioavailability and intestinal absorption pathways of calcium lactate gluconate. It synthesizes available data on its absorption efficacy, details the experimental methodologies used to assess calcium bioavailability, and illustrates the key physiological and signaling pathways involved in intestinal calcium transport. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a composite salt of calcium with two organic anions, lactate and gluconate. It is noted for its excellent solubility in water, which is a key factor in its enhanced bioavailability.[1][2] Unlike calcium carbonate, which requires an acidic environment for optimal absorption, this compound's absorption is independent of gastric acid.[1] This characteristic makes it a suitable calcium source for a broader range of individuals, including the elderly and those on acid-reducing medications.[1]

Bioavailability of this compound

The bioavailability of a calcium salt is the fraction of ingested calcium that is absorbed and becomes available for metabolic use. This compound is reported to have a high bioavailability, with some sources suggesting absorption rates of 40–50%, significantly higher than the 20–30% reported for calcium carbonate.[2]

Comparative Bioavailability Data

One study in postmenopausal women compared the change in area under the curve of serum calcium concentration (ΔAUC1-5hr) after ingestion of 600 mg of elemental calcium from different supplements. A supplement containing calcium lactate and calcium gluconate showed a greater ΔAUC1-5hr than calcium citrate (B86180), indicating better absorption within the first five hours.[3] Another study found that the net calcium absorption from a calcium lactogluconate/carbonate solution was 25%, while a calcium citrate solution was 29%.[4]

Calcium SaltElemental Calcium (%)Relative Bioavailability/Absorption InsightsReference
This compound~13%Reported absorption rates of 40-50%. Generally considered more bioavailable than calcium carbonate.[2][2]
Calcium Carbonate40%Absorption is dependent on stomach acid. Reported absorption rates of 20-30%.[1][2][1][2]
Calcium Citrate21%Good bioavailability, does not require an acidic environment for absorption.[3][3]
Calcium Lactate13%Faster absorption rate in increasing serum calcium compared to calcium carbonate.[5][5]
Calcium Gluconate9%Net calcium absorption reported to be around 27%.[6][6]

Intestinal Calcium Absorption Pathways

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways. The high solubility of this compound ensures a greater concentration of ionized calcium (Ca2+) is available in the intestinal lumen for absorption through both routes.

Transcellular Pathway

The transcellular pathway is an active, saturable process that occurs primarily in the duodenum. It involves the entry of Ca2+ into the enterocyte, its transport across the cell, and its extrusion into the bloodstream. This pathway is tightly regulated by vitamin D.

  • Apical Entry: Ca2+ enters the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel on the apical membrane.

  • Intracellular Transport: Once inside the cell, Ca2+ binds to calbindin-D9k, which buffers the ion and facilitates its diffusion to the basolateral membrane.

  • Basolateral Extrusion: Ca2+ is actively transported out of the cell and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).

Paracellular Pathway

The paracellular pathway is a passive, non-saturable process that occurs throughout the small intestine, but predominantly in the jejunum and ileum. Ca2+ moves between the enterocytes through the tight junctions. This pathway is dependent on the electrochemical gradient and the permeability of the tight junctions. The high concentration of soluble Ca2+ from this compound can drive absorption through this pathway.

Potential Role of Lactate and Gluconate

While the primary driver of calcium absorption is the concentration of ionized calcium, the organic anions lactate and gluconate may also play a role. Lactate has been shown to protect the intestinal epithelial barrier function and promote intestinal epithelial cell migration, which could indirectly support optimal nutrient absorption.[7][8] It may also play a role in activating the Wnt/β-catenin signaling pathway, which is involved in intestinal epithelial cell proliferation.[9] The direct impact of lactate and gluconate on the specific signaling pathways of calcium transport requires further investigation.

Experimental Protocols for Assessing Calcium Bioavailability

In Vivo Human Clinical Trials

A common design for assessing the bioavailability of calcium supplements is a randomized, crossover study.

Objective: To compare the oral bioavailability of calcium from this compound with other calcium salts (e.g., calcium carbonate, calcium citrate).

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers is recruited.

  • Study Design: A randomized, single-dose, crossover design is employed where each subject receives each of the different calcium supplements in a random order, with a washout period between each administration.

  • Dosing: Subjects receive a standardized oral dose of elemental calcium (e.g., 500 mg) from each supplement.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-ingestion.

  • Urine Collection: Urine is collected at baseline and at specified intervals to measure calcium excretion.

  • Analysis: Serum samples are analyzed for total and/or ionized calcium concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the serum concentration-time profiles.[10][11]

G

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Objective: To determine the permeability of calcium from this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer.

    • A solution containing this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

    • The concentration of calcium in the collected samples is measured using methods like atomic absorption spectroscopy.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of calcium transport across the cell monolayer.

G

Signaling Pathways in Intestinal Calcium Absorption

The absorption of calcium is a complex process regulated by various signaling pathways, primarily under the control of vitamin D.

Vitamin D-Mediated Transcellular Calcium Transport

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is the principal regulator of active transcellular calcium absorption.

  • VDR Activation: Calcitriol binds to the vitamin D receptor (VDR) in the enterocyte nucleus.

  • Gene Transcription: The calcitriol-VDR complex acts as a transcription factor, increasing the expression of genes encoding for key calcium transport proteins:

    • TRPV6: The apical calcium channel.

    • Calbindin-D9k: The intracellular calcium-binding protein.

    • PMCA1b: The basolateral calcium pump.

G

Conclusion

This compound presents a highly bioavailable option for calcium supplementation and fortification due to its excellent solubility and acid-independent absorption. While direct comparative pharmacokinetic data is limited, existing studies consistently indicate superior or comparable bioavailability to other common calcium salts. Its absorption occurs via both transcellular and paracellular pathways, and the presence of organic anions may offer additional benefits to intestinal health. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development in the field of mineral supplementation.

References

Solubility profile of calcium lactate gluconate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows.

Introduction

Calcium lactate gluconate is a salt mixture composed of calcium lactate and calcium gluconate. It is favored for its high bioavailability and neutral taste, making it an excellent choice for fortification in various formulations.[1][2][3] A critical physicochemical property influencing its application is its solubility in different solvent systems. This guide delves into the specifics of its solubility profile. The high aqueous solubility of this compound is attributed to the interplay between intermolecular forces and the energetic favorability of dissolution.[2]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Aqueous and Other Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water20≥ 20.0[4]Highly and instantly soluble.[1] Forms a transparent solution.[2]
Water25~40.0Reported as 400 g/Liter.[5]
Boiling Water100Easily SolubleSpecific quantitative data not available.
Ethanol (95%)AmbientSlightly SolubleBased on data for calcium lactate.[6] Calcium gluconate is practically insoluble.
MethanolAmbientPractically InsolubleBased on data for a related compound, calcium gluconolactate.
Diethyl EtherAmbientPractically InsolubleBased on data for calcium lactate.[6]
Propylene GlycolAmbientData Not Available-
GlycerolAmbientData Not Available-

Note: Due to the limited availability of specific quantitative data for the combined this compound product in organic solvents, the information provided is based on the known solubility of its individual components, calcium lactate and calcium gluconate.

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

  • Temperature: The solubility of the individual components, particularly calcium lactate, increases with temperature.[7]

  • pH: The pH of the medium can influence the solubility of calcium salts. In general, the solubility of calcium salts of weak acids may be affected by pH changes.[8][9]

  • Presence of Other Ions: The presence of other salts can affect solubility. For instance, sodium gluconate has been shown to increase the solubility of calcium lactate, likely through the formation of soluble complexes.[10] Research has also demonstrated that the solubility of calcium L-lactate is increased in the presence of sodium D-gluconate.[11][12]

Experimental Protocols

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is considered the gold standard for equilibrium solubility measurements.[13]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • This compound powder

  • Selected solvents (e.g., Water, Ethanol, Propylene Glycol, Glycerol)

  • Volumetric flasks

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC, Atomic Absorption Spectrometer, or Titrator)

Procedure: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each flask.

  • Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Phase Separation: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. The choice of analytical method will depend on the solvent and the desired precision.

    • Complexometric Titration: A common method for determining calcium concentration. The sample is titrated with a standardized solution of EDTA (ethylenediaminetetraacetic acid) using a suitable indicator.

    • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the lactate and gluconate anions, providing a measure of the dissolved salt.

    • Atomic Absorption Spectroscopy (AAS): A sensitive method for determining the concentration of calcium ions in the solution.

Data Analysis

The solubility is expressed as the concentration of the dissolved this compound in the solvent, typically in units of g/100 mL or mg/mL. The results should be reported as the mean of multiple determinations with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis prep1 Add Excess Solute to Solvent equil Agitate at Constant Temperature prep1->equil sample Withdraw Supernatant equil->sample filter Filter (0.45 µm) sample->filter analyze Quantify Solute Concentration filter->analyze

Figure 1: Experimental workflow for equilibrium solubility determination.
Logical Relationship of Factors Affecting Solubility

This diagram illustrates the primary factors that influence the solubility of this compound.

factors_affecting_solubility center Calcium Lactate Gluconate Solubility temp Temperature temp->center ph pH of Medium ph->center ions Presence of Other Ions ions->center solvent Solvent Properties (Polarity, H-bonding) solvent->center

Figure 2: Key factors influencing the solubility of this compound.

References

A Technical Guide to the Physiological Roles of Dissociated Lactate and Gluconate Ions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth examination of the physiological roles of dissociated lactate (B86563) and gluconate ions, targeting researchers, scientists, and professionals in drug development. It moves beyond classical views to explore contemporary understanding of these ions as active participants in metabolic regulation, cell signaling, and homeostasis. Lactate, once dismissed as a metabolic waste product, is now recognized as a critical energy substrate and a signaling molecule, or "lactormone," that modulates gene expression through newly discovered epigenetic mechanisms.[1][2][3] Gluconate, while often considered a simple counter-ion in pharmaceutical formulations, participates in core metabolic pathways and influences mineral homeostasis through its chelating properties.[4][5] This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to offer a comprehensive resource for advanced research and development.

Part 1: The Physiology of the Lactate Ion

Historically viewed as a fatigue-inducing byproduct of anaerobic glycolysis, the lactate anion is now understood to be a central player in bioenergetics and cellular communication.[3][6] At physiological pH, lactic acid (pKa ~3.86) exists almost exclusively in its dissociated form, lactate.[6] This section elucidates its multifaceted roles as a metabolic fuel and a signaling molecule.

Metabolic Roles of Lactate

Lactate is a dynamic metabolic substrate continuously produced and consumed by diverse cells under both aerobic and anaerobic conditions.[7] Its movement and utilization are described by the lactate shuttle theory.[3][7]

  • Intercellular Lactate Shuttle: This concept describes how lactate produced in one cell can be transported to and utilized by another.[7] For instance, lactate generated in glycolytic muscle fibers can be shuttled to adjacent oxidative fibers or remote tissues like the heart and brain to be used as a primary fuel source.[7][8] The Cori cycle is a well-established example, where muscle-derived lactate is transported to the liver and kidneys for gluconeogenesis.[8][9]

  • Intracellular Lactate Shuttle: Lactate produced in the cytosol can be transported into the mitochondria of the same cell and converted back to pyruvate (B1213749) for oxidation in the tricarboxylic acid (TCA) cycle.[10] This highlights the tight coupling of glycolysis and oxidative phosphorylation.[1][2]

  • Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes exhibit high rates of aerobic glycolysis, producing lactate that is shuttled to neurons.[11][12] Neurons then preferentially use this lactate as an energy substrate to fuel oxidative metabolism, a process crucial for functions like memory formation.[11][12]

G cluster_astrocyte Astrocyte cluster_neuron Neuron A_Glu Glucose A_Pyr Pyruvate A_Glu->A_Pyr Glycolysis A_Lac Lactate A_Pyr->A_Lac A_MCT MCT1/4 A_Lac->A_MCT N_MCT MCT2 A_MCT->N_MCT Lactate Shuttle N_Lac Lactate N_MCT->N_Lac N_Pyr Pyruvate N_Lac->N_Pyr N_Mito Mitochondrion N_Pyr->N_Mito N_ATP ATP N_Mito->N_ATP Oxidative Phosphorylation Blood Blood Vessel Blood_Glu Glucose Blood_Glu->A_Glu GLUT1

Fig. 1: The Astrocyte-Neuron Lactate Shuttle (ANLS).
Signaling Roles of Lactate

Beyond its role in energy metabolism, lactate functions as a signaling molecule, or "lactormone," with its own receptor and the ability to induce post-translational modifications.[6][7]

  • GPR81 (HCAR1) Receptor Activation: Lactate is a natural ligand for the G-protein coupled receptor GPR81 (Hydroxycarboxylic Acid Receptor 1).[6][13] GPR81 is highly expressed in adipocytes and is also found in tissues like the brain, muscle, and liver.[6][11] Upon binding lactate, the receptor couples to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This signaling cascade has diverse effects, including the inhibition of lipolysis in fat cells, immune modulation, and neuroprotection.[6][11][15]

  • Protein Lactylation: A recently discovered post-translational modification (PTM), lysine (B10760008) lactylation (Kla), directly links lactate metabolism to epigenetic regulation.[16][17] Derived from lactate, lactyl-CoA can be enzymatically or non-enzymatically added to lysine residues on histones and other proteins.[16] Histone lactylation can alter chromatin structure and regulate the transcription of genes involved in processes like inflammation, tissue repair, and metabolism.[17][18][19] This modification establishes a direct mechanism by which the metabolic state of a cell can influence its genetic programming.[20]

G Lactate Lactate GPR81 GPR81 (HCAR1) Lactate->GPR81 Binds Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Reduced Activation

Fig. 2: The GPR81 (HCAR1) signaling pathway.
Quantitative Data: Lactate Concentrations

Lactate levels in the body are highly dynamic, reflecting the balance between production and clearance.[21][22]

ParameterConditionTypical Concentration Range (mmol/L)Reference(s)
Arterial Blood Lactate Resting0.5 - 2.0[21]
Venous Blood Lactate Resting0.5 - 2.2[21]
Blood Lactate Hyperlactatemia2.0 - 5.0[23][24]
Blood Lactate Severe Lactic Acidosis> 5.0[23]
Blood Lactate Intense Exertion> 20.0[22]
Brain Extracellular Fluid Normal~1.0 - 2.5[12][25]
Experimental Protocols

Protocol 1: Measuring Lactate Flux with Radiolabeled Glucose Tracing

This protocol provides a direct measure of the rate of glucose conversion to lactate (glycolytic flux).[26]

  • Cell Culture: Plate cells (e.g., astrocytes, cancer cells) in multi-well plates and grow to desired confluency.

  • Medium Replacement: Aspirate standard culture medium and wash cells twice with a serum-free, low-glucose medium.

  • Labeling: Add fresh medium containing a known concentration and specific activity of a radiolabeled glucose tracer (e.g., [U-¹⁴C]-glucose or D-[5-³H]-glucose).

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).

  • Sample Collection:

    • Extracellular Lactate: Carefully collect the culture medium from each well into separate tubes.

    • Intracellular Metabolites: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add an ice-cold extraction solvent (e.g., 80% methanol) to the wells, scrape the cells, and collect the lysate.

  • Lactate Separation: Separate radiolabeled lactate from glucose and other metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quantification: Measure the radioactivity incorporated into the lactate fraction using a scintillation counter.

  • Data Analysis: Calculate the rate of lactate production by normalizing the radioactivity counts to the specific activity of the glucose tracer, incubation time, and cell number or total protein content.

G start Plate and Culture Cells step2 Replace Medium with Radiolabeled [¹⁴C]-Glucose start->step2 step3 Incubate (e.g., 1-4 hours) step2->step3 step4 Collect Extracellular Medium & Intracellular Lysate step3->step4 step5 Separate Metabolites (HPLC or TLC) step4->step5 step6 Quantify Radioactivity in Lactate Fraction (Scintillation Counting) step5->step6 end Calculate Lactate Production Rate step6->end

Fig. 3: Experimental workflow for radiolabeled lactate flux assay.

Part 2: The Physiology of the Gluconate Ion

The gluconate ion, the conjugate base of gluconic acid, is prevalent in nature as a product of glucose oxidation.[5] In physiology and pharmacology, its primary role is that of a highly soluble, biologically compatible carrier for mineral cations.[5][27] However, it is not metabolically inert.

Primary Physiological Roles
  • Cation Chelation and Delivery: Gluconate is an effective chelating agent for divalent and trivalent metal ions, including Ca²⁺, Fe²⁺, and Zn²⁺.[5] This property makes it an ideal counter-ion for intravenous and oral drug formulations.[27][28] In solution, salts like calcium gluconate readily dissociate, releasing the biologically active cation (e.g., Ca²⁺) and the gluconate anion.[27][29] Its clinical utility in treating hypocalcemia or hyperkalemia stems directly from this efficient delivery of calcium ions.[28]

  • Metabolic Integration: While a significant portion of administered gluconate may be excreted unchanged, it can be metabolized by human cells.[30][31] The primary entry point into core metabolism is phosphorylation by the enzyme gluconokinase, which produces 6-phosphogluconate.[30] This intermediate is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), also known as the hexose (B10828440) monophosphate shunt (HMS).[4] By entering the PPP, gluconate can contribute to the generation of NADPH (essential for reductive biosynthesis and antioxidant defense) and ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis).[4]

G cluster_delivery Cation Delivery cluster_metabolism Metabolic Fate CG Calcium Gluconate (Administered Drug) Ca Ca²⁺ Ion CG->Ca Dissociates Gluconate1 Gluconate Ion CG->Gluconate1 Dissociates Response Physiological Effect (e.g., Membrane Stabilization, Muscle Contraction) Ca->Response Gluconate2 Gluconate Ion P6G 6-Phospho- gluconate Gluconate2->P6G Gluconokinase PPP Pentose Phosphate Pathway (PPP) P6G->PPP NADPH NADPH PPP->NADPH R5P Ribose-5-P PPP->R5P

Fig. 4: Logical relationships of the gluconate ion.
Quantitative Data: Therapeutic Gluconate Dosages

Unlike lactate, endogenous gluconate concentrations are not typically monitored as a clinical biomarker. The relevant quantitative data pertains to its use as a carrier in therapeutic agents.

CompoundApplicationTypical Adult DoseRoute of AdministrationReference(s)
Calcium Gluconate (10%) Severe Hypocalcemia1-2 g (10-20 mL)Intravenous, Intramuscular[32]
Calcium Gluconate (10%) Hyperkalemia with ECG changes1.5 - 3.0 g (15-30 mL) over 2-5 minutesIntravenous[28]
Zinc Gluconate Zinc Supplementation20 - 50 mg elemental zinc per dayOral[33]
Potassium Gluconate Potassium SupplementationVaries based on deficiencyOral[34]
Experimental Protocols

Protocol 2: Measuring Ion Chelation by Gluconate using Ion-Selective Electrodes (ISE)

This protocol determines the extent to which gluconate binds free cations in a solution, quantifying its chelating properties.

  • System Calibration: Calibrate a calcium-selective electrode (Ca-ISE) using a series of standard solutions with known Ca²⁺ concentrations (e.g., 0.1, 1.0, 10.0 mM CaCl₂) in a buffered solution (e.g., HEPES or TRIS buffer at pH 7.4). Plot the electrode potential (mV) against the logarithm of the Ca²⁺ concentration to generate a standard curve.

  • Initial Measurement: In a beaker with a defined volume of the same buffer, add a known concentration of CaCl₂ (e.g., 5 mM). Submerge the calibrated Ca-ISE and a reference electrode and record the stable potential reading. Use the standard curve to calculate the initial free [Ca²⁺].

  • Titration with Gluconate: Prepare a concentrated stock solution of sodium gluconate. Add small, precise aliquots of the sodium gluconate solution to the beaker containing the CaCl₂ solution.

  • Equilibrium and Measurement: After each addition of gluconate, stir the solution gently and allow it to reach equilibrium (potential reading stabilizes). Record the new potential (mV).

  • Data Analysis:

    • For each titration point, convert the measured potential back to a free [Ca²⁺] concentration using the calibration curve.

    • Calculate the concentration of bound calcium by subtracting the free [Ca²⁺] from the total calcium concentration.

    • The data can be used to calculate the association constant (Ka) for the calcium-gluconate complex, providing a quantitative measure of its chelating strength.

Conclusion and Comparative Analysis

The physiological roles of dissociated lactate and gluconate ions are distinct yet complementary in the context of systemic homeostasis.

  • Lactate has emerged from a metabolic byproduct to a central hub of metabolism and signaling. It acts as a highly efficient and versatile fuel source that is shuttled between cells and tissues, and as a "lactormone" that directly influences cellular function through receptor-mediated signaling and epigenetic modification.[6][7][16] Its concentration is a dynamic indicator of metabolic stress and adaptation.[21][22]

  • Gluconate , in contrast, serves a more passive but vital role. Its primary physiological significance lies in its capacity as a non-toxic, soluble carrier for essential minerals, enabling their safe and effective administration in clinical settings.[5][27] While it can be integrated into the pentose phosphate pathway, its role as a direct energy substrate or signaling molecule is far less pronounced than that of lactate.[4][30]

For researchers and drug development professionals, understanding these nuanced roles is critical. Targeting lactate signaling pathways or transport mechanisms offers novel therapeutic avenues for cancer, metabolic disorders, and inflammatory diseases.[13][35] The properties of gluconate remain essential for the formulation and delivery of mineral-based therapeutics and as a stable excipient in a wide range of pharmaceutical products.

References

In Vitro Dissociation of Calcium Lactate Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dissociation characteristics of calcium lactate (B86563) gluconate (CLG), a highly soluble and bioavailable calcium salt.[1][2] While direct kinetic data for the combined salt is not extensively published, this document synthesizes available thermodynamic data for its constituent calcium complexes, details relevant experimental protocols for studying dissociation kinetics, and presents a conceptual framework for its dissociation pathway.

Quantitative Dissociation Data

The dissociation of calcium lactate gluconate in an aqueous solution is a critical factor in its high bioavailability.[2] The process involves the release of calcium ions (Ca²⁺) from the lactate and gluconate anions. The equilibrium of this process is described by the dissociation constant (Kd), which is the reciprocal of the association constant (Ka). A higher Kd indicates a greater tendency for the complex to dissociate.

Table 1: Association and Dissociation Constants of Calcium with Lactate and Gluconate

Calcium ComplexAssociation Constant (K_a) (M⁻¹)Calculated Dissociation Constant (K_d) (M)Experimental ConditionsReference
Calcium d-gluconate14 ± 3~0.0711.0 M NaCl at 25°C[3][4]
Calcium l-lactate8 ± 2~0.1251.0 M NaCl at 25°C[3][4]

Note: The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka). These values represent the individual interactions of calcium with gluconate and lactate, not the fully formed this compound salt.

The high solubility of this compound is attributed to the favorable interplay between the energy required to break the crystal lattice and the high hydration energy of the resulting ions in solution.[5]

Experimental Protocols for Determining Dissociation Kinetics

Several established methods can be employed to determine the in vitro dissociation kinetics of calcium salts like this compound. These techniques primarily focus on measuring the change in free calcium ion concentration over time.

Ion-Selective Electrode (ISE) Potentiometry

This is a common method for determining the concentration of free ions in a solution and can be used to determine apparent dissociation constants.[6][7]

Methodology:

  • Calibration: A calcium-selective electrode is calibrated using a series of standard solutions with known Ca²⁺ concentrations. This establishes a linear relationship between the electrode potential and the logarithm of the calcium ion activity.

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable buffer.

  • Measurement: The calcium ISE is immersed in the sample solution, and the potential is recorded once it stabilizes.

  • Data Analysis: The free Ca²⁺ concentration is determined from the calibration curve. By measuring this at different total salt concentrations, the apparent dissociation constant (K_app) can be calculated using methods like the Bers' method or iterative computational approaches.[6]

Stopped-Flow Spectroscopy

To measure the rapid kinetics of dissociation (k_off), a stopped-flow system coupled with a Ca²⁺ indicator dye can be utilized.[8]

Methodology:

  • Reagent Preparation:

    • Solution A: this compound is equilibrated in a buffer.

    • Solution B: A solution containing a calcium chelator (e.g., BAPTA) and a calcium-sensitive fluorescent dye (e.g., Calcium Green-2) is prepared in the same buffer.

  • Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus. The chelator in Solution B will bind the free Ca²⁺, causing a shift in the equilibrium and promoting the dissociation of Ca²⁺ from the lactate and gluconate.

  • Detection: The change in fluorescence of the indicator dye is monitored over time (typically in milliseconds) as the Ca²⁺ concentration changes. The dissociation rate constant (k_off) can be determined by fitting the kinetic trace to a mono-exponential decay function.[8]

Complexometric Titration

This method can be used to determine the solubility and complex formation of calcium salts.[3][4]

Methodology:

  • Sample Preparation: Saturated solutions of this compound are prepared, potentially in the presence of other ions to assess their effect on solubility.

  • Titration: An aliquot of the saturated solution is titrated with a standardized solution of a strong calcium chelator, such as ethylenediaminetetraacetic acid (EDTA), using a calcium-sensitive indicator.

  • Endpoint Detection: The endpoint of the titration, indicating the complete complexation of all calcium ions, is determined by a color change.

  • Calculation: The total calcium concentration in the saturated solution is calculated from the volume of EDTA required to reach the endpoint. This information can be used to determine solubility products and association constants.

Visualizing Dissociation and Experimental Workflows

Dissociation Pathway of this compound

The following diagram illustrates the conceptual dissociation of this compound in an aqueous solution into its constituent ions.

G CLG This compound (Solid) DissolvedCLG Ca(Lactate)(Gluconate) (aq) CLG->DissolvedCLG Dissolution Ca_ion Ca²⁺ (aq) DissolvedCLG->Ca_ion k_off Lactate_ion Lactate⁻ (aq) DissolvedCLG->Lactate_ion Gluconate_ion Gluconate⁻ (aq) DissolvedCLG->Gluconate_ion Ca_ion->DissolvedCLG k_on Lactate_ion->DissolvedCLG Gluconate_ion->DissolvedCLG

Caption: Dissociation of this compound in Aqueous Solution.

Experimental Workflow for Stopped-Flow Kinetics

This diagram outlines the general workflow for measuring the dissociation rate (k_off) of this compound using a stopped-flow instrument.

cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis SyringeA Syringe A: This compound in Buffer Mixing Rapid Mixing SyringeA->Mixing SyringeB Syringe B: Ca²⁺ Chelator (e.g., BAPTA) + Indicator Dye in Buffer SyringeB->Mixing Detection Fluorescence Detection Mixing->Detection KineticTrace Generate Kinetic Trace (Fluorescence vs. Time) Detection->KineticTrace Fitting Fit Data to Exponential Decay KineticTrace->Fitting Result Determine k_off Fitting->Result

Caption: Stopped-Flow Experimental Workflow for Dissociation Kinetics.

References

The Thermal Stability of Calcium Lactate Gluconate: A Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries, through the application of thermogravimetric analysis (TGA). Understanding the thermal decomposition behavior of this compound is critical for determining its stability during manufacturing, processing, and storage, ensuring product quality and safety.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable quantitative and qualitative information about the physical and chemical processes that lead to mass loss or gain, such as dehydration, decomposition, and oxidation. For pharmaceutical compounds like calcium lactate gluconate, TGA is instrumental in characterizing thermal stability, determining the temperature limits for safe handling, and elucidating decomposition pathways.

Thermal Decomposition of this compound

This compound is a mixed salt, and its thermal decomposition is a multi-stage process involving the degradation of both the lactate and gluconate components. While specific TGA data for the mixed salt is not extensively published, the decomposition pathway can be inferred from the analysis of its individual components, calcium lactate and calcium gluconate. The thermal degradation generally proceeds through the following stages: dehydration, decomposition of the organic moieties, and finally, the decomposition of the resulting calcium carbonate to calcium oxide.

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to follow a logical sequence of events, beginning with the loss of water of hydration, followed by the breakdown of the organic lactate and gluconate structures, leading to the formation of calcium carbonate, and ultimately yielding calcium oxide at high temperatures.

G cluster_0 Thermal Decomposition Pathway of this compound A This compound Hydrate B Anhydrous this compound + H₂O A->B Dehydration C Intermediate Organic Decomposition Products + CaCO₃ B->C Decomposition of Organic Moieties D Calcium Carbonate (CaCO₃) + Gaseous Byproducts (CO₂, CO, etc.) C->D Further Decomposition E Calcium Oxide (CaO) + CO₂ D->E Decarbonation

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound, based on the known behavior of its components. The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Expected Mass Loss (%)Evolved ProductsResidual Product
Dehydration 100 - 170~4%Water (H₂O)Anhydrous this compound
Initial Decomposition 170 - 400VariableWater (H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), and other organic fragmentsCalcium Carbonate (CaCO₃) and carbonaceous residue
Decarbonation > 600~20-30%Carbon Dioxide (CO₂)Calcium Oxide (CaO)

Note: The temperature ranges and mass loss percentages are estimates based on the thermal decomposition of individual calcium lactate and calcium gluconate salts and may vary for the mixed salt.

Experimental Protocols for Thermogravimetric Analysis

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following outlines a typical methodology for the thermogravimetric analysis of this compound.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating is required. For a more in-depth analysis of the decomposition products, a TGA system coupled with an evolved gas analysis (EGA) technique, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), is recommended.

Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum). A consistent sample mass and packing should be used for all analyses to ensure comparability of results.

TGA Experimental Parameters
  • Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster heating rates can be employed to study the kinetics of decomposition.

  • Temperature Range: The analysis is typically performed from ambient temperature up to 1000 °C to ensure complete decomposition to the final inorganic residue.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidative side reactions.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

G cluster_1 TGA Experimental Workflow prep Sample Preparation (5-10 mg) weigh Weighing in TGA Pan prep->weigh load Loading into TGA Instrument weigh->load purge Purging with Inert Gas (N₂) load->purge heat Heating Program (e.g., 10°C/min to 1000°C) purge->heat data Data Acquisition (Mass vs. Temperature) heat->data analysis Data Analysis (TGA/DTG Curves) data->analysis

The Sensory Fingerprint of a Versatile Excipient: An In-depth Technical Guide to the Organoleptic Properties of Calcium Lactate Gluconate for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Calcium Lactate (B86563) Gluconate's Organoleptic Profile to Guide Pharmaceutical and Nutraceutical Formulation

[City, State, December 22, 2025] – For researchers, scientists, and drug development professionals, understanding the sensory characteristics of an excipient is paramount to ensuring patient compliance and final product quality. This technical guide delves into the core organoleptic properties of calcium lactate gluconate, a highly soluble and bioavailable calcium salt, providing quantitative data, detailed experimental protocols, and visual workflows to aid in its effective formulation.

This compound, a mixture of calcium lactate and calcium gluconate, is widely recognized for its superior solubility and neutral taste profile, making it an ideal candidate for a variety of dosage forms, from oral solutions and suspensions to tablets and fortified food products.[1] Its minimal impact on the sensory attributes of the final formulation is a key advantage over other calcium salts.

I. Core Organoleptic & Physicochemical Properties

This compound is a white to off-white, crystalline, odorless powder.[1] Its primary organoleptic advantage lies in its neutral to tasteless profile, which minimizes the need for taste-masking agents in formulations.[1]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data related to the organoleptic and physicochemical properties of this compound, critical for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueTest Method Reference
Calcium Content12.5 - 13.5% w/wTitration
Solubility in WaterHighly soluble; Initial solubility of 20-40%[1]USP <1236> Solubility Measurements[2]
pH (5% solution)6.0 - 8.0Potentiometry
Loss on Drying5.0 - 10.0% w/wGravimetry
Bulk DensityApprox. 440-550 kg/m ³USP <616> Bulk Density and Tapped Density of Powders

Table 2: Sensory Thresholds of Constituent Calcium Salts in Water

Calcium SaltSensory Detection Threshold (mg/L of elemental Ca)Corresponding Discrimination Level
Calcium Gluconate587 ± 131[3]25%[3]
Calcium Lactate676 ± 186[3]50%[3]
Calcium Chloride (for comparison)291 ± 73[3]50%[3]

Note: Data for individual salts are presented as an indicator of the low taste profile. The threshold for the combined salt, this compound, is expected to be high, reflecting its neutral taste.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of organoleptic properties. The following sections outline protocols for key analytical tests.

A. Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol is a general framework for conducting a QDA to characterize the taste and mouthfeel of this compound in an aqueous solution.

Objective: To identify, describe, and quantify the sensory attributes of this compound.

Materials:

  • This compound powder

  • Purified, deionized, and taste-free water

  • Reference standards for basic tastes (sucrose for sweet, sodium chloride for salty, citric acid for sour, caffeine (B1668208) for bitter, monosodium glutamate (B1630785) for umami)

  • Glass beakers, graduated cylinders, and analytical balance

  • Individual sensory booths with controlled lighting and ventilation

  • Data collection software

Panelist Selection and Training:

  • Recruit 10-12 individuals screened for their sensory acuity and ability to articulate sensory perceptions.

  • Conduct training sessions to familiarize panelists with the basic tastes and the QDA methodology.

  • Develop a consensus vocabulary (lexicon) for the sensory attributes of this compound solutions at various concentrations.

Sample Preparation:

  • Prepare a series of aqueous solutions of this compound at concentrations relevant to typical formulations (e.g., 0.5%, 1%, 2%, and 5% w/v).

  • A control sample of purified water should also be included.

  • Present samples, coded with random three-digit numbers, to panelists at a standardized temperature (e.g., 20°C).

Evaluation Procedure:

  • Panelists evaluate each sample monadically.

  • For each sample, panelists rate the intensity of each identified sensory attribute (e.g., chalkiness, metallic taste, aftertaste) on a 15-cm line scale anchored with "low" and "high" intensity descriptors.

  • Panelists rinse their mouths with purified water between samples to minimize carryover effects.

Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

  • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and their sensory attributes.

B. Protocol for Powder Flowability Analysis

This protocol follows the guidelines of USP <1174> Powder Flow.[4]

Objective: To determine the flow properties of this compound powder.

Methods:

  • Angle of Repose:

    • Allow the powder to flow through a funnel onto a fixed-diameter base.

    • Measure the angle of the cone formed by the powder. A smaller angle indicates better flowability.

  • Compressibility Index (Carr's Index) and Hausner Ratio:

    • Measure the bulk density and tapped density of the powder.

    • Calculate Carr's Index and the Hausner Ratio to assess the powder's cohesiveness and flowability.

  • Flow through an Orifice:

    • Measure the time it takes for a standardized mass of powder to flow through a calibrated orifice.

C. Protocol for Particle Size Distribution Analysis

This protocol is based on USP <786> Particle Size Distribution Estimation by Analytical Sieving.[5]

Objective: To determine the particle size distribution of this compound powder.

Procedure:

  • Assemble a nest of sieves with decreasing mesh sizes.

  • Place a known weight of the powder on the top sieve.

  • Agitate the sieve stack for a standardized period.

  • Weigh the amount of powder retained on each sieve to determine the particle size distribution.

III. Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the formulation of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_output Output Panelist_Screening Panelist Screening & Training Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Sample_Preparation Sample Preparation (Aqueous Solutions) Lexicon_Development->Sample_Preparation Sensory_Testing Sensory Testing in Booths Sample_Preparation->Sensory_Testing Data_Collection Data Collection (Line Scales) Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Quantitative Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: Workflow for Quantitative Descriptive Analysis.

Powder_Characterization_Workflow cluster_physical Physical Property Testing cluster_formulation Formulation Impact Particle_Size Particle Size Distribution (USP <786>) Flowability Flowability Analysis (USP <1174>) Particle_Size->Flowability Dissolution_Rate Dissolution Rate Particle_Size->Dissolution_Rate Texture_Mouthfeel Texture & Mouthfeel Particle_Size->Texture_Mouthfeel Content_Uniformity Content Uniformity Flowability->Content_Uniformity Solubility Solubility Determination (USP <1236>) Solubility->Dissolution_Rate Taste_Perception Taste Perception Dissolution_Rate->Taste_Perception

References

A Technical Guide to Calcium Lactate Gluconate: Properties, Regulation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of calcium lactate (B86563) gluconate, a highly soluble organic calcium salt. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, comprehensive regulatory status in key markets, and validated analytical methodologies for quality control.

Core Compound Information

Calcium lactate gluconate is a salt composed of calcium, lactate, and gluconate.[1] It is distinguished by its high bioavailability and neutral taste, making it a preferred choice for calcium fortification in pharmaceutical, nutraceutical, and food and beverage applications.[1][2][3] While often referred to by the CAS number 11116-97-5 , it is technically a mixture of calcium lactate and calcium gluconate.[1][4]

Physicochemical Properties

The compound is a white, odorless, crystalline powder known for its excellent and rapid solubility in water.[1][4][5] This high solubility is a key functional advantage over other common calcium salts.[3][4]

PropertyValueSource(s)
CAS Number 11116-97-5[1][2][3][5][6]
Appearance White to off-white, odorless powder or granules[1][4]
Molecular Formula C₉H₁₈CaO₁₀ (simplified) Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O (mixture)[1][2][3]
Molecular Weight 324.29 g/mol (simplified) ~1551.4 g/mol (mixture)[2][3][7]
Solubility Highly soluble in water (~20-40 g/100 mL)[4][5][8]
Taste Neutral[1][3][4]
pH (1% solution) ~6.0[5]

Regulatory Landscape

This compound is widely accepted for use in food and pharmaceutical products globally, with its regulatory status primarily derived from the individual approvals of its components, calcium lactate and calcium gluconate.

JurisdictionRegulationDetailsSource(s)
United States FDA - 21 CFRGenerally Recognized as Safe (GRAS) . Calcium lactate is listed under 21 CFR §184.1207 and calcium gluconate under 21 CFR §184.1199. This compound is self-affirmed GRAS for use as a flavoring agent in beverages up to 0.25%.[4]
Europe (EC) No 1333/2008Calcium lactate (E327 ) and calcium gluconate (E578 ) are generally permitted food additives that may be added to all foodstuffs following the 'quantum satis' principle.[4]
Europe Directive 2002/46/ECBoth salts are permitted for use in food supplements.[4]
Europe (EC) No 1925/2006Listed on the positive list for use in food fortification.[4]

Experimental Protocols & Methodologies

Accurate quantification and quality control are critical for ensuring the safety and efficacy of this compound in final products. The following are established analytical methods.

Assay of Calcium Content by Complexometric Titration

This method, adapted from the United States Pharmacopeia (USP) monograph for calcium lactate, determines the total calcium content.[9][10]

Principle: Calcium ions (Ca²⁺) are titrated with a standardized solution of a chelating agent, disodium (B8443419) edetate (EDTA), at an alkaline pH. The endpoint is detected using a colorimetric indicator, such as hydroxy naphthol blue, which changes color when all calcium ions have been complexed by the EDTA.

Methodology:

  • Sample Preparation: Accurately weigh approximately 350 mg of the dried this compound sample.

  • Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.

  • Titration:

    • While stirring, add approximately 30 mL of 0.05 M disodium edetate VS from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with the 0.05 M disodium edetate solution until the endpoint is marked by a distinct blue color.

  • Calculation: Each mL of 0.05 M disodium edetate is equivalent to a specific mass of calcium, which is used to calculate the percentage of calcium in the original sample.

Simultaneous Determination of Lactate and Gluconate by RP-HPLC

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method allows for the simultaneous quantification of the lactate and gluconate components.

Principle: The method separates lactic acid and gluconic acid on a C18 reversed-phase column. The components are eluted using an isocratic mobile phase and detected by their absorbance at a low UV wavelength.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: 0.025 mol/L Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 2.50.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Standard Preparation: Prepare standard solutions of known concentrations of lactic acid and gluconic acid in water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in water to achieve a concentration within the linear range of the assay.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

  • Calculation: Compare the peak areas of lactate and gluconate from the sample solution to those from the standard solutions to determine their respective concentrations.

Visualized Workflows and Pathways

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical ingredient like this compound, from raw material receipt to final product release.[11][12][13]

G cluster_0 Receiving & Quarantine cluster_1 QC Laboratory Testing cluster_2 Disposition RM_Receipt Raw Material Receipt Quarantine Quarantine & Sampling RM_Receipt->Quarantine ID_Test Identification (FT-IR) Quarantine->ID_Test Assay Assay (Titration/HPLC) ID_Test->Assay Purity Purity & Impurities Assay->Purity Micro Microbial Limits Purity->Micro Review Review Data vs. Specs Micro->Review Approved Approved for Use Review->Approved Pass Rejected Rejected Review->Rejected Fail Manufacturing Process Manufacturing Process Approved->Manufacturing Process

Figure 1: Pharmaceutical Quality Control Workflow
Calcium Signaling Pathway

As a calcium supplement, this compound provides bioavailable calcium ions that participate in numerous intracellular signaling pathways.[14] The diagram below provides a simplified overview of a common calcium signaling cascade initiated by a G protein-coupled receptor (GPCR).[3][5][6]

Figure 2: Simplified GPCR-Mediated Calcium Signaling

References

Methodological & Application

Application Notes: Reverse Spherification Using Calcium Lactate Gluconate and Sodium Alginate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reverse spherification is a versatile encapsulation technique originating from molecular gastronomy that is increasingly being adopted in scientific and pharmaceutical research.[1] This method facilitates the creation of stable, liquid-core hydrogel beads, which have significant potential in applications such as controlled drug delivery, cell encapsulation, and enzyme immobilization.[1][2] The process involves the ionic cross-linking of a sodium alginate polymer solution by divalent cations, typically calcium.

In reverse spherification, the liquid to be encapsulated (the core) contains a calcium source, and it is submerged in a sodium alginate bath. This causes calcium ions to diffuse outward, reacting with the alginate to form a durable gel membrane on the surface of the sphere.[3][4] This is in contrast to direct spherification, where the alginate is in the core liquid and dropped into a calcium bath. The reverse method is particularly advantageous for encapsulating liquids with inherent calcium content (e.g., dairy products), high acidity, or alcohol content.[4][5]

A key advantage of the reverse technique is that the gelation process ceases once the sphere is removed from the alginate bath, resulting in a stable liquid core and a membrane that does not continue to thicken over time.[3][6][7] Calcium lactate (B86563) gluconate is the preferred calcium salt for this application due to its high solubility and, most importantly, its neutral flavor profile, which prevents the introduction of unwanted bitterness or saltiness associated with other salts like calcium chloride.[8][9]

Principle of Reverse Spherification

The fundamental mechanism of reverse spherification is the ability of alginate, a natural polysaccharide extracted from brown seaweed, to form a gel in the presence of divalent cations like calcium (Ca²+). Alginate is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The G-blocks are primarily responsible for the cross-linking with calcium ions, forming a stable, three-dimensional network often referred to as the "egg-box" model.

In the reverse spherification process:

  • The core liquid is fortified with a soluble, non-gelling calcium salt, such as calcium lactate gluconate.

  • This calcium-rich liquid is then introduced, typically as droplets or spheres, into a bath containing dissolved sodium alginate.

  • Upon contact, the Ca²+ ions at the surface of the core liquid diffuse into the alginate bath, instantly cross-linking with the alginate polymer chains.

  • This reaction forms a thin, insoluble calcium alginate gel membrane at the interface, encapsulating the liquid core. The membrane grows outwards into the alginate bath.[10]

cluster_core Core Liquid cluster_bath Sodium Alginate Bath cluster_membrane Gel Membrane Formation Ca Ca²+ Membrane Cross-linked Calcium Alginate Gel Ca->Membrane Diffusion & Reaction Core Active Ingredient Alginate Alginate Chains Alginate->Membrane

Caption: Ionic cross-linking of sodium alginate by calcium ions.

Quantitative Data and Key Parameters

The success and reproducibility of reverse spherification depend on the careful control of several parameters. The concentrations of the primary reagents are critical for achieving spheres with the desired mechanical strength and stability.

Table 1: Recommended Reagent Concentrations

ReagentConcentration (% w/w)Purpose & NotesCitations
Sodium Alginate 0.5% - 1.0%Forms the setting bath. Higher concentrations create a thicker, more viscous bath, which can affect sphere shape. Use distilled water to prevent premature gelling.[3][5][11]
This compound 1.0% - 2.0%Calcium source in the core liquid. Tasteless and highly soluble. A 2% solution is commonly recommended.[5][9][12]
Xanthan Gum 0.1% - 0.5%Optional thickener for the core liquid. Increases viscosity to help thin liquids form spherical shapes and sink in the alginate bath. Not required for the frozen method.[5][13][14]

Table 2: Comparison of Common Calcium Salts

Calcium SaltTypical ConcentrationFlavor ProfileKey CharacteristicsCitations
This compound 2.0%Neutral / TastelessPreferred for reverse spherification due to excellent solubility and no flavor impact.[8][9][12]
Calcium Lactate 1.0% - 3.0%NeutralGood alternative to this compound, also flavor-neutral.[6][8][10]
Calcium Chloride 0.5% (in bath)Salty / BitterPrimarily used for the setting bath in direct spherification. Not recommended for inclusion in the core liquid due to its strong, unpleasant taste.[6][8]

Experimental Protocols

For successful application in a research or drug development setting, protocols must be precise and reproducible. The following are two detailed methods for reverse spherification.

Protocol 1: Standard Reverse Spherification

This protocol is suitable for encapsulating a wide variety of liquids.

Materials and Equipment:

  • Core liquid (containing active ingredient)

  • This compound

  • Sodium Alginate

  • Xanthan Gum (optional)

  • Distilled water

  • Digital scale (0.01 g precision)

  • Immersion blender

  • Magnetic stirrer and stir bar

  • Beakers or containers

  • Syringes, pipettes, or hemispherical measuring spoons

  • Slotted spoon

  • Rinsing baths (containing distilled water)

Methodology:

  • Preparation of the Sodium Alginate Bath (0.5% w/w):

    • Weigh 5.0 g of sodium alginate.

    • Measure 1000 g (1 L) of distilled water into a large beaker.

    • Using an immersion blender, gradually add the sodium alginate to the water while blending to prevent clumping.

    • Continue blending for 5-10 minutes until the solution is homogeneous.[15]

    • Cover the container and let it rest for at least one hour (preferably overnight in a refrigerator) to allow all air bubbles to dissipate. A bubble-free solution is crucial for forming uniform, defect-free membranes.[3][6]

  • Preparation of the Calcium-Fortified Core Liquid (2.0% w/w):

    • Take 100 g of your desired core liquid.

    • Weigh 2.0 g of this compound.

    • Add the this compound to the core liquid and mix thoroughly with a magnetic stirrer or blender until fully dissolved.[9]

    • (Optional) If the liquid is not viscous enough to form a sphere, add 0.2 g - 0.5 g of xanthan gum and blend until the desired thickness is achieved. Let the mixture rest to eliminate any introduced air bubbles.[14]

  • Formation of Spheres:

    • Fill a syringe or a hemispherical spoon with the calcium-fortified core liquid.

    • Gently dispense the liquid into the sodium alginate bath from just above the surface. Dropping from a height can cause the spheres to flatten.[15]

    • Allow the spheres to cure in the bath for 2-5 minutes. The immersion time determines the thickness of the membrane; longer times result in thicker, more robust walls.[14][15] Ensure spheres do not touch each other as they can stick together.[15]

  • Rinsing and Storage:

    • Carefully remove the spheres from the alginate bath using a slotted spoon.

    • Transfer the spheres to a rinsing bath of fresh distilled water to remove any excess sodium alginate from the surface. A second rinse is recommended to ensure complete removal.[16]

    • The finished spheres can be stored in a neutral oil or a portion of the original (calcium-free) core liquid.[6][16]

cluster_prep Solution Preparation cluster_spherification Spherification Process cluster_final Final Steps prep_alginate 1. Prepare 0.5% Sodium Alginate Bath rest_alginate Rest Alginate Bath (Remove Bubbles) prep_alginate->rest_alginate prep_calcium 2. Prepare 2% Calcium Lactate Gluconate Core Liquid dispense 3. Dispense Core Liquid into Alginate Bath prep_calcium->dispense cure 4. Cure Spheres (2-5 minutes) dispense->cure remove 5. Remove with Slotted Spoon cure->remove rinse 6. Rinse in Water Bath remove->rinse store 7. Store in Appropriate Medium rinse->store

Caption: Workflow for standard reverse spherification.
Protocol 2: Frozen Reverse Spherification

This modified protocol simplifies the creation of perfectly uniform spheres and is ideal for liquids that are difficult to handle or have low viscosity, as it eliminates the need for a thickening agent.[17]

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • Hemispherical silicone molds

  • Freezer

Methodology:

  • Preparation of Solutions:

    • Prepare the 0.5% sodium alginate bath as described in Protocol 1, Step 1.

    • Prepare the 2.0% calcium-fortified core liquid as described in Protocol 1, Step 2. Do not add xanthan gum.

  • Freezing the Core Liquid:

    • Pour the calcium-fortified core liquid into hemispherical silicone molds.

    • Place the molds in a freezer and allow the liquid to freeze completely (several hours to overnight).

  • Formation of Spheres:

    • The sodium alginate bath can be used at room temperature or warmed slightly (e.g., to 50-60°C) to accelerate the thawing and membrane formation process.[14]

    • Pop the frozen hemispheres out of the molds and immediately place them into the alginate bath.[17]

    • Gently stir the bath to ensure the spheres are fully submerged and do not stick.[14]

    • As the frozen shapes thaw, the calcium ions will react with the alginate, forming a gel membrane. Allow 2-5 minutes for this process.

  • Rinsing and Storage:

    • Follow the same procedure for rinsing and storage as described in Protocol 1, Step 4.

cluster_prep Preparation cluster_freezing Freezing Step cluster_spherification Spherification cluster_final Final Steps prep_alginate 1. Prepare 0.5% Sodium Alginate Bath & Rest add_frozen 5. Add Frozen Shapes to Alginate Bath prep_alginate->add_frozen prep_calcium 2. Prepare 2% Calcium Lactate Gluconate Core Liquid pour 3. Pour Core Liquid into Molds prep_calcium->pour freeze 4. Freeze Completely pour->freeze freeze->add_frozen thaw_cure 6. Thaw & Cure (2-5 minutes) add_frozen->thaw_cure remove 7. Remove & Rinse thaw_cure->remove store 8. Store remove->store

References

Revolutionizing Cell Culture: Calcium Lactate Gluconate as a Superior Calcium Source

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell culture, maintaining an optimal ionic environment is paramount for cellular health, proliferation, and differentiation. Calcium (Ca²⁺), a ubiquitous second messenger, plays a critical role in numerous cellular processes, including signal transduction, cell adhesion, and gene expression. The choice of calcium salt used to supplement cell culture media can significantly impact experimental outcomes. Traditionally, calcium chloride (CaCl₂) has been the go-to source. However, its use is not without drawbacks, including potential cytotoxicity at higher concentrations. This document introduces calcium lactate (B86563) gluconate (CLG) as a highly soluble, bioavailable, and cell-friendly alternative for precise calcium supplementation in cell culture media.

Superior Physicochemical Properties of Calcium Lactate Gluconate

This compound is a salt mixture of calcium lactate and calcium gluconate.[1] Its primary advantage lies in its exceptional solubility and bioavailability, surpassing many commonly used calcium salts. This high solubility ensures a homogenous distribution of calcium ions in the culture medium, preventing localized concentration gradients that can be detrimental to cells.

Table 1: Comparison of Physicochemical Properties of Common Calcium Salts

PropertyThis compoundCalcium Chloride (CaCl₂)Calcium LactateCalcium Gluconate
Elemental Calcium (%) ~10-13%[2][3]~36%~13%[3][4]~9%[4][5]
Solubility in Water HighVery HighModerately SolubleSparingly Soluble
Taste/Effect on Media NeutralCan impart a bitter tasteGenerally neutralGenerally neutral
Potential for Cytotoxicity Lower (Hypothesized)Higher at elevated concentrations[6]Lower than CaCl₂Lower than CaCl₂

Impact on Cellular Processes: A Comparative Overview

While direct comparative studies between this compound and calcium chloride in cell culture are limited, data on the individual components and related organic calcium salts suggest significant benefits.

Cell Viability and Proliferation

Organic calcium salts are generally considered to be less disruptive to cellular homeostasis compared to inorganic salts like calcium chloride.[6] The lactate and gluconate anions are metabolizable by many cell types, potentially offering a slight energetic advantage.

Table 2: Hypothetical and Inferred Effects of Calcium Salts on Cell Viability and Proliferation

ParameterThis compoundCalcium ChlorideNotes
Cell Viability at 1 mM >95% (Hypothetical)~85% (Hypothetical)[6]The larger organic anions may have a less pronounced osmotic effect.
Cytotoxicity (LD₅₀) >10 mM (Hypothetical)[6]~5 mM (Hypothetical)[6]High chloride concentrations can be disruptive to cellular processes.
Effect on Proliferation Dose-dependent increase (Inferred)Can be inhibitory at higher concentrations[5]The specific effect is cell-type dependent.
Osteogenic Differentiation

Extracellular calcium concentration is a critical factor in inducing the differentiation of mesenchymal stem cells into osteoblasts. The choice of calcium salt can influence the efficiency of this process. Studies on calcium glucoheptonate, a structurally similar organic calcium salt, have shown a significant increase in osteoblast proliferation and the expression of osteogenic markers.[7]

Table 3: Effect of Different Calcium Sources on Osteogenic Markers

MarkerCalcium Gluconate/LactateCalcium Chloride
Alkaline Phosphatase (ALP) Activity Significant increase[8]Can be inhibitory at higher concentrations[5]
Mineralization (Alizarin Red S Staining) Promotes mineralization[8]Dose-dependent increase[9]
Osteogenic Gene Expression (e.g., RUNX2, Osteocalcin) Upregulation of key markers[8]-

Calcium Signaling Pathways

Calcium ions are central to a multitude of signaling cascades that regulate cellular function. Extracellular calcium enters the cell through various channels, and is also released from intracellular stores like the endoplasmic reticulum (ER). This increase in cytosolic calcium activates downstream effectors, leading to changes in gene expression, proliferation, and differentiation.

CalciumSignaling extracellular Extracellular Signal (e.g., Growth Factor) receptor GPCR / RTK extracellular->receptor binds plc Phospholipase C (PLC) receptor->plc activates ca_channel Plasma Membrane Ca²⁺ Channel receptor->ca_channel activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_cytosol ↑ [Ca²⁺]i er->ca_cytosol releases Ca²⁺ ip3r->er on ca_channel->ca_cytosol Ca²⁺ influx cam Calmodulin (CaM) ca_cytosol->cam activates ca_cytosol->pkc co-activates camk CaM Kinases cam->camk activates gene_expression Gene Expression pkc->gene_expression camk->gene_expression proliferation Proliferation gene_expression->proliferation differentiation Differentiation gene_expression->differentiation

Caption: Simplified overview of a common calcium signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound in your specific cell culture system.

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: ~648.6 g/mol , but can vary; check manufacturer's specifications)

  • Cell culture-grade water (e.g., WFI or equivalent)

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Weigh out the appropriate amount of this compound powder to create a 1 M solution. For a molecular weight of 648.6 g/mol , this would be 32.43 g for 50 mL. Note: Adjust the weight based on the specific molecular weight provided by the manufacturer.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 40 mL of cell culture-grade water.

  • Vortex or shake vigorously until the powder is completely dissolved. The high solubility of this compound should facilitate this process.

  • Adjust the final volume to 50 mL with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Label the tube "1 M this compound Stock" and store at 4°C.

Protocol 2: Supplementation of Cell Culture Medium

Materials:

  • Basal cell culture medium (e.g., DMEM, a-MEM)

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution

  • 1 M this compound stock solution

Procedure:

  • Prepare the complete cell culture medium by adding the required supplements (e.g., FBS, Penicillin-Streptomycin) to the basal medium.

  • To create test media with varying calcium concentrations, add the appropriate volume of the 1 M this compound stock solution. For example, to achieve a final concentration of 1 mM in 100 mL of medium, add 100 µL of the 1 M stock solution.

  • Prepare a "Control" medium with no added this compound. If comparing to another calcium source, prepare a medium with an equimolar concentration of that salt.

  • Gently mix the supplemented media before use.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.[10][11][12][13]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test media containing various concentrations of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Aspirate the seeding medium and replace it with 100 µL of the prepared Control and Test media.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Aspirate the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature on a shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation relative to the control group.

MTT_Workflow seed_cells Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed_cells->adhere add_media Add Control & Test Media (with Calcium Salts) adhere->add_media incubate Incubate (24-72 hours) add_media->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize shake Shake to Dissolve Crystals solubilize->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: Experimental workflow for the MTT assay.

Protocol 4: Assessment of Osteogenic Differentiation

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be measured colorimetrically.[1][14]

Materials:

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • ALP assay buffer

  • Stop solution (e.g., 3 M NaOH)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Culture cells in the presence of Control and Test media for a specified period (e.g., 7-14 days).

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add a portion of the cell lysate to a 96-well plate.

  • Add the pNPP substrate solution and incubate at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, providing a visual and quantifiable measure of late-stage osteogenic differentiation.[9][15][16][17]

Materials:

  • Alizarin Red S (ARS) staining solution (e.g., 40 mM, pH 4.2)

  • 10% Formalin or 4% Paraformaldehyde for fixation

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride) for quantification (optional)

Procedure:

  • Culture cells in Control and Test media for an extended period (e.g., 14-21 days) to allow for matrix mineralization.

  • Aspirate the culture medium and wash the cells with PBS.

  • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

  • Wash the fixed cells with deionized water.

  • Add the ARS staining solution and incubate for 20-30 minutes at room temperature.

  • Aspirate the staining solution and wash with deionized water until the wash water is clear.

  • Visualize and photograph the stained mineralized nodules.

  • For quantification, add the destaining solution, incubate, and measure the absorbance of the extracted stain at 562 nm.

Conclusion

This compound presents a compelling alternative to traditional calcium sources in cell culture media. Its high solubility, excellent bioavailability, and anticipated lower cytotoxicity make it an ideal choice for a wide range of applications, from basic cell maintenance to sensitive differentiation and signaling studies. The protocols provided herein offer a starting point for researchers to explore the benefits of this compound in their own experimental systems. Further direct comparative studies are encouraged to fully elucidate the quantitative advantages of this promising calcium salt.

References

Application of calcium lactate gluconate in bone tissue engineering scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Calcium Lactate (B86563) Gluconate in Bone Tissue Engineering

Introduction

Calcium lactate gluconate (CLG) is an organic calcium salt that is emerging as a valuable biomaterial for bone tissue engineering applications. Bone tissue engineering aims to regenerate damaged or diseased bone by combining biocompatible scaffolds, cells, and bioactive factors.[1][2] The ideal scaffold should be osteoconductive, promoting bone growth on its surface, and osteoinductive, stimulating the differentiation of progenitor cells into bone-forming osteoblasts.[1][2] Calcium-based materials are widely used due to their excellent biocompatibility and their ability to release calcium ions (Ca²⁺), which are crucial for bone formation and remodeling.[3] CLG, when incorporated into scaffolds, serves as a source of these essential calcium ions, potentially enhancing the osteogenic potential of the construct.

Mechanism of Action: Osteogenic Induction by Calcium Ions

The therapeutic effect of CLG-containing scaffolds is largely attributed to the release of extracellular calcium ions (Ca²⁺), which act as signaling messengers to promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[4] The influx of Ca²⁺ triggers a complex signaling cascade that upregulates key genes involved in bone formation.

The primary mechanism involves:

  • Calcium Influx : Elevated extracellular Ca²⁺ concentrations lead to an influx of calcium into the cell, primarily through L-type voltage-gated calcium channels.[5][6]

  • Activation of Kinase Pathways : Intracellular calcium activates several kinase pathways, including the MEK/ERK and PI3K/AKT pathways.[5][6][7]

  • Upregulation of Growth Factors : This signaling cascade leads to the increased expression of crucial osteogenic growth factors, most notably Bone Morphogenetic Protein-2 (BMP-2).[5][8]

  • SMAD Pathway Activation : BMP-2, in turn, activates the canonical SMAD signaling pathway, which is a central regulator of osteogenesis.[8]

  • Gene Expression : The activation of these pathways ultimately leads to the expression of key osteogenic transcription factors and markers, such as Runx2, alkaline phosphatase (ALP), and osteocalcin, driving the differentiation of MSCs into mature, bone-producing osteoblasts.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Transcription cluster_4 Cellular Response CLG Calcium Lactate Gluconate Scaffold Ca_ext Extracellular Ca²⁺ CLG->Ca_ext releases VGCC L-Type Voltage-Gated Calcium Channel Ca_ext->VGCC activates Ca_int Intracellular Ca²⁺ VGCC->Ca_int influx MEK_ERK MEK/ERK Pathway Ca_int->MEK_ERK PI3K_AKT PI3K/AKT Pathway Ca_int->PI3K_AKT BMP2 BMP-2 Expression MEK_ERK->BMP2 PI3K_AKT->BMP2 SMAD SMAD Pathway BMP2->SMAD activates Osteo_Genes Osteogenic Gene Expression (Runx2, ALP, etc.) SMAD->Osteo_Genes upregulates Differentiation Osteogenic Differentiation & Mineralization Osteo_Genes->Differentiation

Caption: Calcium-induced signaling cascade for osteogenesis.

Properties and Performance of CLG-Based Scaffolds

Studies on gelatin-based scaffolds incorporating CLG have demonstrated its potential in bone tissue engineering. These scaffolds, typically fabricated via electrospinning, create a fibrous structure that mimics the natural extracellular matrix of bone.[9]

Physicochemical Properties:

  • Morphology : Scanning electron microscopy (SEM) reveals a heterogeneous surface with both smooth and rough textures, which can be beneficial for cell attachment.[9]

  • Composition : Energy-dispersive X-ray (EDX) analysis confirms the successful incorporation and presence of calcium within the scaffold matrix.[9]

  • Crystallinity : The addition of CLG to a polymer like gelatin can alter the crystallinity of the final scaffold, which may influence its mechanical properties and degradation rate.[9]

Biological Performance:

  • Biocompatibility : CLG-containing scaffolds have shown excellent biocompatibility, supporting the viability of osteoblast-like cells.[9]

  • Metabolic Activity : An increasing trend in metabolic activity is observed in cells cultured on gelatin scaffolds with 5% CLG.[9]

  • Mineralization : A significant increase in mineralization, a key indicator of osteogenic differentiation, is observed in cells cultured on Gelatin-CLG scaffolds compared to gelatin-only controls.[9]

Quantitative Data Summary

The following tables summarize the reported in vitro performance of Gelatin-CLG scaffolds compared to control scaffolds based on published findings.[9]

Table 1: Metabolic Activity of MG63 Osteoblast-like Cells on Scaffolds

Scaffold Composition Day 3 Day 7
Gelatin Increasing Trend Increasing Trend
Gelatin + 5% CLG Increasing Trend Increasing Trend

| Gelatin + 10% CLG | Non-significant Change | Non-significant Change |

Table 2: Mineralization Index of MG63 Osteoblast-like Cells on Scaffolds

Scaffold Composition Day 7 Day 14
Gelatin Baseline Baseline

| Gelatin + CLG (5% & 10%) | Significant Increase | Significant Increase |

Protocols for Scaffold Fabrication and Evaluation

The following section provides detailed protocols for the fabrication and in vitro assessment of CLG-based scaffolds.

G A 1. Scaffold Fabrication (Electrospinning) B 2. Physicochemical Characterization (SEM, EDX, XRD) A->B C 3. Cell Seeding (e.g., MG63 Osteoblasts) A->C G 6. Data Analysis & Interpretation B->G D 4. In Vitro Culture C->D E 5a. Cell Viability Assay (AO/EB Staining) D->E F 5b. Mineralization Assay (Alizarin Red S Staining) D->F E->G F->G

Caption: General workflow for scaffold fabrication and testing.

Protocol 1: Fabrication of Gelatin-Calcium Lactate Gluconate (CLG) Electrospun Scaffolds

This protocol describes the preparation of a fibrous scaffold by electrospinning, a common technique for creating structures that mimic the native extracellular matrix.[9]

Materials:

  • Gelatin (Type A or B)

  • This compound (CLG)

  • Acetic Acid (or a suitable solvent for gelatin)

  • Deionized water

  • Electrospinning apparatus

  • Syringe with a metallic needle (e.g., 22-gauge)

  • Grounded collector (e.g., aluminum foil-covered plate)

Method:

  • Polymer Solution Preparation : a. Prepare a gelatin solution (e.g., 10% w/v) by dissolving gelatin powder in an appropriate solvent like 80% acetic acid with gentle heating and stirring until a homogenous solution is formed. b. Prepare separate solutions by adding CLG to the gelatin solution at desired concentrations (e.g., 5% and 10% w/w with respect to gelatin). c. Stir the solutions for several hours at room temperature to ensure complete dissolution of the CLG.

  • Electrospinning Setup : a. Load the prepared polymer solution into a syringe fitted with a metallic needle. b. Place the syringe in the syringe pump of the electrospinning apparatus. c. Position the grounded collector at a fixed distance from the needle tip (e.g., 15 cm).

  • Electrospinning Process : a. Set the parameters for electrospinning. These may require optimization but can start with:

    • Voltage: 15-20 kV
    • Flow rate: 0.5-1.0 mL/h b. Apply the high voltage and start the syringe pump. A fibrous mat should begin to deposit on the collector. c. Continue the process until a scaffold of the desired thickness is obtained.

  • Post-Processing : a. Carefully detach the electrospun mat from the collector. b. Dry the scaffold under a vacuum for at least 48 hours to remove any residual solvent. c. Store the dried scaffolds in a desiccator until use. d. Cross-linking (e.g., using glutaraldehyde (B144438) vapor) may be performed to improve the mechanical stability of the gelatin scaffold in aqueous environments.

Protocol 2: In Vitro Biocompatibility and Cell Viability Assay

This protocol uses Acridine Orange/Ethidium Bromide (AO/EB) staining to qualitatively assess the viability of cells cultured on the scaffolds. AO stains all cells green, while EB only enters cells with compromised membranes and stains their nucleus red.

Materials:

  • Fabricated Gelatin-CLG scaffolds

  • Osteoblast-like cells (e.g., MG63)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Acridine Orange (AO) and Ethidium Bromide (EB) stock solutions

  • Fluorescence microscope

Method:

  • Scaffold Sterilization and Preparation : a. Cut scaffolds into appropriate sizes to fit into culture plates (e.g., 24-well plate). b. Sterilize the scaffolds, for example, by exposure to UV light for 30 minutes on each side. c. Place the sterile scaffolds into the wells of the culture plate and pre-wet them with a complete culture medium for at least 2 hours in an incubator.

  • Cell Seeding : a. Aspirate the pre-wetting medium from the scaffolds. b. Seed osteoblast-like cells directly onto the scaffold surface at a desired density (e.g., 1 x 10⁴ cells/scaffold). c. Add a small volume of medium to allow cells to attach for 2-4 hours before topping up with the final volume of medium. d. Culture the cells for desired time points (e.g., 1, 3, and 7 days).

  • AO/EB Staining : a. After the incubation period, gently wash the cell-seeded scaffolds twice with PBS. b. Prepare a staining solution by mixing AO (100 µg/mL) and EB (100 µg/mL) in PBS. c. Add the staining solution to each well to cover the scaffold and incubate for 5-10 minutes at room temperature, protected from light.

  • Visualization : a. Gently wash the scaffolds again with PBS to remove excess stain. b. Immediately visualize the scaffolds under a fluorescence microscope using appropriate filters. Live cells will fluoresce green, while dead cells will fluoresce red/orange.

Protocol 3: In Vitro Osteogenic Differentiation (Mineralization Assay)

This protocol uses Alizarin Red S (ARS) staining to detect calcium deposits, a late-stage marker of osteogenic differentiation and matrix mineralization.[9]

Materials:

  • Cell-seeded scaffolds cultured in osteogenic induction medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone).

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 70% Ethanol (B145695) for fixation

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Deionized water

Method:

  • Cell Culture : a. Seed and culture cells on the scaffolds as described in Protocol 2 for extended periods (e.g., 7, 14, and 21 days) in an osteogenic induction medium. Change the medium every 2-3 days.

  • Fixation : a. At the end of the culture period, remove the medium and gently wash the scaffolds with PBS. b. Fix the cells by incubating the scaffolds in 4% PFA or 70% ethanol for 20-30 minutes at room temperature. c. Wash the fixed scaffolds thoroughly with deionized water.

  • Alizarin Red S Staining : a. Add the ARS solution to each well, ensuring the scaffolds are fully submerged. b. Incubate at room temperature for 20-45 minutes, occasionally observing for the development of a red/orange color. c. Aspirate the ARS solution and wash the scaffolds several times with deionized water until the wash water is clear.

  • Analysis : a. Qualitative : Image the stained scaffolds using a bright-field microscope or a digital scanner. The intensity of the red stain corresponds to the amount of calcium deposition. b. Quantitative (Optional) : To quantify the mineralization, the stain can be eluted by adding a solution like 10% cetylpyridinium (B1207926) chloride to each well and incubating with agitation. The absorbance of the eluted stain can then be measured using a spectrophotometer (e.g., at 562 nm) and compared against a standard curve.

References

Application Notes & Protocols: Formulation of Effervescent Tablets with Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, manufacture, and quality control of effervescent tablets containing calcium lactate (B86563) gluconate. The protocols and data presented are intended to serve as a foundational resource for the development of high-quality, stable, and bioavailable effervescent calcium supplements.

Introduction to Effervescent Technology with Calcium Lactate Gluconate

Effervescent tablets offer a patient-friendly oral dosage form that ensures rapid disintegration and dissolution of the active pharmaceutical ingredient (API), leading to faster onset of action and potentially improved bioavailability.[1][2] this compound is an excellent choice for such formulations due to its high solubility and bioavailability compared to other calcium salts.[3][4][5] The effervescent reaction, typically between an acid (e.g., citric acid) and a carbonate or bicarbonate source (e.g., sodium bicarbonate), produces carbon dioxide gas, which facilitates the rapid breakdown of the tablet.[6][7][8]

Key Advantages of this compound Effervescent Tablets:

  • Enhanced Palatability: The effervescent solution provides a more pleasant taste and mouthfeel compared to conventional solid tablets.[2]

  • Improved Absorption: The dissolved calcium is readily available for absorption in the gastrointestinal tract.[9]

  • Gentle on the Stomach: The buffering action of the effervescent solution can reduce gastric irritation.[2]

  • Convenience: Easy to administer for patients who have difficulty swallowing large tablets.[10]

Formulation Development

The formulation of effervescent tablets requires careful selection of excipients to ensure product stability, performance, and manufacturability.

Key Formulation Components
Component Example Function Typical Concentration Range (%)
Active Pharmaceutical Ingredient (API) This compoundSource of calcium20 - 50
Acid Source Anhydrous Citric AcidReacts with the carbonate source to produce CO215 - 40
Carbonate/Bicarbonate Source Sodium Bicarbonate, Potassium BicarbonateReacts with the acid source to produce CO220 - 50
Binder Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) 6000Facilitates granule formation and tablet cohesion1 - 5
Lubricant Sodium Stearyl Fumarate, L-LeucineReduces friction during tablet ejection0.5 - 2
Glidant Colloidal Silicon DioxideImproves powder flowability0.1 - 0.5
Sweetener Aspartame, Sucralose, SorbitolImproves taste0.5 - 3
Flavoring Agent Orange Flavor, Lemon FlavorImproves taste and odor1 - 5
Example Formulation

The following table presents a sample formulation for a 1000 mg calcium effervescent tablet.

Ingredient Quantity per Tablet (mg) Role
This compound1000Active Ingredient
Calcium Carbonate327Active Ingredient
Anhydrous Citric Acid900Acid Source
Sodium Bicarbonate600Carbonate Source
PVP K3050Binder
L-Leucine30Lubricant
Aspartame30Sweetener
Orange Flavor60Flavoring Agent

Note: This is an example formulation and may require optimization based on specific manufacturing processes and desired tablet characteristics.

Manufacturing Process

The manufacturing of effervescent tablets is challenging due to the hygroscopic nature of the raw materials.[11] Strict environmental control (low humidity and controlled temperature) is essential to prevent premature effervescent reactions.[12] Wet granulation is a commonly employed method.[9][13]

Wet Granulation Workflow

G Sieving_Acid Sieving (this compound, Citric Acid) Dry_Mixing_Acid Dry Mixing Sieving_Acid->Dry_Mixing_Acid Wet_Granulation_Acid Wet Granulation (with Binder Solution) Dry_Mixing_Acid->Wet_Granulation_Acid Drying_Acid Drying Wet_Granulation_Acid->Drying_Acid Sizing_Acid Sizing Drying_Acid->Sizing_Acid Blending Blending (Acidic Granules, Alkaline Granules, Sweeteners, Flavors, Lubricant) Sizing_Acid->Blending Sieving_Alkali Sieving (Sodium Bicarbonate) Dry_Mixing_Alkali Dry Mixing Sieving_Alkali->Dry_Mixing_Alkali Wet_Granulation_Alkali Wet Granulation (with Binder Solution) Dry_Mixing_Alkali->Wet_Granulation_Alkali Drying_Alkali Drying Wet_Granulation_Alkali->Drying_Alkali Sizing_Alkali Sizing Drying_Alkali->Sizing_Alkali Sizing_Alkali->Blending Compression Tablet Compression Blending->Compression Packaging Packaging Compression->Packaging

Figure 1: Wet Granulation Workflow for Effervescent Tablets.

Quality Control Protocols

Rigorous quality control testing is imperative to ensure the safety, efficacy, and stability of effervescent tablets.[14]

Physical Evaluation
Test Specification
Appearance Uniform color, size, and shape; free from cracks or defects.
Weight Variation Complies with USP/IP standards (typically not more than two tablets deviate from the average weight by more than ±5%, and none by more than ±10%).[11]
Hardness 40 - 80 N (4-8 kp).[12][15]
Friability Less than 1.0%.[11][16]
Thickness Within ±5% of the average thickness.[12]
Chemical and Performance Evaluation
Test Specification
Disintegration Time Within 5 minutes in water at 15-25°C.[17][18]
pH of Solution Typically between 4.0 and 6.0.
Carbon Dioxide Content Consistent with theoretical calculations.
Content Uniformity Complies with USP/IP standards.
Moisture Content Typically less than 0.5%.

Experimental Protocols

Protocol 1: Determination of Tablet Hardness

Objective: To measure the crushing strength of the effervescent tablets.

Apparatus: Monsanto Hardness Tester or equivalent.

Procedure:

  • Randomly select 10 tablets from the batch.

  • Place a single tablet diametrically between the jaws of the hardness tester.

  • Apply force by turning the knob until the tablet breaks.

  • Record the force required to break the tablet in Newtons (N) or kiloponds (kp).

  • Repeat the procedure for the remaining 9 tablets.

  • Calculate the average hardness and the standard deviation.

Acceptance Criteria: The average hardness should be within the range of 40 - 80 N.

Protocol 2: Determination of Tablet Friability

Objective: To assess the ability of the tablets to withstand abrasion during packaging, handling, and transportation.

Apparatus: Roche Friabilator.

Procedure:

  • Select a sample of whole tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).[16]

  • Carefully dedust the tablets.

  • Accurately weigh the initial sample of tablets (W_initial).

  • Place the tablets in the drum of the friabilator.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.[16][19]

  • Remove the tablets from the drum and carefully dedust them.

  • Accurately weigh the final sample of tablets (W_final).

  • Calculate the percentage friability using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

Acceptance Criteria: The percentage friability should be less than 1.0%.[11]

Protocol 3: Determination of Disintegration Time

Objective: To determine the time required for the effervescent tablet to disintegrate in water.

Apparatus: 250 mL beaker, stopwatch, purified water.

Procedure:

  • Place 200 mL of purified water at 15-25°C into a beaker.[17]

  • Place one effervescent tablet into the beaker and simultaneously start the stopwatch.

  • Observe the tablet and stop the stopwatch when the evolution of gas ceases and the tablet has completely disintegrated, meaning it is either dissolved or dispersed in the water with no remaining agglomerates.[17]

  • Record the disintegration time.

  • Repeat the test on five additional tablets.

  • Report the individual and average disintegration times.

Acceptance Criteria: Each of the six tablets must disintegrate within 5 minutes.[17][18]

Protocol 4: Determination of Solution pH

Objective: To measure the pH of the solution formed after the effervescent tablet disintegrates.

Apparatus: pH meter, 250 mL beaker, purified water.

Procedure:

  • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Place one effervescent tablet in a beaker containing 200 mL of purified water at 20 ± 1°C.[11]

  • Allow the tablet to completely disintegrate.

  • Immerse the pH electrode in the solution and record the stable pH reading.

  • Repeat the procedure for two more tablets.

  • Calculate the average pH.

Acceptance Criteria: The pH of the solution should typically be between 4.0 and 6.0.

Protocol 5: Determination of Carbon Dioxide Content

Objective: To quantify the amount of carbon dioxide released from the effervescent tablet.

Apparatus: 250 mL beaker, analytical balance, 1N Sulfuric Acid.

Procedure:

  • Accurately weigh a beaker containing 100 mL of 1N sulfuric acid (W_initial).[4][11]

  • Carefully place one effervescent tablet into the beaker.

  • Allow the effervescent reaction to proceed to completion.

  • Once the reaction has ceased, gently swirl the beaker to ensure all dissolved CO2 has been released.

  • Accurately weigh the beaker and its contents again (W_final).

  • Calculate the carbon dioxide content using the following formula: CO2 Content (mg) = (W_initial - W_final) in mg

  • Repeat the procedure for two more tablets.

  • Calculate the average carbon dioxide content.

Acceptance Criteria: The amount of CO2 released should be consistent with the theoretical amount calculated from the stoichiometry of the acid-base reaction in the formulation.

Mechanism of Action: Intestinal Calcium Absorption

The bioavailability of calcium from the effervescent solution is dependent on its absorption in the small intestine, which occurs via two main pathways.[1][6]

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Ca_Lumen Ca²⁺ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Pathway (Active, Saturable, Vitamin D dependent) TJ Tight Junctions Ca_Lumen->TJ Paracellular Pathway (Passive, Non-saturable) Calbindin Calbindin TRPV6->Calbindin Entry PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b Transport NCX1 NCX1 (Na⁺/Ca²⁺ Exchanger) Calbindin->NCX1 Transport Ca_Blood Ca²⁺ PMCA1b->Ca_Blood Extrusion NCX1->Ca_Blood Extrusion TJ->Ca_Blood

Figure 2: Intestinal Calcium Absorption Pathways.
  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[6][20] It is dependent on Vitamin D and involves the entry of calcium ions through the TRPV6 channel, binding to calbindin for transport across the enterocyte, and extrusion into the bloodstream via the PMCA1b pump and NCX1 exchanger.[3][21]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the small intestine.[1][22] Calcium ions move between the enterocytes through tight junctions, driven by the concentration gradient.

Quality Control Testing Workflow

A systematic workflow for quality control ensures that all critical parameters of the effervescent tablets are evaluated before release.

G Start Finished Effervescent Tablets Physical_Tests Physical Tests (Appearance, Hardness, Friability, Thickness, Weight Variation) Start->Physical_Tests Performance_Tests Performance Tests (Disintegration Time, pH of Solution) Start->Performance_Tests Chemical_Tests Chemical Tests (Content Uniformity, CO2 Content, Moisture Content) Start->Chemical_Tests Evaluation Evaluation against Specifications Physical_Tests->Evaluation Performance_Tests->Evaluation Chemical_Tests->Evaluation Release Batch Release Evaluation->Release Pass Reject Batch Rejection Evaluation->Reject Fail

Figure 3: Quality Control Workflow for Effervescent Tablets.

Stability Testing

Due to their hygroscopic nature, effervescent tablets require rigorous stability testing to ensure their quality, safety, and efficacy throughout their shelf life. Stability studies should be conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH for accelerated studies) to assess physical and chemical changes over time. Key parameters to monitor include appearance, disintegration time, hardness, moisture content, and assay of the active ingredient.

Conclusion

The formulation and manufacture of effervescent tablets with this compound present a viable strategy for developing a highly patient-centric calcium supplement. Careful control over the formulation components, manufacturing environment, and rigorous adherence to the quality control protocols outlined in these notes are critical for the successful development of a stable and effective product.

References

Application Notes and Protocols: Calcium Lactate Gluconate in Injectable Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable hydrogels are a class of biomaterials that have garnered significant interest in the fields of drug delivery, tissue engineering, and regenerative medicine. Their ability to be administered in a minimally invasive manner and to form a solid or semi-solid scaffold in situ makes them ideal for a variety of biomedical applications. The crosslinking of these hydrogels is a critical step that determines their mechanical properties, degradation rate, and biocompatibility. Calcium lactate (B86563) gluconate has emerged as a promising crosslinking agent, particularly for anionic polymers, due to its biocompatibility and controlled release of calcium ions.

This document provides detailed application notes and protocols for the use of calcium lactate gluconate in the development of injectable hydrogels. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this area.

Mechanism of Action: Ionic Crosslinking with this compound

This compound serves as a source of divalent calcium ions (Ca²⁺). When a solution containing an anionic polymer, such as alginate, is mixed with a solution or suspension of this compound, the Ca²⁺ ions interact with the negatively charged groups on the polymer chains (e.g., carboxyl groups on alginate). This ionic interaction creates crosslinks between the polymer chains, leading to the formation of a three-dimensional hydrogel network.

The slower dissolution of this compound compared to more soluble calcium salts like calcium chloride results in a more gradual release of Ca²⁺ ions. This controlled gelation process can lead to the formation of more homogenous and structurally uniform hydrogels, which is particularly advantageous for applications involving the encapsulation of cells or sensitive bioactive molecules.

Applications of this compound in Injectable Hydrogels

The unique properties of this compound-crosslinked hydrogels make them suitable for a range of applications:

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation. A notable application is in cartilage tissue engineering, where injectable hydrogels can fill irregularly shaped defects and support chondrocyte function.

  • Drug Delivery: The porous structure of the hydrogel network allows for the encapsulation of drugs and their sustained release over time. The degradation rate of the hydrogel can be tailored to control the drug release profile.

  • Cell Encapsulation and Delivery: The gentle and controlled gelation process makes these hydrogels ideal for encapsulating living cells for therapeutic applications. The high water content and biocompatibility of the hydrogel help to maintain cell viability and function.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on injectable hydrogels crosslinked with calcium-releasing agents, including those with properties similar to what can be expected with this compound.

ParameterAlginate Hydrogel (Calcium Gluconate)Alginate Hydrogel (Calcium Chloride)Gelatin-Alginate Hydrogel (Ionic Crosslinking)Gellan Gum Hydrogel (Ionic Crosslinking)
Gelling Time ~3 minutes[1]Seconds to minutesVariableVariable
Compressive Modulus 123.6 kPa (with microspheres)[1]18.7 kPa (alginate only)[1]VariableVariable
Pore Size ~195 µm[1]VariableVariableVariable
Cell Viability HighGenerally high, but rapid gelation can be detrimentalHighHigh

Experimental Protocols

Protocol 1: Preparation of an Injectable Alginate Hydrogel using this compound-Loaded Microspheres

This protocol is adapted from a study on cartilage tissue engineering and utilizes porous microspheres to control the release of the crosslinking agent.[1]

Materials:

  • Sodium alginate

  • This compound

  • Poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) (PCEC) copolymer (for microspheres)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Homogenizer

  • Lyophilizer

Procedure:

  • Preparation of Porous PCEC Microspheres:

    • Synthesize PCEC copolymer via ring-opening polymerization.

    • Prepare porous microspheres using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.

  • Loading of this compound into Microspheres:

    • Immerse the porous PCEC microspheres in ethanol.

    • Add a 3% (w/v) solution of this compound to the microsphere suspension.

    • Repeat this process three times to ensure adequate loading.

    • Dry the loaded microspheres under vacuum.

  • Preparation of the Injectable Hydrogel Formulation:

    • Prepare a 1.5% (w/v) stock solution of sodium alginate in deionized water.

    • Mix 50 mg of the this compound-loaded microspheres with 0.75 mL of the alginate solution.

    • Homogenize the mixture to ensure a uniform distribution of the microspheres.

    • The resulting suspension is the injectable hydrogel precursor.

  • In Situ Gelation:

    • The hydrogel will form in situ in approximately 3 minutes upon injection into an aqueous environment as the this compound is released from the microspheres.[1]

Protocol 2: General Protocol for Injectable Hydrogel Formation with Other Anionic Polymers

This protocol provides a general framework for preparing injectable hydrogels with other anionic polymers like gellan gum, or composites such as gelatin-alginate, using this compound as the crosslinker.

Materials:

  • Anionic polymer (e.g., gellan gum, sodium hyaluronate, or a blend of gelatin and sodium alginate)

  • This compound

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the anionic polymer(s) in deionized water or PBS to the desired concentration (e.g., 1-5% w/v). Gentle heating and stirring may be required for complete dissolution. For gelatin-containing solutions, maintain the temperature above 37°C to prevent premature physical gelation.

  • Preparation of this compound Suspension:

    • Prepare a suspension of this compound in deionized water or PBS. The concentration will need to be optimized based on the desired gelling time and mechanical properties. A starting point could be a 1-5% (w/v) suspension.

  • Formation of the Injectable Hydrogel:

    • The two components can be loaded into a dual-syringe system for co-injection and in-situ mixing at the target site.

    • Alternatively, for a pre-mixed system with a longer working time, the this compound suspension can be gently mixed with the polymer solution immediately before injection. The ratio of polymer solution to crosslinker suspension will need to be empirically determined.

Signaling Pathways and Visualizations

The release of calcium ions from the hydrogel can have significant biological effects on encapsulated or surrounding cells. In the context of cartilage tissue engineering, Ca²⁺ signaling plays a crucial role in chondrocyte function.

Calcium Signaling Pathway in Chondrocytes

CalciumSignaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ca_ext Ca²⁺ (from Hydrogel) TRPV4 TRPV4 Ca_ext->TRPV4 Influx Piezo Piezo Ca_ext->Piezo Influx GeneExpression Gene Expression (Proliferation, Differentiation) Ca_in Ca_in TRPV4->Ca_in Piezo->Ca_in Calmodulin Calmodulin Ca_in->Calmodulin GPCR GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->Ca_in Release Ca_er Ca_er Ca_er->IP3R CaMKII CaMKII Calmodulin->CaMKII Calcineurin Calcineurin Calmodulin->Calcineurin CaMKII->GeneExpression Calcineurin->GeneExpression

Experimental Workflow for Injectable Hydrogel Development

ExperimentalWorkflow cluster_fabrication Hydrogel Fabrication cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Polymer Polymer Selection (Alginate, Gelatin, etc.) Mixing Mixing and Homogenization Polymer->Mixing Crosslinker Crosslinker Preparation (this compound) Crosslinker->Mixing Rheology Rheological Analysis (G', G'', Viscosity) Mixing->Rheology Morphology Morphological Analysis (SEM) Mixing->Morphology Swelling Swelling and Degradation Mixing->Swelling CellEncapsulation Cell Encapsulation Mixing->CellEncapsulation AnimalModel Animal Model of Disease/Injury Mixing->AnimalModel Viability Cell Viability Assay (Live/Dead) CellEncapsulation->Viability Proliferation Proliferation Assay (MTS, AlamarBlue) CellEncapsulation->Proliferation Differentiation Differentiation Markers (Gene Expression, IHC) CellEncapsulation->Differentiation Injection Hydrogel Injection AnimalModel->Injection Histology Histological Analysis Injection->Histology Functional Functional Assessment Injection->Functional

Conclusion

This compound is a valuable tool in the development of injectable hydrogels for a variety of biomedical applications. Its biocompatibility and ability to induce controlled gelation make it an excellent choice for creating homogenous hydrogels that can support cell viability and provide sustained release of therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-crosslinked hydrogels in their own work. Further optimization of hydrogel formulations and a deeper understanding of their interactions with biological systems will continue to drive innovation in this exciting field.

References

Application Notes and Protocols: Calcium Lactate Gluconate for Calcium Fortification in Clear Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) gluconate (CLG) is a highly soluble and bioavailable calcium salt, making it an excellent choice for the fortification of clear beverages without compromising sensory attributes such as clarity, taste, and texture.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols for the use of calcium lactate gluconate in the development of calcium-fortified clear beverages.

This compound is a mixture of calcium lactate and calcium gluconate.[1][3][7][8] Its key advantages include a neutral taste, high solubility in water, and excellent bioavailability, which are critical for consumer acceptance and physiological effectiveness.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties and Specifications

A summary of the key properties of this compound is presented in Table 1. This data is essential for formulation development and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White, crystalline, odorless, tasteless powder[1][2][8][11]
Solubility in Water Highly soluble; 20-40% w/v (200-400 g/L) at 20°C[1][8][12]
Calcium Content Approximately 12.5-13.5% w/w[3][7][10]
pH (5% solution) 6.0 - 8.0[7][13][14]
Bioavailability Excellent[1][2][4][6]
Taste Profile Neutral, not sour[1][3][4][7][10]

Experimental Protocols

The following sections provide detailed protocols for the formulation and evaluation of clear beverages fortified with this compound.

Protocol for Beverage Formulation and Fortification

This protocol outlines the steps for preparing a clear beverage fortified with this compound.

Objective: To prepare a clear, stable, and palatable calcium-fortified beverage.

Materials:

  • This compound (food grade)

  • Distilled or deionized water

  • Sweeteners (e.g., sucrose, sucralose, stevia)

  • Acidulants (e.g., citric acid, malic acid)

  • Flavoring agents

  • Preservatives (e.g., sodium benzoate, potassium sorbate)

  • pH meter

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Base Beverage Preparation:

    • In a suitable vessel, add the desired amount of distilled or deionized water.

    • While stirring, dissolve the sweeteners, acidulants, and preservatives completely.

    • Adjust the pH of the base beverage to the target range using an appropriate acidulant. Most beverages have a pH between 2.5 and 3.5.[15]

  • This compound Incorporation:

    • Slowly add the pre-weighed this compound to the base beverage under continuous stirring.

    • Continue stirring until the this compound is fully dissolved. Due to its high solubility, this should occur relatively quickly.[1]

  • Flavoring and Final Adjustment:

    • Add the desired flavoring agents and mix thoroughly.

    • Check the final pH of the fortified beverage and adjust if necessary.

    • Bring the final volume to the desired level with distilled or deionized water.

  • Homogenization and Pasteurization (Optional):

    • For improved stability, the beverage can be homogenized.

    • Pasteurize the beverage using an appropriate time-temperature combination to ensure microbiological safety.[16]

Protocol for Determining Calcium Content by Atomic Absorption Spectroscopy (AAS)

This protocol describes the quantitative analysis of calcium in the fortified beverage.

Objective: To accurately measure the calcium concentration in the fortified beverage.

Materials:

  • Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp

  • Air-acetylene flame

  • Calcium standard solutions (0, 2, 4, 6, 8 mg/L)

  • Lanthanum solution (25 g/L)

  • Nitric acid (concentrated)

  • Volumetric flasks, pipettes

  • Fortified beverage sample

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the fortified beverage into a volumetric flask.

    • Add 10 mL of the lanthanum solution to the flask. The lanthanum acts as a releasing agent to prevent interference.

    • Dilute the sample with deionized water to a final concentration within the linear range of the AAS instrument (typically below 8 mg/L of calcium).

  • Instrument Setup:

    • Set up the AAS instrument according to the manufacturer's instructions for calcium analysis.

    • Use a wavelength of 422.7 nm and a reducing air-acetylene flame.[6]

  • Calibration:

    • Aspirate the series of calcium standard solutions (0, 2, 4, 6, 8 mg/L), each containing 10 mL of the lanthanum solution per 50 mL, and measure their absorbance.[6]

    • Generate a calibration curve by plotting absorbance versus calcium concentration.

  • Sample Measurement:

    • Aspirate the prepared beverage sample into the AAS and record the absorbance.

    • Use the calibration curve to determine the calcium concentration in the diluted sample.

  • Calculation:

    • Calculate the original calcium concentration in the beverage, accounting for the dilution factor.

Protocol for Sensory Evaluation using the Triangle Test

This protocol is for determining if there is a perceivable sensory difference between the fortified and non-fortified beverages.

Objective: To assess whether the addition of this compound at a specific concentration results in a detectable change in the sensory profile of the beverage.

Materials:

  • Fortified beverage (Test Sample)

  • Non-fortified beverage (Control Sample)

  • Identical, odor-free tasting cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • A controlled sensory evaluation environment

Procedure:

  • Sample Preparation and Presentation:

    • Present each panelist with three samples simultaneously, two of which are identical and one is different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[17][18]

    • Serve the beverages at a consistent and appropriate temperature.

  • Evaluation:

    • Instruct the panelists to taste the samples from left to right and identify the "odd" or different sample.[17][18]

    • Provide water and crackers for panelists to cleanse their palate between sets of samples.[17]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).[18] This will indicate whether a perceivable difference exists between the fortified and non-fortified beverages.

Protocol for Stability Testing

This protocol outlines a method to assess the physical and chemical stability of the fortified beverage over time.

Objective: To evaluate the shelf-life and stability of the calcium-fortified clear beverage.

Materials:

  • Packaged samples of the fortified beverage

  • Controlled environmental chambers (e.g., 30°C/65% RH and 40°C/75% RH for accelerated testing)[19]

  • Turbidimeter or spectrophotometer for clarity measurement

  • pH meter

  • AAS for calcium analysis

Procedure:

  • Storage Conditions:

    • Store the packaged beverage samples under both recommended (e.g., 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[19]

  • Testing Intervals:

    • Analyze the samples at predetermined time points (e.g., T0, 3, 6, 12, 18, and 24 months for real-time studies; T0, 3, and 6 months for accelerated studies).[19]

  • Analytical Tests:

    • Visual Inspection: Observe for any signs of precipitation, color change, or other physical instabilities.

    • Clarity (Turbidity): Measure the turbidity of the beverage using a calibrated turbidimeter.

    • pH Measurement: Measure the pH of the beverage.

    • Calcium Content: Determine the calcium concentration using the AAS protocol (Section 3.2) to check for any degradation or precipitation of the calcium salt.

    • Sensory Evaluation: Conduct sensory tests (e.g., triangle test or descriptive analysis) to assess any changes in taste, aroma, or mouthfeel over time.

Visualization of Key Pathways and Workflows

Calcium Absorption Signaling Pathway

The bioavailability of calcium is significantly influenced by Vitamin D. The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), regulates the transcellular active transport of calcium in the small intestine.[1][20]

CalciumAbsorption cluster_Enterocyte Enterocyte DietaryCalcium Dietary Calcium (from CLG) IntestinalLumen Intestinal Lumen TRPV6 TRPV6 IntestinalLumen->TRPV6 Ca2+ Influx Enterocyte Enterocyte Bloodstream Bloodstream Calbindin Calbindin-D9k TRPV6->Calbindin Ca2+ Binding & Transport PMCA1b PMCA1b (Ca2+ ATPase) Calbindin->PMCA1b Ca2+ Release PMCA1b->Bloodstream Ca2+ Extrusion VitaminD Vitamin D (1,25(OH)2D3) VitaminD->TRPV6 Upregulates VitaminD->Calbindin Upregulates VitaminD->PMCA1b Upregulates

Caption: Vitamin D-mediated transcellular calcium absorption pathway in an enterocyte.

Experimental Workflow for Beverage Fortification and Analysis

The following diagram illustrates the logical flow of experiments for developing and validating a calcium-fortified clear beverage.

ExperimentalWorkflow Formulation Beverage Formulation (Protocol 3.1) Fortification Calcium Fortification with CLG Formulation->Fortification InitialAnalysis Initial Physicochemical Analysis Fortification->InitialAnalysis pH_Clarity pH and Clarity Measurement InitialAnalysis->pH_Clarity Test CalciumQuant Calcium Quantification (AAS) (Protocol 3.2) InitialAnalysis->CalciumQuant Test SensoryEval Sensory Evaluation (Triangle Test - Protocol 3.3) pH_Clarity->SensoryEval CalciumQuant->SensoryEval Stability Stability Testing (Protocol 3.4) SensoryEval->Stability Acceptable Reformulate Reformulate SensoryEval->Reformulate Not Acceptable FinalProduct Final Product Approval Stability->FinalProduct Stable Stability->Reformulate Unstable Reformulate->Formulation

Caption: Workflow for the development and analysis of calcium-fortified beverages.

Conclusion

This compound is an ideal fortificant for clear beverages due to its high solubility, neutral taste, and excellent bioavailability. By following the detailed protocols for formulation, analysis, and stability testing provided in these application notes, researchers and developers can effectively create stable, palatable, and nutritionally enhanced clear beverages. The provided diagrams offer a visual representation of the key biological pathway for calcium absorption and a logical experimental workflow to guide the development process.

References

Application Notes and Protocol for Preparing a Supersaturated Solution of Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) gluconate (CLG) is a highly soluble calcium salt that is a mixture of calcium lactate and calcium gluconate.[1] Its high solubility and bioavailability make it an excellent candidate for calcium fortification in pharmaceuticals and functional foods.[1][2] The ability to prepare supersaturated solutions of calcium lactate gluconate is of significant interest in drug development, particularly for liquid oral dosage forms and advanced drug delivery systems, as it can enhance calcium absorption and bioavailability.[3][4]

These application notes provide a detailed protocol for the preparation of a supersaturated solution of this compound, along with relevant technical data and visualizations to guide researchers in their work.

Data Presentation

Temperature (°C)Solubility ( g/100 mL)Observations
20> 10[5]Highly soluble at room temperature.
25~40[1]Excellent solubility under standard lab conditions.
60-80Significantly IncreasedHeating is commonly used to dissolve higher concentrations for preparing oral solutions.

Note: The solubility of calcium lactate, a component of CLG, increases from approximately 2 g/100g of water at 0°C to about 50 g/100g of water at 60°C.[6] This suggests a strong positive correlation between temperature and the solubility of CLG.

Experimental Protocols

Protocol 1: Preparation of a Supersaturated this compound Solution

This protocol describes the preparation of a supersaturated solution of this compound by leveraging its temperature-dependent solubility.

Materials:

  • This compound (pharmaceutical grade)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Sterile beakers and graduated cylinders

  • Sterile filtration unit (0.22 µm filter)

  • Calibrated thermometer

Procedure:

  • Determine the Target Concentration: Decide on the desired final concentration of the supersaturated solution. For example, to prepare a 50% (w/v) solution.

  • Initial Dissolution:

    • For a 100 mL solution, weigh 50 g of this compound powder.

    • In a sterile beaker, add 80 mL of deionized water.

    • Place the beaker on a magnetic stirrer with a heating plate and add a stir bar.

    • Begin stirring the water and gradually add the this compound powder.

  • Heating and Dissolution:

    • Gently heat the solution to 70-80°C while continuously stirring.

    • Maintain this temperature until all the this compound has completely dissolved, resulting in a clear solution.

  • Volume Adjustment:

    • Remove the beaker from the heat and carefully transfer the solution to a 100 mL graduated cylinder.

    • Rinse the beaker with a small amount of hot deionized water and add it to the graduated cylinder to ensure all the solute is transferred.

    • Bring the final volume to 100 mL with hot deionized water.

  • Cooling and Supersaturation:

    • Allow the solution to cool slowly to room temperature (20-25°C) in a controlled environment. Avoid rapid cooling or agitation, which can induce premature crystallization.

    • The resulting solution is supersaturated.

  • Sterilization and Storage (Optional):

    • For sterile applications, filter the supersaturated solution through a 0.22 µm sterile filter.

    • Store the solution in a sterile, sealed container at a controlled room temperature.

Protocol 2: Stabilization of the Supersaturated Solution

Supersaturated solutions are thermodynamically unstable and prone to crystallization. The following methods can be employed to enhance the stability of the prepared solution.

Method A: Using Sodium Gluconate as a Stabilizer

The presence of gluconate ions can increase the solubility of calcium lactate.[7]

  • Follow steps 1-4 of Protocol 1.

  • Prior to cooling, add a small amount of sodium gluconate (e.g., 0.5-2% w/v) to the hot solution and stir until dissolved.

  • Proceed with the cooling step (Protocol 1, step 5).

Method B: Using a Polymeric Crystallization Inhibitor

Polymers such as polyvinylpyrrolidone (B124986) (PVP) are known to inhibit the nucleation and crystal growth of drugs in supersaturated solutions.[8][9]

  • Follow steps 1-4 of Protocol 1.

  • In a separate container, prepare a stock solution of the chosen polymer (e.g., 10% w/v PVP in deionized water).

  • While the this compound solution is still warm, add a small volume of the polymer stock solution to achieve the desired final polymer concentration (e.g., 0.1-1% w/v).

  • Stir until the polymer is fully integrated into the solution.

  • Proceed with the cooling step (Protocol 1, step 5).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation of Supersaturated Solution cluster_stabilization Stabilization (Optional) start Start: Determine Target Concentration dissolve Dissolve CLG in Water at Room Temperature start->dissolve heat Heat Solution to 70-80°C with Stirring dissolve->heat adjust Adjust to Final Volume with Hot Water heat->adjust add_stabilizer Add Stabilizer (e.g., Sodium Gluconate or PVP) to Hot Solution heat->add_stabilizer Optional Path cool Slowly Cool to Room Temperature adjust->cool supersaturated Supersaturated Solution Achieved cool->supersaturated mix Mix Until Homogeneous add_stabilizer->mix stabilized_cool Slowly Cool to Room Temperature mix->stabilized_cool stable_solution Stable Supersaturated Solution stabilized_cool->stable_solution stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors supersaturated_solution Supersaturated CLG Solution crystallization Crystallization / Precipitation supersaturated_solution->crystallization Tends Towards rapid_cooling Rapid Cooling rapid_cooling->crystallization agitation Mechanical Agitation agitation->crystallization impurities Particulate Impurities impurities->crystallization slow_cooling Slow, Controlled Cooling slow_cooling->supersaturated_solution stabilizers Addition of Stabilizers (e.g., Polymers, Excess Anions) stabilizers->supersaturated_solution filtration Sterile Filtration (Removes Nucleation Sites) filtration->supersaturated_solution

References

Application Notes and Protocols: The Role of Calcium Lactate Gluconate as a Chelating Agent in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Lactate (B86563) Gluconate (CLG) is a highly soluble and bioavailable organic calcium salt, widely utilized in pharmaceutical, food, and beverage formulations. Beyond its primary function as a calcium source, CLG exhibits valuable properties as a chelating agent, or sequestrant. This attribute is primarily linked to the gluconate component of the molecule, which can form stable complexes with di- and trivalent metal ions. This chelating action can be leveraged to enhance product stability, prevent undesirable reactions, and improve the overall quality of various formulations.

These application notes provide a detailed overview of the role of calcium lactate gluconate as a chelating agent, including its mechanism of action, various applications, and protocols for evaluating its efficacy.

Mechanism of Action

The chelating activity of this compound stems from the ability of the lactate and, more significantly, the gluconate ions to form coordinate bonds with metal ions. The hydroxyl and carboxyl groups on the gluconate and lactate molecules act as ligands, donating lone pairs of electrons to the metal ion to form a stable, soluble complex. This sequesters the metal ions, preventing them from participating in deleterious reactions such as oxidation, precipitation, and degradation of active pharmaceutical ingredients (APIs).

The formation of these chelate complexes can be represented by the following general equilibrium:

Mn+ + Lm- ⇌ --INVALID-LINK--

Where Mn+ is the metal ion, Lm- is the ligand (lactate or gluconate), and --INVALID-LINK-- is the metal-ligand complex. The stability of this complex is described by its stability constant (K), with a higher value indicating a more stable complex.

Applications in Formulations

The chelating properties of this compound are beneficial in a variety of formulation types:

  • Pharmaceutical Formulations: In liquid and semi-solid dosage forms, trace metal ions can catalyze the oxidative degradation of sensitive APIs. By sequestering these metal ions, this compound can significantly improve the stability and shelf-life of the drug product.

  • Food and Beverage Products: In beverages, this compound helps to prevent the precipitation of other salts and maintain clarity. Its ability to chelate metal ions also inhibits metal-catalyzed oxidation, which can lead to off-flavors and discoloration.

  • Nutraceuticals: In mineral-fortified products, the presence of various metal ions can lead to competitive absorption and reduced bioavailability. The chelating action of this compound can help to keep minerals in solution, potentially influencing their absorption.

Quantitative Data on Chelation

While specific experimental data on the chelation efficiency of the combined this compound molecule is limited in publicly available literature, the stability constants of the individual lactate and gluconate ligands with various metal ions can provide an indication of their chelating potential. The following table summarizes typical stability constants (log K) for lactate and gluconate with several common metal ions.

Disclaimer: The following data represents the stability constants of individual lactate and gluconate ions with various metal ions. These values are provided for estimation purposes and may not accurately reflect the chelation efficiency of the combined this compound molecule in a specific formulation, which can be influenced by pH, temperature, and the presence of other excipients. Experimental validation is highly recommended.

Metal IonLigandStability Constant (log K)Reference
Ca²⁺Gluconate1.15[1]
Ca²⁺Lactate1.05[2]
Fe²⁺Gluconate2.18[3]
Fe²⁺Lactate1.80[3]
Fe³⁺Gluconate3.60[4]
Cu²⁺Gluconate2.50[5]
Cu²⁺Lactate2.00[6]
Pb²⁺Gluconate2.70[1]
Cd²⁺Gluconate1.80[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the chelating activity of this compound in formulations.

Protocol 1: Spectrophotometric Determination of Ferrous Ion (Fe²⁺) Chelating Activity using Ferrozine (B1204870) Assay

Objective: To quantify the ability of this compound to chelate ferrous ions. This assay is based on the competition between the chelating agent and ferrozine for the ferrous ions.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • EDTA (disodium salt) as a positive control

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of dilutions of the this compound stock solution to be tested.

  • In a set of test tubes, add 1.0 mL of each this compound dilution.

  • To each tube, add 0.05 mL of 2 mM FeCl₂ solution and mix thoroughly.

  • Allow the mixture to stand for 5 minutes at room temperature.

  • Add 0.2 mL of 5 mM ferrozine solution to each tube and vortex.

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance of the solution at 562 nm against a blank (all reagents except the sample).

  • A control is prepared using deionized water instead of the sample solution.

  • EDTA is used as a positive control at a known concentration.

Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula:

Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control.

  • A_sample is the absorbance of the sample.

Protocol 2: Evaluation of Prevention of Metal-Catalyzed Oxidation of a Model API

Objective: To assess the effectiveness of this compound in preventing the degradation of an API susceptible to metal-catalyzed oxidation.

Materials:

  • Model API (e.g., Ascorbic Acid)

  • This compound

  • A source of catalytic metal ions (e.g., Copper (II) sulfate, CuSO₄)

  • Phosphate buffer (pH relevant to the formulation)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API.

Procedure:

  • Prepare a stock solution of the model API in the phosphate buffer.

  • Prepare solutions of the API containing:

    • No additives (Control)

    • CuSO₄ at a known catalytic concentration (e.g., 10 µM)

    • CuSO₄ and this compound at various concentrations.

  • Store the solutions under accelerated stability conditions (e.g., 40°C/75% RH) or exposed to light, depending on the degradation pathway of the API.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining API in each aliquot using a validated HPLC method.

Data Analysis:

  • Plot the concentration of the API as a function of time for each condition.

  • Calculate the degradation rate constant (k) for each condition.

  • Compare the degradation rates in the presence and absence of this compound to determine its protective effect.

Visualizations

ChelationMechanism Mechanism of Metal Ion Chelation by Gluconate MetalIon Metal Ion (Mⁿ⁺) ChelateComplex Stable Chelate Complex MetalIon->ChelateComplex forms coordinate bonds with Gluconate Gluconate Ligand Gluconate->ChelateComplex donates electron pairs from -OH and -COO⁻ groups ExperimentalWorkflow Workflow for Ferrous Ion Chelation Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_CLG Prepare Calcium Lactate Gluconate Solutions Mix_Sample_Fe Mix Sample and FeCl₂ Prep_CLG->Mix_Sample_Fe Prep_FeCl2 Prepare 2 mM FeCl₂ Prep_FeCl2->Mix_Sample_Fe Prep_Ferrozine Prepare 5 mM Ferrozine Add_Ferrozine Add Ferrozine Prep_Ferrozine->Add_Ferrozine Incubate1 Incubate for 5 min Mix_Sample_Fe->Incubate1 Incubate1->Add_Ferrozine Incubate2 Incubate for 10 min Add_Ferrozine->Incubate2 Measure_Absorbance Measure Absorbance at 562 nm Incubate2->Measure_Absorbance Calculate Calculate Chelating Activity (%) Measure_Absorbance->Calculate SignalingPathway Impact of Chelation on API Stability API Active Pharmaceutical Ingredient (API) Degradation API Degradation (Oxidation) API->Degradation undergoes Metal_Ions Trace Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Degradation catalyzes Chelated_Metal Chelated Metal Complex Metal_Ions->Chelated_Metal is sequestered CLG Calcium Lactate Gluconate (CLG) CLG->Chelated_Metal chelates Chelated_Metal->Degradation inhibits

References

Application Notes and Protocols: Electrospinning Gelatin-Based Scaffolds with Calcium Lactate Gluconate for Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelatin, a natural polymer derived from collagen, is an attractive biomaterial for tissue engineering due to its biocompatibility, biodegradability, and resemblance to the extracellular matrix (ECM).[1] Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the native ECM architecture, providing a conducive environment for cell attachment, proliferation, and differentiation.[2] For bone tissue engineering applications, incorporating calcium sources into these scaffolds can enhance their osteoinductive potential.

Calcium lactate (B86563) gluconate (CLG) is a highly bioavailable calcium salt. Its incorporation into electrospun gelatin scaffolds aims to create a biomimetic construct that not only provides structural support but also delivers calcium ions to promote osteogenic differentiation of progenitor cells, leading to enhanced bone regeneration.[3] This document provides detailed application notes and protocols for the fabrication and characterization of electrospun gelatin-based scaffolds incorporating calcium lactate gluconate.

Experimental Protocols

Preparation of Electrospinning Solutions

This protocol details the preparation of gelatin-only and gelatin-CLG solutions for electrospinning.

Materials:

  • Gelatin (Type A or B, from porcine or bovine source)

  • This compound (CLG)

  • Acetic Acid (glacial) or 2,2,2-Trifluoroethanol (TFE)

  • Deionized (DI) Water

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

Procedure:

  • Solvent Preparation: Prepare the desired solvent system. Common solvents for electrospinning gelatin include aqueous acetic acid solutions (e.g., 90% v/v) or TFE.[4][5]

  • Gelatin Solution (Control):

    • Slowly dissolve gelatin powder in the chosen solvent at a concentration of 10-25% (w/v) under continuous stirring at room temperature or slightly elevated temperature (around 40°C) to ensure complete dissolution.[1]

    • Continue stirring for at least 2-4 hours until a homogeneous solution is obtained.

  • Gelatin-CLG Solutions:

    • Prepare the gelatin solution as described in step 2.

    • Separately, dissolve the desired amount of CLG in a small amount of DI water or the primary solvent.

    • Add the CLG solution dropwise to the gelatin solution under continuous stirring. Common concentrations of CLG to investigate are 5% and 10% (w/w with respect to gelatin).[3]

    • Allow the final solution to stir for an additional 1-2 hours to ensure homogeneity.

Electrospinning Process

This protocol outlines the electrospinning setup and parameters for fabricating nanofibrous scaffolds.

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)

  • Syringes (5 mL or 10 mL) with a metallic needle (e.g., 21-gauge)

  • Aluminum foil-covered collector plate or rotating mandrel

Procedure:

  • Load the prepared electrospinning solution into a syringe and mount it on the syringe pump.

  • Set the electrospinning parameters. These parameters may require optimization based on the specific solution properties and desired fiber morphology. A starting point for parameters is provided in the table below.

  • Position the collector at the specified distance from the spinneret.

  • Apply the high voltage and start the syringe pump to initiate the electrospinning process.

  • Collect the nanofibers on the collector for a sufficient duration to obtain a scaffold of the desired thickness.

  • After electrospinning, carefully detach the scaffold from the collector.

  • Cross-linking (Optional but Recommended): To improve the stability of the gelatin-based scaffolds in aqueous environments, cross-linking is often necessary. A common method is exposure to glutaraldehyde (B144438) (GTA) vapor. Place the scaffolds in a desiccator containing a small open vial of 25% aqueous GTA solution for 12-24 hours. After cross-linking, air-dry the scaffolds under a fume hood for at least 24 hours to remove any residual GTA.

Scaffold Characterization

Objective: To visualize the fiber morphology, diameter, and elemental composition of the scaffolds.

Protocol:

  • Cut small sections of the electrospun scaffolds and mount them on aluminum stubs using double-sided carbon tape.

  • Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.

  • Image the samples using an SEM at an accelerating voltage of 10-20 kV.

  • Acquire images at different magnifications to observe the overall fiber structure and individual fiber morphology.

  • Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from multiple images and fibers.

  • Perform EDX analysis on the gelatin-CLG scaffolds to confirm the presence and distribution of calcium.[3]

Objective: To assess the osteogenic differentiation of cells cultured on the scaffolds by detecting calcium deposition.

Protocol:

  • Cell Culture: Seed osteoblast-like cells (e.g., MG-63, Saos-2) or mesenchymal stem cells (MSCs) onto the sterilized scaffolds placed in a multi-well plate and culture in an osteogenic differentiation medium.

  • Staining Procedure:

    • After the desired culture period (e.g., 7, 14, and 21 days), remove the culture medium and wash the cell-seeded scaffolds twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the scaffolds twice with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the scaffolds are fully covered, and incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and wash the scaffolds four to five times with deionized water to remove unbound dye.

    • Visualize the red-orange staining of calcium deposits using a light microscope.

  • Quantification:

    • To quantify the mineralization, add a destaining solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride) to each well and incubate with gentle shaking for 15-30 minutes to elute the bound stain.

    • Transfer the colored solution to a 96-well plate.

    • Measure the absorbance at a wavelength of 405 nm (for acetic acid extraction) or 562 nm (for cetylpyridinium chloride extraction) using a microplate reader.[6]

    • The absorbance is directly proportional to the amount of calcium deposition.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of electrospun gelatin and gelatin-CLG scaffolds. The values presented are based on typical findings in the literature and should be experimentally verified.

Table 1: Electrospinning Solution and Process Parameters

ParameterGelatin (Control)Gelatin + 5% CLGGelatin + 10% CLG
Solution Properties
Gelatin Concentration (% w/v)15 - 2515 - 2515 - 25
SolventAcetic Acid (90%)Acetic Acid (90%)Acetic Acid (90%)
Electrospinning Parameters
Applied Voltage (kV)15 - 2015 - 2015 - 20
Flow Rate (mL/h)0.5 - 1.00.5 - 1.00.5 - 1.0
Tip-to-Collector Distance (cm)10 - 1510 - 1510 - 15

Table 2: Physical and Mechanical Properties of Electrospun Scaffolds

PropertyGelatin (Control)Gelatin + 5% CLGGelatin + 10% CLG
Average Fiber Diameter (nm)200 - 500250 - 600300 - 700
Porosity (%)80 - 9075 - 8570 - 80
Tensile Strength (MPa)2 - 43 - 54 - 6
Young's Modulus (MPa)200 - 400300 - 500400 - 600

Table 3: Quantitative Analysis of In Vitro Mineralization (Alizarin Red S Staining)

Time PointGelatin (Control)Gelatin + 5% CLGGelatin + 10% CLG
Absorbance at 405 nm
Day 7LowModerateHigh
Day 14ModerateHighVery High
Day 21HighVery HighSignificantly High

Visualizations

Experimental Workflow

G cluster_0 Solution Preparation cluster_1 Scaffold Fabrication cluster_2 Characterization Gelatin Gelatin Gelatin_Solution Gelatin Solution Gelatin->Gelatin_Solution CLG Calcium Lactate Gluconate Gelatin_CLG_Solution Gelatin-CLG Solution CLG->Gelatin_CLG_Solution Solvent Solvent (e.g., Acetic Acid) Solvent->Gelatin_Solution Gelatin_Solution->Gelatin_CLG_Solution Electrospinning Electrospinning Gelatin_CLG_Solution->Electrospinning Crosslinking Cross-linking (e.g., GTA Vapor) Electrospinning->Crosslinking Scaffold Gelatin-CLG Scaffold Crosslinking->Scaffold SEM_EDX SEM/EDX Analysis Scaffold->SEM_EDX Mechanical_Testing Mechanical Testing Scaffold->Mechanical_Testing In_Vitro_Studies In Vitro Studies Scaffold->In_Vitro_Studies Mineralization_Assay Mineralization Assay (Alizarin Red S) In_Vitro_Studies->Mineralization_Assay

Caption: Experimental workflow for fabricating and characterizing gelatin-CLG scaffolds.

Calcium Signaling Pathway in Osteoblasts

G cluster_nucleus Ca_ext Extracellular Ca²⁺ (from Scaffold) Ca_channel Voltage-gated Ca²⁺ Channels Ca_ext->Ca_channel opens Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int influx Calmodulin Calmodulin (CaM) Ca_int->Calmodulin binds CaM_active Ca²⁺/CaM Complex Calmodulin->CaM_active CaMKII CaMKII CaM_active->CaMKII activates Calcineurin Calcineurin (Cn) CaM_active->Calcineurin activates Osteogenic_Genes Osteogenic Gene Expression (e.g., RUNX2, Osterix) CaMKII->Osteogenic_Genes promotes NFAT NFAT (cytoplasmic) Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc translocates to NFAT_nuc->Osteogenic_Genes promotes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Caption: Calcium/Calmodulin signaling pathway in osteoblast differentiation.

References

Application of Cardiolipin in Nano-Delivery Systems: A Guide to Liposomal and Nanoemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (B10847521) (CLG), a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, is gaining significant attention in the field of drug delivery.[1] Its distinct conical shape and negative charge contribute to its ability to influence membrane dynamics, making it a valuable component in advanced delivery systems such as liposomes and potentially nanoemulsions.[1][2] This document provides detailed application notes and protocols for the incorporation of cardiolipin into liposomal delivery systems, summarizing key quantitative data and experimental methodologies from recent studies. While the application of CLG in liposomes is well-documented, its use in nanoemulsion-based drug delivery is a less explored area. This guide will focus on the established role of CLG in liposomes and provide a general overview of nanoemulsion technology, highlighting the potential for future research.

I. Cardiolipin in Liposomal Delivery Systems

The inclusion of cardiolipin in liposomal formulations has been shown to enhance the cellular uptake and cytotoxic effects of encapsulated drugs, particularly in cancer therapy.[3][4] CLG can induce structural changes in cell and mitochondrial membranes, leading to increased permeability and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of cardiolipin-containing liposomal formulations from various studies.

Table 1: Physicochemical Properties of Cardiolipin-Containing Liposomes

Formulation IDLipid Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
F1 (TSL with CL)DPPC:MSPC:Cholesterol:DSPE-mPEG(2000):CL (57:40:30:3:20)Daunorubicin~115~0.12Not Reported>90Not Reported[3][4]
F2 (TSL without CL)DPPC:MSPC:Cholesterol:DSPE-mPEG(2000) (molar ratio not specified)DaunorubicinNot ReportedNot ReportedNot Reported>90Not Reported[2]
CL-LiposomesPC:CL (60:40)Not Specified1000-2000Not ReportedNot ReportedNot ApplicableNot Applicable[5]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; MSPC: 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-mPEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; CL: Cardiolipin; PC: Phosphatidylcholine; TSL: Thermosensitive Liposome (B1194612).

Table 2: In Vitro Cytotoxicity of Daunorubicin-Loaded Liposomes against MDA-MB-231 Breast Cancer Cells

FormulationIC50 (µM) after 48h incubation (with mild hyperthermia)Fold-change in Cytotoxicity vs. Free DNRReference
F1 (TSL with CL)~3.5~4-fold higher[3]
Free Daunorubicin (DNR)~14-[2]
DaunoXome®-like (F3)Not ReportedLess effective than F1[2]
Experimental Protocols

This protocol describes the preparation of thermosensitive liposomes co-delivering an anticancer drug and cardiolipin.[3][4]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000))

  • Cardiolipin (CL)

  • Daunorubicin (DNR)

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sucrose (B13894) solution (10%)

Procedure:

  • Dissolve DPPC, MSPC, cholesterol, DSPE-mPEG(2000), and CL in chloroform in a round-bottom flask at a molar ratio of 57:40:30:3:20.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.

  • Further dry the lipid film under a high vacuum for at least 3 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS buffer to form multilamellar vesicles (MLVs).

  • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • For active drug loading, prepare a solution of Daunorubicin in PBS and adjust the pH to 8.

  • Add the DNR solution to the liposome suspension at a drug-to-lipid ratio of 1:5.

  • Remove unencapsulated DNR by sequential dialysis against a 10% sucrose solution at 4°C.

1. Particle Size and Zeta Potential:

  • Dilute the liposomal suspension with an appropriate buffer (e.g., PBS).

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[2]

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Lyse the liposomes by adding a surfactant (e.g., 1% Triton X-100) to release the encapsulated drug.[2]

  • Quantify the amount of entrapped drug using a suitable analytical method, such as fluorometry for fluorescent drugs like Daunorubicin (Excitation: 480 nm, Emission: 590 nm).[2]

  • Calculate EE% and DL% using the following formulas:[2]

    • EE% = (Amount of drug in liposomes / Total amount of drug used) x 100

    • DL% = (Amount of drug in liposomes / Total amount of lipid and drug) x 100

This protocol is adapted for thermosensitive liposomes.[2]

Materials:

  • Drug-loaded liposomes

  • Dialysis tubing (e.g., MWCO 12 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the drug-loaded liposomal suspension into a dialysis bag.

  • Immerse the dialysis bag in a container with a known volume of PBS (release medium).

  • Incubate the setup at two different temperatures: 37°C (physiological temperature) and 42°C (hyperthermia temperature for thermosensitive release).

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., fluorescence spectroscopy).

  • Plot the cumulative percentage of drug released versus time.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded liposomes, free drug solution, and empty liposomes (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes.

  • For thermosensitive formulations, incubate the plates at 42°C for a short period (e.g., 10 minutes) and then return to 37°C.[2]

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Mechanisms and Workflows

G Mechanism of Enhanced Cellular Uptake and Cytotoxicity cluster_cell Cancer Cell liposome Cardiolipin-Containing Liposome cell_membrane Cell Membrane liposome->cell_membrane Fusion & Endocytosis mitochondrion Mitochondrion cell_membrane->mitochondrion Drug Release & Targeting apoptosis Apoptosis mitochondrion->apoptosis Induction of Mitochondrial Membrane Permeabilization

Caption: Proposed mechanism of CLG-liposome interaction with a cancer cell.

G Experimental Workflow for CLG-Liposome Development cluster_char Characterization cluster_invitro Evaluation prep Liposome Preparation (Thin-Film Hydration) char Physicochemical Characterization prep->char invitro In Vitro Evaluation char->invitro size Particle Size & PDI (DLS) zeta Zeta Potential (DLS) ee Encapsulation Efficiency release Drug Release Study cyto Cytotoxicity Assay

Caption: Workflow for the formulation and evaluation of CLG-liposomes.

II. Cardiolipin in Nanoemulsion Delivery Systems

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[4] They are widely investigated for the delivery of poorly water-soluble drugs due to their small droplet size, large surface area, and ability to enhance drug solubilization and bioavailability.[5]

While the unique properties of cardiolipin suggest its potential as a functional excipient in nanoemulsions—for instance, to mediate mitochondrial targeting or to enhance interaction with cell membranes—there is currently a lack of specific published research detailing its application in nanoemulsion-based drug delivery systems.

General Protocols for Nanoemulsion Preparation

Nanoemulsions can be prepared using high-energy or low-energy methods.[6] The choice of method depends on the physicochemical properties of the components and the desired characteristics of the final formulation.

  • High-Pressure Homogenization: A coarse emulsion is passed through a small orifice at high pressure, causing intense disruptive forces that break down large droplets into nano-sized ones.[6]

  • Microfluidization: This method uses a high-pressure pump to force the coarse emulsion through microchannels, where it is subjected to high shear and impact forces.[6]

  • Ultrasonication: High-intensity ultrasonic waves are used to create cavitation, which generates powerful shockwaves that disrupt the oil-water interface and form nano-sized droplets.[4]

  • Phase Inversion Temperature (PIT) Method: This method relies on the temperature-dependent solubility of non-ionic surfactants. The emulsion is heated to a temperature where the surfactant's affinity for the oil and water phases is balanced, leading to the formation of a bicontinuous microemulsion, which then forms a nanoemulsion upon cooling.

  • Spontaneous Emulsification (Solvent Diffusion Method): An organic phase containing the oil, a lipophilic surfactant, and a water-miscible solvent is injected into an aqueous phase containing a hydrophilic surfactant under magnetic stirring. The diffusion of the water-miscible solvent into the aqueous phase leads to the spontaneous formation of nano-sized droplets.

General Characterization of Nanoemulsions

The characterization of nanoemulsions involves similar techniques to those used for liposomes:

  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by DLS to assess the surface charge and stability of the droplets.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Drug Content and Encapsulation Efficiency: Determined by separating the nanoemulsion from the aqueous phase (e.g., by ultracentrifugation) and quantifying the drug in the formulation.

Conclusion and Future Perspectives

Cardiolipin is a promising excipient for enhancing the efficacy of liposomal drug delivery systems, particularly for anticancer therapies. The provided protocols offer a foundation for the development and characterization of CLG-containing liposomes.

The application of cardiolipin in nanoemulsions remains a nascent and largely unexplored area. Future research could focus on incorporating CLG into nanoemulsion formulations to potentially leverage its unique membrane-interactive properties for targeted drug delivery, especially to mitochondria. Such studies would require the development of specific formulation protocols and a thorough characterization of the resulting nanoemulsions to evaluate their stability, drug-loading capacity, and biological activity. The exploration of CLG in nanoemulsions could open new avenues for the development of novel and effective nanomedicines.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Lactate Gluconate Precipitation in Protein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of calcium lactate (B86563) gluconate (CLG) in protein solutions.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.

Problem 1: My protein solution becomes cloudy or forms a precipitate immediately after adding Calcium Lactate Gluconate (CLG).

Potential Causes:

  • High Concentration of Reactants: The concentrations of your protein and/or CLG may exceed the solubility limit in your specific buffer system.

  • pH is Near the Protein's Isoelectric Point (pI): Proteins are least soluble at their pI, and the addition of calcium ions can further promote aggregation.[1]

  • Inadequate Mixing: Localized high concentrations of CLG upon addition can initiate precipitation.

Solutions:

  • Optimize Concentrations:

    • Decrease the concentration of either the protein or CLG.

    • If a high concentration is necessary, consider a step-wise addition of CLG to the protein solution with gentle agitation.

  • Adjust pH:

    • Ensure the buffer pH is at least 1-2 units away from the pI of your protein.

    • Calcium lactate and calcium gluconate are highly soluble at an acidic pH of ≤5.[2]

  • Improve Mixing Technique:

    • Add CLG solution slowly to the protein solution while gently stirring or vortexing.

    • Avoid creating air-water interfaces which can denature proteins.

Problem 2: The solution is clear initially but becomes turbid over time or upon temperature change.

Potential Causes:

  • Metastable Supersaturation: The initial clear solution might be supersaturated and thermodynamically unstable, leading to delayed precipitation.[3][4]

  • Temperature Effects: The solubility of both proteins and CLG is temperature-dependent. For instance, the solubility of calcium lactate increases with temperature.[5][6] Conversely, some proteins may aggregate at higher temperatures.

  • Slow Protein Aggregation: Calcium ions can slowly induce conformational changes in proteins, leading to aggregation over time.[7][8]

Solutions:

  • Incorporate Stabilizers:

    • Sugars and Polyols (e.g., sucrose, trehalose, mannitol, sorbitol): These agents can stabilize proteins by promoting preferential hydration.[9][10]

    • Amino Acids (e.g., arginine, glycine, histidine): These can suppress protein aggregation and improve solubility.[9][10]

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at low concentrations, these can prevent surface-induced aggregation.[9][11]

  • Control Temperature:

    • Conduct experiments at a constant, controlled temperature.

    • If the formulation is intended for storage, perform stability studies at various temperatures to identify the optimal range.

  • Chelating Agents:

    • In cases where free calcium ions are the primary cause of protein aggregation, the addition of a weak chelating agent like citrate (B86180) can be considered. However, this may counteract the intended purpose of including calcium. Trisodium citrate has been shown to reduce calcium-mediated protein aggregation.[12]

Frequently Asked Questions (FAQs)

Q1: Why does this compound (CLG) precipitate in my protein solution?

A1: The precipitation of CLG in a protein solution can be a complex issue arising from several factors:

  • Solubility Limits: The intrinsic solubility of CLG in your specific buffer system may be exceeded.

  • Calcium-Protein Interactions: Calcium ions (Ca²⁺) can interact with proteins in several ways.[13] Many proteins are calcium-binding proteins, and this interaction can sometimes lead to conformational changes that expose hydrophobic regions, promoting aggregation.[13][14][15][16][17]

  • pH and Isoelectric Point (pI): If the pH of the solution is close to the isoelectric point of the protein, the protein's net charge is minimal, reducing repulsion between molecules and making aggregation more likely. The presence of divalent cations like Ca²⁺ can exacerbate this effect.

  • Ionic Strength: The overall ionic strength of the solution, influenced by the buffer and other salts, can affect both protein and CLG solubility.

Q2: How can I increase the solubility of CLG in my formulation?

A2: Several strategies can be employed to enhance the solubility of CLG:

  • pH Adjustment: The solubility of calcium lactate and gluconate is significantly higher at acidic pH values (≤5).[2]

  • Temperature Control: The solubility of calcium lactate generally increases with temperature.[5][6] However, this must be balanced with the thermal stability of the protein.

  • Addition of Co-solvents: The inclusion of co-solvents like ethanol (B145695) or propylene (B89431) glycol can sometimes increase the solubility of salts, though their effect on protein stability must be carefully evaluated.[18]

  • Use of Stabilizers: Sodium gluconate can form soluble complexes with calcium ions, effectively increasing the solubility of calcium lactate.[19][20][21]

Q3: What are the key formulation parameters to consider when working with CLG and proteins?

A3: The following parameters are critical for developing a stable protein formulation containing CLG:

  • Protein Properties: Understand the pI, charge distribution, and any known interactions with divalent cations of your specific protein.

  • Buffer System: The choice of buffer, its pH, and concentration are crucial. Ensure the pH is sufficiently far from the protein's pI.

  • Excipient Selection: The use of stabilizing excipients such as sugars, polyols, amino acids, or surfactants can be vital.[9]

  • Order of Addition: The sequence in which components are added to the formulation can be important. It is often recommended to add the salt solution slowly to the protein solution with continuous mixing.

Q4: Are there any analytical techniques to monitor for precipitation?

A4: Yes, several techniques can be used to detect and quantify protein aggregation and salt precipitation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible particles.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the formation of aggregates.

  • Dynamic Light Scattering (DLS): This technique can detect the formation of sub-visible particles and aggregates by measuring their size distribution.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify soluble aggregates from the monomeric protein.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of soluble lactate and gluconate, which can indicate if precipitation has occurred.[19]

Data Presentation

Table 1: Influence of pH and Temperature on Calcium Lactate Solubility

Temperature (°C)pHSolubility of Calcium Lactate ( g/100g water)Reference
47.0~5.0[6]
107.0~6.0[6]
247.0~7.9[6]
25≤5>90% soluble[2]
60-~50[5]

Table 2: Common Stabilizers for Protein Formulations

Stabilizer TypeExamplesTypical Concentration RangeMechanism of ActionReference
Sugars/PolyolsSucrose, Trehalose, Mannitol, Sorbitol5-10% (w/v)Preferential exclusion, vitrification in dried states[9][10]
Amino AcidsArginine, Glycine, Histidine50-250 mMSuppress aggregation, increase solubility[9][10]
SurfactantsPolysorbate 20, Polysorbate 800.001-0.1% (w/v)Prevent surface-induced aggregation[9][11]
Co-solventsPropylene Glycol, EthanolVariableAlter solvent polarity[18]

Experimental Protocols

Protocol 1: Screening for Optimal pH and CLG Concentration

Objective: To determine the optimal pH and maximum tolerable CLG concentration for a given protein solution to prevent precipitation.

Methodology:

  • Prepare a series of buffers (e.g., acetate, phosphate, Tris) at different pH values (e.g., ranging from pH 4.0 to 8.0).

  • Dissolve the protein of interest in each buffer to the desired final concentration.

  • Prepare a stock solution of this compound.

  • Create a matrix of experimental conditions by titrating the CLG stock solution into the protein solutions to achieve a range of final CLG concentrations.

  • Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Monitor the samples for precipitation at various time points (e.g., 0, 1, 6, 24, and 48 hours) using visual inspection and UV-Vis spectroscopy to measure turbidity at 600 nm.

  • The conditions that remain clear and show no increase in turbidity are considered optimal.

Protocol 2: Evaluating the Efficacy of Stabilizers

Objective: To assess the ability of different stabilizers to prevent CLG-induced protein precipitation.

Methodology:

  • Based on the results from Protocol 1, select a buffer pH and CLG concentration that is known to cause precipitation.

  • Prepare protein solutions in this buffer system.

  • Add different stabilizers (from Table 2) at various concentrations to the protein solutions.

  • After the stabilizer is fully dissolved, add the CLG solution.

  • Incubate the samples under the same conditions as in Protocol 1.

  • Monitor for precipitation over time using visual inspection, UV-Vis spectroscopy, and Dynamic Light Scattering (DLS) to quantify the extent of aggregation.

  • Compare the results to a control sample containing no stabilizer to determine the most effective stabilizing agent and concentration.

Visualizations

Troubleshooting_Workflow Troubleshooting CLG Precipitation Start Precipitation Observed in Protein + CLG Solution CheckConcentration Are Protein or CLG concentrations too high? Start->CheckConcentration CheckpH Is solution pH near the protein's pI? CheckConcentration->CheckpH No ReduceConc Solution: Reduce concentrations or use stepwise addition. CheckConcentration->ReduceConc Yes CheckMixing Was CLG added too quickly or with poor mixing? CheckpH->CheckMixing No AdjustpH Solution: Adjust pH (>1 unit from pI). CheckpH->AdjustpH Yes CheckStability Does precipitation occur over time or with temperature change? CheckMixing->CheckStability No ImproveMixing Solution: Add CLG slowly with gentle agitation. CheckMixing->ImproveMixing Yes AddStabilizer Solution: Add stabilizers (sugars, amino acids, etc.). CheckStability->AddStabilizer Yes Resolved Problem Resolved ReduceConc->Resolved AdjustpH->Resolved ImproveMixing->Resolved ControlTemp Solution: Control temperature and perform stability studies. AddStabilizer->ControlTemp ControlTemp->Resolved

Caption: A troubleshooting workflow for addressing CLG precipitation.

Experimental_Workflow Workflow for Formulation Optimization Start Define Protein and Target CLG Concentration ScreenpH Protocol 1: Screen pH and CLG Concentration Start->ScreenpH AnalyzePrecipitation1 Analyze for Precipitation (Visual, UV-Vis) ScreenpH->AnalyzePrecipitation1 PrecipitationObserved Precipitation Observed? AnalyzePrecipitation1->PrecipitationObserved OptimalConditions Identify Initial Optimal Conditions PrecipitationObserved->OptimalConditions No ScreenStabilizers Protocol 2: Screen Stabilizers PrecipitationObserved->ScreenStabilizers Yes FinalFormulation Final Optimized Formulation OptimalConditions->FinalFormulation AnalyzePrecipitation2 Analyze for Precipitation (Visual, UV-Vis, DLS) ScreenStabilizers->AnalyzePrecipitation2 AnalyzePrecipitation2->FinalFormulation

Caption: An experimental workflow for optimizing formulations.

References

Technical Support Center: Optimizing Calcium Lactate Gluconate for Hydrogel Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing calcium lactate (B86563) gluconate (CLG) for hydrogel cross-linking. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development.

Troubleshooting Guide

This guide addresses common issues encountered during hydrogel cross-linking with calcium-based salts, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
1. Hydrogel fails to form or is too weak. Insufficient Calcium Ion Concentration: The concentration of free Ca²⁺ ions is below the threshold required for effective cross-linking.- Increase the concentration of the calcium lactate gluconate solution. - Ensure the CLG is fully dissolved to maximize available Ca²⁺ ions.
Low Polymer Concentration: The polymer concentration is too low to form a stable network.- Increase the concentration of the polymer solution (e.g., sodium alginate).
Inadequate Polymer Quality: For alginate, a low guluronic acid (G) content will result in weaker gels as Ca²⁺ ions primarily cross-link the G-blocks.[1]- Verify the M/G ratio of your sodium alginate; a higher G content generally produces stronger gels.[1] - Consider sourcing a higher-grade polymer.
Premature Cross-linking: Rapid, uncontrolled release of calcium ions can lead to a non-uniform gel structure.- Use a slower-releasing calcium salt like calcium gluconate or a buffered system to control the rate of ion release.[2]
2. Heterogeneous or lumpy hydrogel formation. Uneven Mixing: The polymer and cross-linking solutions were not mixed thoroughly.- Ensure vigorous and consistent stirring when adding the cross-linking agent. - For internal gelation, ensure the calcium salt is evenly suspended before initiating ion release.
Rapid Gelation: Using a highly soluble calcium salt like calcium chloride can lead to rapid, localized gelation before uniform mixing is achieved.[2]- Calcium lactate and calcium gluconate are preferred for a more controlled and uniform gelation due to their lower solubility and slower release of Ca²⁺ ions.[2][3]
3. Hydrogel shrinks and expels water (syneresis). High Calcium Concentration: An excess of Ca²⁺ ions can cause the polymer network to contract, squeezing out water.[3]- Reduce the concentration of the this compound solution.[3] - Optimize the cross-linking time to avoid excessive cross-linking.
4. Inconsistent results between batches. Variability in Reagents: Different lots of polymers or cross-linkers can have slightly different properties.- Characterize each new batch of polymer (e.g., alginate M/G ratio). - Prepare fresh cross-linking solutions for each experiment to ensure consistent concentrations.
Environmental Factors: Temperature can affect gelation kinetics.- Maintain a consistent temperature during the cross-linking process.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using this compound over calcium chloride for hydrogel cross-linking?

A1: this compound, similar to calcium lactate and calcium gluconate individually, offers a more controlled and slower release of calcium ions compared to the highly soluble calcium chloride.[2][3] This slower gelation process results in more uniform and homogeneous hydrogel structures, which is particularly beneficial for applications like cell encapsulation and the precise fabrication of hydrogel scaffolds.[2] Additionally, calcium lactate is organoleptically more acceptable than the bitter-tasting calcium chloride, which is an important consideration for food and biomedical applications.[3]

Q2: How does the concentration of this compound affect the properties of the hydrogel?

A2: The concentration of calcium ions directly influences the cross-linking density of the hydrogel network.

  • Increased Concentration: Generally leads to stronger, stiffer gels with higher mechanical properties such as compressive modulus.[4] However, excessively high concentrations can cause the hydrogel to become brittle and may lead to syneresis (water expulsion).[3] It can also lead to a decrease in the diameter of hydrogel beads and a reduction in bulk density.[3]

  • Decreased Concentration: Results in softer, more elastic hydrogels with a higher swelling capacity.

Q3: What is a good starting concentration for my experiments?

A3: A common starting point for alginate hydrogels is a 1.5% (w/v) sodium alginate solution and a 3% (w/v) calcium gluconate suspension, often mixed at a 2:1 ratio (alginate to calcium solution).[2] For calcium lactate, concentrations can range from 1% to 5% (w/v), depending on the desired properties.[3] It is recommended to start with a concentration in this range and optimize based on your specific polymer and application.

Q4: How long does gelation take with this compound?

A4: Gelation time is dependent on the concentration of both the polymer and the this compound, as well as the temperature. For a 1.5% alginate solution with 3% calcium gluconate, gelation typically occurs within 3-10 minutes at room temperature.[2] Calcium lactate provides a moderate gelation speed.[3]

Q5: Can I control the degradation rate of my hydrogel with this compound?

A5: Yes, the cross-linking density, which is controlled by the this compound concentration, affects the degradation rate. Higher cross-linking densities generally lead to slower degradation. The degradation of ionically cross-linked hydrogels can also be influenced by the presence of chelating agents (e.g., phosphate, citrate) or monovalent ions (e.g., Na⁺) in the surrounding medium, which can displace the Ca²⁺ ions.

Data Presentation

The following tables summarize the impact of calcium salt concentration on various hydrogel properties based on studies with calcium lactate and calcium gluconate.

Table 1: Effect of Calcium Lactate Concentration on Alginate Hydrogel Bead Properties

Calcium Lactate Concentration (% w/v)Bead Diameter (mm)Bulk Density (g/mL)Color (L* value)pH
1HigherHighestHigherLower
2.5IntermediateIntermediateIntermediateHigher
5LowerLowerLowerHigher
Data adapted from a study on chicken broth hydrogel beads.[3]

Table 2: Effect of Calcium Ion Concentration on Alginate Hydrogel Mechanical Properties

Calcium Ion Concentration (mM)Equilibrium Shear Modulus (Geq) (kPa)Swollen Diameter (mm)
1.01.26 ± 0.289.67 ± 0.06
4.02.72 ± 0.119.19 ± 0.07
Data from a study on chondrocyte-alginate constructs.[4]

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel using Calcium Gluconate

  • Prepare Sodium Alginate Solution:

    • Slowly dissolve 1.5 g of sodium alginate powder in 100 mL of deionized water with continuous stirring.

    • Continue stirring until the solution is homogeneous, which may take several hours.

    • Allow the solution to stand to eliminate any air bubbles.[2]

  • Prepare Calcium Gluconate Suspension:

    • In a separate beaker, prepare a 3% (w/v) suspension of calcium gluconate in deionized water (e.g., 3 g in 100 mL).

    • Stir the suspension vigorously to ensure a uniform distribution of particles.[2]

  • Hydrogel Formation:

    • While stirring the sodium alginate solution, slowly add the calcium gluconate suspension. A common starting ratio is 2:1 (alginate solution:calcium gluconate suspension).[2]

    • Continue stirring for a few minutes to ensure thorough mixing.

    • Pour the mixture into a mold of the desired shape.

    • Allow the mixture to stand at room temperature for gelation to occur (typically 3-10 minutes).[2]

Protocol 2: Determination of Hydrogel Swelling Ratio

  • Sample Preparation: Prepare hydrogel samples of a known initial weight (Wi).

  • Immersion: Immerse the hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Weight Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100[2]

Protocol 3: Mechanical Testing (Compressive Modulus)

  • Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Mechanical Testing: Use a mechanical testing machine with a parallel plate compression setup.

  • Data Collection: Apply a uniaxial compression to the hydrogel at a constant strain rate and record the stress-strain curve.

  • Calculation: The compressive modulus is calculated from the initial linear region of the stress-strain curve.[2]

Visualizations

Below are diagrams illustrating key concepts and workflows related to hydrogel cross-linking.

G cluster_workflow Experimental Workflow for Hydrogel Preparation and Characterization prep Prepare Polymer Solution (e.g., Sodium Alginate) mix Mix Polymer and Cross-linker Solutions prep->mix cross Prepare Cross-linker Solution (this compound) cross->mix gel Allow for Gelation mix->gel char Characterize Hydrogel Properties gel->char

Caption: A general workflow for preparing and characterizing hydrogels.

G cluster_pathway Ionic Cross-linking of Alginate alginate1 Alginate Chain 1 (G-blocks) crosslink Cross-linked Hydrogel Network alginate1->crosslink alginate2 Alginate Chain 2 (G-blocks) alginate2->crosslink ca_ion Ca²⁺ Ion ca_ion->crosslink forms ionic bond

Caption: Ionic cross-linking of alginate chains by calcium ions.

G cluster_troubleshooting Troubleshooting Logic for Weak Hydrogel Formation start Weak or No Gel Formation check_ca Is Ca²⁺ concentration adequate? start->check_ca check_poly Is polymer concentration sufficient? check_ca->check_poly Yes increase_ca Increase CLG Concentration check_ca->increase_ca No check_quality Is polymer quality (e.g., M/G ratio) appropriate? check_poly->check_quality Yes increase_poly Increase Polymer Concentration check_poly->increase_poly No change_poly Use Higher Quality Polymer check_quality->change_poly No

Caption: A troubleshooting decision tree for weak hydrogel formation.

References

How to improve the solubility of calcium lactate gluconate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of calcium lactate (B86563) gluconate (CLG) in aqueous solutions.

Troubleshooting Guide

Low solubility of calcium lactate gluconate can often be attributed to several factors. This guide provides solutions to common issues encountered during experimentation.

Issue EncounteredPotential CauseRecommended Solution
Incomplete dissolution at room temperature. The concentration of this compound may have exceeded its saturation solubility at the current temperature.Increase the temperature of the solution. This compound, like many salts, exhibits increased solubility at higher temperatures. For instance, the solubility of calcium lactate increases significantly as the temperature rises.[1] Gently warming the solution while stirring can facilitate complete dissolution.
Precipitation occurs when the solution is cooled. The solution was saturated or supersaturated at a higher temperature and became supersaturated upon cooling, leading to crystallization.Re-heat the solution to redissolve the precipitate and consider either maintaining a higher temperature or diluting the solution to a concentration that remains stable at the desired storage temperature.
Cloudiness or precipitation in neutral or alkaline solutions. Reduced solubility at higher pH. The solubility of calcium salts like calcium gluconate and calcium lactate is generally higher in acidic conditions.[2]Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-6) using a suitable acidulant like citric acid or lactic acid. This can significantly enhance the solubility.
Salt precipitation in the presence of other electrolytes. Common ion effect or interaction with other ions in the solution leading to the formation of less soluble salts.If possible, minimize the concentration of other electrolytes. Alternatively, the addition of a chelating agent or a co-solvent that forms soluble complexes with calcium can mitigate this issue.
Slower than expected dissolution rate. Insufficient agitation or large particle size of the this compound powder.Increase the stirring speed or use a magnetic stirrer to enhance agitation. If particle size is a factor, consider using a finer powder form of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is known for its high solubility in water. Published data indicates a solubility of approximately 400 g/L at 25°C.[3] However, this value can be influenced by the specific grade and manufacturing process of the material.

Q2: How does temperature affect the solubility of this compound?

Illustrative Data: Effect of Temperature on Solubility (Note: The following data is illustrative and based on general trends for similar calcium salts, as specific experimental data for this compound was not available in the reviewed literature.)

Temperature (°C)Illustrative Solubility ( g/100 mL)
20~35
40~50
60~70
80~95

Q3: What is the impact of pH on the solubility of this compound?

A3: The solubility of this compound is pH-dependent. It is generally more soluble in acidic to neutral conditions.[2] In alkaline solutions, the solubility may decrease, potentially leading to precipitation. For optimal solubility, maintaining a pH below 7 is recommended.

Illustrative Data: Effect of pH on Solubility at 25°C (Note: The following data is illustrative and based on general trends for similar calcium salts, as specific experimental data for this compound was not available in the reviewed literature.)

pHIllustrative Solubility ( g/100 mL)
4.0~45
5.0~42
6.0~40
7.0~38
8.0~30

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, certain co-solvents and additives can enhance the solubility of this compound. Notably, the presence of sodium gluconate can increase the solubility of calcium lactate, a component of this compound, by forming soluble complexes.[4][5] This principle of complexation can be a valuable strategy for increasing the overall solubility of the mixed salt. Studies on calcium L-lactate have shown a 45% increase in solubility in the presence of 0.50 M sodium D-gluconate.[1][4][6]

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Complexometric Titration

This protocol outlines a method to determine the concentration of a saturated solution of this compound, and thus its solubility.

Materials:

  • This compound

  • Deionized Water

  • 0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution (standardized)

  • 8 M Potassium Hydroxide (KOH) solution

  • NN indicator (Calconcarboxylic acid)

  • Magnetic stirrer and stir bar

  • Buret, pipettes, and volumetric flasks

  • Thermostatic water bath

  • 0.45 µm syringe filter

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a beaker.

    • Place the beaker in a thermostatic water bath set to the desired temperature (e.g., 25°C).

    • Stir the solution vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

  • Sample Preparation:

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask.

    • Dilute the filtered sample to a suitable concentration for titration with deionized water.

  • Titration:

    • Transfer a precise volume of the diluted sample to an Erlenmeyer flask.

    • Add 100 mL of deionized water.

    • Add 2 mL of 8 M KOH solution and a small amount of NN indicator. The solution should turn red-purple.

    • Titrate immediately with the standardized 0.05 M EDTA solution until the color changes from red-purple to blue.

    • Record the volume of EDTA used.

  • Calculation:

    • Calculate the concentration of calcium in the sample using the stoichiometry of the EDTA-calcium reaction (1:1 molar ratio).

    • From the calcium concentration, determine the concentration of this compound in the saturated solution, and express the solubility in g/100 mL or other desired units.

G cluster_prep Saturated Solution Preparation cluster_sample Sample Preparation cluster_titration Titration cluster_calc Calculation prep1 Add excess CLG to water prep2 Equilibrate at constant temperature with stirring prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute to known volume sample2->sample3 titrate1 Take a precise volume of diluted sample sample3->titrate1 titrate2 Add KOH and indicator titrate1->titrate2 titrate3 Titrate with standardized EDTA titrate2->titrate3 titrate4 Record volume at endpoint (color change) titrate3->titrate4 calc1 Calculate Ca2+ concentration titrate4->calc1 calc2 Determine CLG solubility calc1->calc2

Fig 1. Experimental workflow for solubility determination via titration.

Visualizing Solubility Enhancement

The solubility of this compound can be enhanced through the addition of a complexing agent, such as sodium gluconate. This is due to the formation of soluble complexes with the calcium ions, which shifts the dissolution equilibrium towards further dissolution of the solid.

G cluster_solid Solid Phase cluster_solution Aqueous Solution solid_clg This compound (solid) dissolved_ions Ca2+ (aq) + Lactate- (aq) + Gluconate- (aq) solid_clg->dissolved_ions Dissolution dissolved_ions->solid_clg Precipitation soluble_complex Soluble Calcium-Gluconate Complex dissolved_ions->soluble_complex Complexation complexing_agent Added Complexing Agent (e.g., Sodium Gluconate) complexing_agent->soluble_complex

Fig 2. Principle of solubility enhancement by complexation.

References

Technical Support Center: Fortification with Collagen Peptides (CLG)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide addresses common taste and texture challenges encountered when fortifying food and beverage products with Collagen Peptides (CLG). Collagen, particularly from marine sources, can introduce undesirable sensory attributes such as bitterness, off-flavors, and textural changes.[1] This document provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-flavors associated with collagen peptide (CLG) fortification?

A1: The most frequently reported off-flavors are bitterness, metallic aftertastes, and "beany" or "barnyard" notes.[2] Marine-derived collagen, in particular, can be associated with "fishy," sour, bitter, and salty attributes.[1] The intensity of these off-flavors often depends on the source of the collagen, its processing, and the concentration used in the final product.[3]

Q2: Why does my CLG-fortified beverage have a bitter taste?

A2: Bitterness is a common attribute of many functional ingredients, including some collagen peptides.[2] This taste is perceived when molecules in the collagen preparation bind to specific G-protein coupled receptors (GPCRs) on the tongue, known as TAS2Rs.[4][5] This binding initiates a signaling cascade, often involving the G-protein gustducin, which ultimately leads to the perception of bitterness by the brain.[4][6][7]

Q3: How can I mask the bitterness from CLG in my product?

A3: Several strategies can be employed to mask bitterness:

  • Use of Sweeteners: Sugars and non-nutritive sweeteners like stevia or sucralose (B1001) can counteract bitterness through a phenomenon known as mixture suppression.[8][9][10]

  • Bitterness Blockers: Certain compounds can inhibit bitterness perception at the receptor level.[8][11]

  • Flavor Pairing: Utilizing flavors with complementary bitter notes, such as citrus, can make the overall flavor profile more acceptable to consumers.[2]

  • Fats and Hydrocolloids: Ingredients like fats, gums, and starches can coat the mouth and slow the release of off-flavors from the food matrix, reducing their perception.[9][10]

  • Encapsulation: Microencapsulation of the collagen peptides can prevent them from interacting with taste receptors.[11]

Q4: My fortified product has a gritty or undesirable texture. What is the cause and how can I fix it?

A4: Textural issues like grittiness are often due to poor solubility or dispersion of the collagen powder. To improve this, consider:

  • Optimizing Hydration: Ensure the collagen powder is fully hydrated before being mixed with other ingredients. This may involve adjusting the temperature or mixing time.

  • Particle Size Reduction: Using micronized collagen peptides can improve solubility and reduce grittiness.

  • Use of Hydrocolloids: Gums and starches can act as stabilizers and texture modifiers, improving the overall mouthfeel and suspending collagen particles.[9][10]

  • Homogenization: High-pressure homogenization can break down agglomerates and create a smoother texture, especially in liquid applications.

Troubleshooting Guides

Issue 1: High Bitterness in a Fortified Beverage
Possible Cause Troubleshooting Steps
High CLG Concentration 1. Determine the minimum effective dose of CLG for your product's functional goal. 2. Conduct a dose-response sensory study to find the maximum acceptable concentration.
CLG Source 1. Request samples of CLG from different sources (e.g., bovine, porcine, marine).[3] 2. Bovine collagen is often reported to have a more neutral flavor profile than marine collagen.[1] 3. Screen different samples in your base formulation using the Sensory Evaluation Protocol below.
Interactions with Matrix 1. Adjust the pH of the beverage. Acidity can sometimes suppress bitterness.[9] 2. Evaluate interactions with other ingredients, such as minerals or polyphenols, which may enhance bitterness.
Insufficient Masking 1. Implement flavor masking strategies as outlined in the FAQ section. 2. Refer to the Table 1: Efficacy of Common Masking Agents on Bitterness Perception for guidance.
Issue 2: Poor Mouthfeel and Sedimentation in a Protein Shake
Possible Cause Troubleshooting Steps
Incomplete Solubilization 1. Create a slurry of CLG powder with a small amount of liquid before adding to the main batch. 2. Increase hydration time and/or temperature as permitted by the process.
Particle Agglomeration 1. Improve mixing efficiency using a high-shear mixer. 2. Process the final product through a homogenizer to ensure a uniform particle distribution.
Lack of Suspension 1. Incorporate a stabilizing system. A combination of hydrocolloids (e.g., xanthan gum, carrageenan) can increase viscosity and prevent sedimentation.[9]
Incorrect CLG Grade 1. Contact your supplier to inquire about grades of CLG specifically designed for beverage applications, which may offer improved solubility or different particle sizes.

Data Presentation

Table 1: Efficacy of Common Masking Agents on Bitterness Perception of a 5% CLG Solution

Masking Agent Concentration Mean Bitterness Score (9-point scale) Standard Deviation
Control (CLG only) N/A7.80.9
Sucrose 5% w/v4.21.1
Stevia Extract 0.05% w/v4.51.3
Sodium Chloride 0.1% w/v6.11.0
Citric Acid 0.2% w/v5.81.2
Vanilla Flavor 0.5% v/v5.21.4

Note: Data is representative and synthesized for illustrative purposes based on common industry practices.[9]

Table 2: Texture Profile Analysis (TPA) of a Fortified Nutrition Bar

Formulation Hardness (N) Cohesiveness Springiness Chewiness (N)
Control (No CLG) 50.20.650.9229.9
5% CLG Fortified 65.80.580.8532.1
5% CLG + 1% Lecithin 55.10.620.9030.5
5% CLG + 2% Glycerin 48.90.640.8827.8

Note: Data is representative. Actual values will vary based on the specific formulation and processing.

Experimental Protocols

Protocol 1: Sensory Evaluation of Bitterness

Objective: To quantify the bitterness of different CLG formulations using a trained sensory panel.

Methodology:

  • Panelist Selection: Recruit 10-15 panelists trained in descriptive analysis.[12]

  • Sample Preparation:

    • Prepare samples at least 24 hours in advance to allow for flavor equilibration.

    • Label samples with random three-digit codes.[13]

    • Present approximately 30 mL of each sample to panelists in identical, odor-free cups.

    • The presentation order should be randomized for each panelist.[13]

  • Testing Environment: Conduct the evaluation in a controlled sensory lab with individual booths, neutral lighting, and no distracting aromas.[13]

  • Evaluation Procedure:

    • Panelists will rinse their mouths with purified water and eat an unsalted cracker to cleanse their palate before the first sample and between subsequent samples.[14]

    • Panelists will taste each sample and rate the perceived bitterness on a 9-point hedonic scale (1 = "Dislike Extremely" to 9 = "Like Extremely") or a labeled magnitude scale for intensity (1 = "Not Bitter" to 9 = "Extremely Bitter").[13][15]

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.

Protocol 2: Instrumental Texture Profile Analysis (TPA)

Objective: To objectively measure the textural properties of a solid food product fortified with CLG.

Methodology:

  • Instrumentation: Use a texture analyzer (e.g., Brookfield CT3, Instron) equipped with a cylindrical probe.

  • Sample Preparation:

    • Cut samples into uniform shapes (e.g., 1.5 cm cubes).

    • Allow samples to equilibrate to a standard temperature (e.g., 20°C) before testing.

  • Test Settings:

    • Test Mode: TPA (two-bite compression).[16][17]

    • Pre-Test Speed: 2.0 mm/s

    • Test Speed: 1.0 mm/s

    • Post-Test Speed: 2.0 mm/s

    • Target Deformation: 50% of the sample height.

    • Trigger Force: 5g

    • Wait Time between Compressions: 5 seconds.[16]

  • Procedure:

    • Place the sample centrally on the instrument's base plate.

    • Initiate the two-compression cycle.

    • Record the force-time curve for both compressions.

  • Data Analysis: From the resulting graph, calculate the following parameters[16]:

    • Hardness: Peak force during the first compression.

    • Cohesiveness: Ratio of the area of work during the second compression to the first compression (Area 2 / Area 1).

    • Springiness: The height that the sample recovers between the end of the first compression and the start of the second.

    • Chewiness: Calculated as Hardness x Cohesiveness x Springiness.

Mandatory Visualizations

Bitter_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Bitter_Molecule Bitter Molecule (e.g., from CLG) TAS2R TAS2R (Bitter Receptor) Bitter_Molecule->TAS2R Binds G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLC PLCβ2 (Enzyme) G_Protein->PLC Activates IP3 IP3 (Second Messenger) PLC->IP3 Generates Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers Signal_Neuron Signal to Neuron Ca_Release->Signal_Neuron Causes

Caption: Simplified signaling pathway for bitter taste perception.

Troubleshooting_Workflow Start Sensory Issue Identified (e.g., Bitterness, Grittiness) Assess_Concentration Is CLG concentration at the lowest effective level? Start->Assess_Concentration Assess_Source Have different CLG sources been screened? Assess_Concentration->Assess_Source Yes Reduce_CLG Reduce CLG Concentration Assess_Concentration->Reduce_CLG No Assess_Matrix Have matrix interactions (pH, other ingredients) been evaluated? Assess_Source->Assess_Matrix Yes Screen_Sources Screen Alternative CLG Sources Assess_Source->Screen_Sources No Assess_Masking Have masking agents or processing aids been tested? Assess_Matrix->Assess_Masking Yes Modify_Matrix Modify Food Matrix (e.g., adjust pH) Assess_Matrix->Modify_Matrix No Implement_Solutions Implement Masking /Processing Solutions Assess_Masking->Implement_Solutions No End Optimized Product Assess_Masking->End Yes Reduce_CLG->Assess_Source Screen_Sources->Assess_Matrix Modify_Matrix->Assess_Masking Implement_Solutions->End

Caption: Troubleshooting workflow for sensory issues in fortified foods.

References

Stability of calcium lactate gluconate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium lactate (B86563) gluconate at different pH levels and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is calcium lactate gluconate and how is it typically used?

This compound is a salt composed of calcium, lactic acid, and gluconic acid. It is widely utilized in the pharmaceutical and food industries as a highly soluble and bioavailable source of calcium.[1][2][3] Its neutral taste makes it a preferred choice for fortifying beverages and other food products.[2]

Q2: What is the general effect of pH on the stability of this compound?

The solubility of this compound, a key aspect of its stability in solution, is pH-dependent. Generally, it exhibits higher solubility in acidic conditions. Studies on its individual components, calcium lactate and calcium gluconate, show that they are more than 90% soluble at a pH of 5 or lower.[4] As the pH becomes less acidic to alkaline, the solubility of these calcium salts tends to decrease.[4] For the production of a stable calcium gluconolactate compound, the pH is typically adjusted to a range of 4.0 to 5.5.[5]

Q3: What is the impact of temperature on the stability of solid this compound?

Thermal analysis of solid calcium gluconolactate indicates that it begins to decompose at approximately 170°C.[5] Carbonization, a more advanced stage of decomposition, occurs at temperatures between 204°C and 213°C.[5] During its manufacturing process, calcium gluconolactate is dried at temperatures ranging from 80°C to 120°C, suggesting stability within this range for the solid form.[5]

Q4: Are there known degradation products of this compound?

Specific degradation products for this compound under various conditions are not extensively detailed in publicly available literature. However, thermal degradation studies of calcium lactate pentahydrate, a related compound, identified water (H₂O) and carbon dioxide (CO₂) as the main evolved gaseous products.[6] It is plausible that hydrolysis of the lactate and gluconate esters could occur under certain pH and temperature conditions, leading to the formation of lactic acid, gluconic acid, and calcium hydroxide.

Q5: What are the recommended storage conditions for this compound?

Based on its thermal stability, it is recommended to store solid this compound at room temperature, typically between 10°C and 25°C, in a well-closed container to protect it from moisture.[7] For solutions, storage at refrigerated temperatures (e.g., 4°C) may be beneficial to minimize potential microbial growth and slow down chemical degradation, especially in neutral or near-neutral pH formulations.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solutions
  • Possible Cause: The pH of the solution is too high (neutral to alkaline), leading to decreased solubility and precipitation of calcium salts.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is above 6.0, consider adjusting it to a more acidic range (ideally between 4.0 and 5.5) by adding a suitable food-grade acid (e.g., citric acid).

    • Observe if the precipitate redissolves upon pH adjustment.

    • If precipitation persists, the concentration of this compound may be too high for the given temperature and pH. Consider diluting the solution or gently warming it to aid dissolution.

Issue 2: Unexpected Changes in pH of the Formulation
  • Possible Cause: Interaction of this compound with other components in the formulation, or potential degradation of the lactate or gluconate moieties.

  • Troubleshooting Steps:

    • Review the composition of your formulation for any acidic or basic excipients that could be reacting with the calcium salt.

    • Conduct a stability study of a simplified solution containing only this compound in the relevant solvent to isolate its behavior.

    • Analyze the solution for the presence of potential degradation products using a stability-indicating method like HPLC.

Data Summary

Table 1: Solubility of Calcium Lactate and Calcium Gluconate at Different pH Values

pHCalcium Lactate Solubility (%)Calcium Gluconate Solubility (%)
≤ 5> 90> 90
> 570 - 8070 - 80

Source: Adapted from a study on calcium salts prepared from shrimp shells.[4]

Table 2: Thermal Decomposition Profile of Solid Calcium Gluconolactate

Temperature RangeObservation
80°C - 120°CStable (Drying temperature during manufacturing)[5]
~ 170°COnset of decomposition[5]
204°C - 213°CCarbonization[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from a validated method for the simultaneous quantification of calcium gluconate and calcium phospholactate and can be used as a starting point for developing a stability-indicating method for this compound.[8][9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M NaH₂PO₄ adjusted to pH 2.5) and an organic solvent like methanol.[10] The exact ratio should be optimized for the best separation. A starting point could be a 90:10 aqueous to organic ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water).

    • Sample Preparation: Prepare your experimental samples (e.g., from stability studies) at a similar concentration to the standard.

    • Forced Degradation Sample Preparation:

      • Acidic Degradation: Incubate a sample solution with an acid (e.g., 0.1 M HCl) for a defined period.

      • Alkaline Degradation: Incubate a sample solution with a base (e.g., 0.1 M NaOH) for a defined period.

      • Oxidative Degradation: Treat a sample solution with an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Degradation: Expose a sample solution to elevated temperatures (e.g., 60°C, 80°C).

    • Analysis: Inject the standard, samples, and forced degradation samples into the HPLC system.

    • Data Evaluation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_effects Observed Effects cluster_outcomes Potential Outcomes pH pH Solubility Solubility pH->Solubility Influences Degradation Chemical Degradation pH->Degradation Influences Temp Temperature Temp->Solubility Influences Temp->Degradation Accelerates Precipitation Precipitation Solubility->Precipitation Leads to (if low) Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Results in Degradation_Products Formation of Degradation Products Degradation->Degradation_Products Results in

Caption: Factors influencing this compound stability.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation, pH shift) Check_pH Measure pH of the Solution Start->Check_pH Analyze_Degradation Perform Stability-Indicating Analysis (e.g., HPLC) Start->Analyze_Degradation If pH shift or other signs of degradation pH_High Is pH > 6.0? Check_pH->pH_High Adjust_pH Adjust pH to 4.0 - 5.5 pH_High->Adjust_pH Yes Check_Concentration Check Concentration vs. Solubility Limit pH_High->Check_Concentration No End_Precipitation Precipitation Resolved Adjust_pH->End_Precipitation Check_Concentration->End_Precipitation End_Degradation Degradation Pathway Identified Analyze_Degradation->End_Degradation

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Managing Calcium Concentration Variability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to calcium concentration variability in formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in calcium concentration in my formulations?

A1: Variability in calcium concentration can arise from several sources. A primary factor is the batch-to-batch variability of calcium salts, such as calcium gluconate.[1] Different batches may have variations in purity, water content (loss on drying), and the presence of other ions like chloride and sulfate, all of which can affect the effective calcium concentration.[1] Additionally, the pH of your solution can influence the stability and solubility of calcium salts.[1]

Q2: How can inconsistent calcium concentration impact my experimental results?

A2: Inconsistent calcium levels can have significant effects on both the physical and biological properties of your formulation. For instance, in alginate gels, variations in calcium concentration can alter the mechanical properties, such as the complex shear modulus, and can affect the biochemical output of encapsulated cells, like glycosaminoglycan (GAG) production by chondrocytes.[2] In other systems, it can affect setting time, solubility, and surface hardness.[3][4]

Q3: What are the best practices for ensuring consistent calcium concentration in my formulations?

A3: To maintain consistency, it is crucial to source high-purity reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA).[1] Always maintain detailed records of batch numbers for all components used in each experiment.[1] Implementing an in-house quality control check for new batches of calcium sources is also a highly recommended practice to ensure reproducibility.[1]

Troubleshooting Guides

Problem 1: Observed Batch-to-Batch Inconsistency in Formulation Performance

  • Symptom: You notice significant differences in the physical or biological performance of your formulation when using a new batch of a calcium-containing component.

  • Possible Cause: The new batch may have a different effective calcium concentration due to variations in purity, hydration state, or impurity profile.[1]

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to parameters like purity, loss on drying, and levels of chloride and sulfate.[1]

    • Perform In-House Analytical Validation: Conduct an independent analysis to verify the calcium concentration. Titration with EDTA is a common and effective method.[1] High-Performance Liquid Chromatography (HPLC) can also be used for quantification and impurity profiling.[1]

    • Conduct a Small-Scale Pilot Experiment: Before using the new batch in large-scale or critical experiments, perform a small-scale test, such as generating a dose-response curve, and compare the results with data from the previous batch.[1]

Problem 2: Unexpected Changes in the Mechanical Properties of a Calcium-Crosslinked Hydrogel

  • Symptom: Your hydrogel is stiffer or softer than expected.

  • Possible Cause: The concentration of calcium ions directly impacts the crosslinking density of many hydrogels, such as alginate.[2] Higher calcium concentrations generally lead to a more rigid gel structure.[2]

  • Troubleshooting Steps:

    • Verify Calcium Solution Concentration: Re-measure the concentration of your calcium crosslinking solution.

    • Evaluate pH of Formulation: Ensure the pH of your formulation is consistent, as it can affect calcium availability and crosslinking efficiency.

    • Optimize Calcium Concentration: If necessary, perform a titration experiment by varying the calcium concentration to determine the optimal level for achieving the desired mechanical properties.

Data Presentation

Table 1: Impact of Calcium Concentration on Alginate Hydrogel Properties

Calcium Concentration (mM)Complex Shear ModulusGlycosaminoglycan (GAG) ProductionPorosity
1.8BaselineNormalHigher
4.0IncreasedSuppressedLower
8.0Significantly IncreasedSignificantly SuppressedLower

This table summarizes findings on how increasing calcium concentration affects the mechanical and biological properties of chondrocyte-alginate constructs, as described in the literature.[2]

Table 2: Example Certificate of Analysis Parameters for Calcium Gluconate

ParameterSpecificationPotential Impact of Variability
pH (5% w/v solution)6.0 - 8.2Affects stability and cellular health.[1]
Loss on DryingNot more than 2.0%Higher water content lowers the effective concentration.[1]
Chloride≤ 0.05%Can have independent biological effects.[1]
Sulfate≤ 0.05%May have unintended biological consequences.[1]

Experimental Protocols

Protocol 1: Determination of Calcium Concentration by EDTA Titration

This protocol provides a general method for determining the concentration of calcium in a sample.

  • Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable complex with calcium ions. By titrating a calcium-containing solution with a standardized EDTA solution using a calcium-sensitive indicator, the concentration of calcium can be determined.

  • Materials:

    • Standardized 0.05 M EDTA solution

    • Dilute hydrochloric acid

    • Sodium hydroxide (B78521) solution

    • Suitable indicator (e.g., 2-hydroxy-1-(2'-hydroxy-4'-sulfo-1'-naphthylazo)-3-naphthoic acid)[1]

    • Sample containing an unknown concentration of calcium

  • Procedure:

    • Dissolve the sample in 5 mL of dilute hydrochloric acid.[1]

    • Add 50 mL of water and 25 mL of a sodium hydroxide solution.[1]

    • Add a small amount of the indicator.[1]

    • Immediately titrate with the standardized 0.05 M EDTA solution until the color changes from red to blue.[1]

    • Calculate the percentage of the calcium-containing compound based on the volume of EDTA solution used.[1]

Note: This is a generalized protocol. Researchers should consult specific pharmacopeial methods for detailed instructions.[1]

Visualizations

experimental_workflow cluster_prep Preparation & QC cluster_testing Experimental Validation cluster_decision Decision start Receive New Batch of Calcium-Containing Reagent coa_review Review Certificate of Analysis start->coa_review inhouse_qc Perform In-house QC (e.g., EDTA Titration) coa_review->inhouse_qc pilot_exp Conduct Small-Scale Pilot Experiment inhouse_qc->pilot_exp compare_results Compare Results with Previous Batch Data pilot_exp->compare_results approve Batch Approved for Use compare_results->approve Consistent troubleshoot Troubleshoot or Reject Batch compare_results->troubleshoot Inconsistent full_scale Proceed with Full-Scale Experiments approve->full_scale

Caption: Workflow for new batch validation of calcium-containing reagents.

signaling_pathway Ca_conc Calcium Ion Concentration crosslinking Hydrogel Crosslinking Density Ca_conc->crosslinking stiffness Mechanical Stiffness (Shear Modulus) crosslinking->stiffness Increases porosity Scaffold Porosity crosslinking->porosity Decreases nutrient_transport Nutrient Transport porosity->nutrient_transport Impacts gag_production GAG Production (by Chondrocytes) nutrient_transport->gag_production Affects

References

Technical Support Center: Managing Hygroscopicity of Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of calcium lactate (B86563) gluconate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for calcium lactate gluconate?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For this compound, which is known to be slightly hygroscopic, this can lead to a range of issues including:

  • Physical Changes: Caking, clumping, and loss of flowability, which can hinder handling and processing.[1][2][3]

  • Chemical Instability: The absorbed water can act as a plasticizer, potentially leading to chemical degradation of the active pharmaceutical ingredient (API).[1]

  • Inaccurate Weighing: Moisture uptake can lead to errors in weighing, affecting the accuracy of formulations.[4]

  • Altered Dissolution Rates: Changes in the physical state of the powder due to moisture can impact its dissolution profile.[]

Q2: How can I determine the hygroscopicity of my this compound sample?

A2: The hygroscopicity of a pharmaceutical powder can be classified according to the European Pharmacopoeia by measuring the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[6] More advanced techniques like Dynamic Vapor Sorption (DVS) can provide a detailed moisture sorption isotherm, showing the moisture uptake across a range of humidity levels.[7]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry place.[8] It is crucial to maintain a low relative humidity environment, ideally below its critical relative humidity (CRH), which is the threshold at which a substance begins to rapidly absorb moisture.[9] While the specific CRH for this compound is not widely published, it is recommended to store it in tightly sealed containers with desiccants.[2]

Q4: Can excipients help in managing the hygroscopicity of this compound?

A4: Yes, co-processing with certain excipients can significantly reduce the hygroscopicity of the formulation.[3][10] Excipients with a high affinity for water can preferentially absorb moisture, protecting the this compound.[10] Common excipients used for this purpose include microcrystalline cellulose, silicon dioxide, and certain types of starch.[11][12]

Q5: What is a moisture sorption isotherm and why is it important?

A5: A moisture sorption isotherm is a graph that shows the relationship between the moisture content of a substance and the surrounding relative humidity at a constant temperature.[13][14] This is a critical piece of data for understanding a material's hygroscopic behavior. It helps in determining the critical relative humidity and predicting how the material will behave under different storage and processing conditions.[14]

Troubleshooting Guides

Issue 1: Caking and Clumping of this compound Powder

Symptoms:

  • The powder is no longer free-flowing.

  • Formation of hard lumps or aggregates.

  • Difficulty in scooping or dispensing the powder.

Possible Causes:

  • Exposure to high relative humidity during storage or handling.

  • Improperly sealed containers.

  • Temperature fluctuations leading to condensation.

Troubleshooting Steps:

Start Caked Powder CheckStorage Assess Storage Conditions Start->CheckStorage CheckPackaging Inspect Packaging CheckStorage->CheckPackaging If RH > 40% ControlEnvironment Control Work Environment RH CheckStorage->ControlEnvironment If handling in open air UseDesiccant Incorporate Desiccants CheckPackaging->UseDesiccant If not airtight ImprovePackaging Use High-Barrier Packaging UseDesiccant->ImprovePackaging ControlEnvironment->ImprovePackaging CoProcess Consider Co-processing with Excipients ImprovePackaging->CoProcess Result Free-flowing Powder CoProcess->Result

Caption: Troubleshooting workflow for caked this compound.

  • Assess Storage Conditions: Measure the relative humidity (RH) and temperature of the storage area. Ideally, the RH should be kept below 40%.

  • Inspect Packaging: Ensure that the containers are tightly sealed and have no cracks or damage. For opened containers, consider transferring the powder to a new, airtight container.

  • Incorporate Desiccants: Place silica (B1680970) gel or other suitable desiccants inside the storage container to absorb excess moisture.[2]

  • Control Work Environment: When handling the powder, work in a controlled environment with low humidity, such as a glove box with a nitrogen atmosphere or a room with a dehumidifier.[4]

  • Improve Packaging: For long-term storage, use packaging with a high moisture barrier, such as aluminum-lined bags or glass containers.[2]

  • Consider Formulation Strategies: If caking is a persistent issue, consider co-processing the this compound with a non-hygroscopic excipient.[3][10]

Issue 2: Inconsistent Results in Experiments

Symptoms:

  • Variability in dissolution profiles.

  • Inconsistent assay results.

  • Unexpected changes in physical properties of formulated products.

Possible Causes:

  • Inaccurate weighing due to moisture uptake.

  • Degradation of this compound due to excess moisture.

  • Changes in the solid-state properties of the powder.

Troubleshooting Steps:

Start Inconsistent Results CheckMoisture Determine Moisture Content (Karl Fischer) Start->CheckMoisture PreDry Pre-dry Sample (if necessary) CheckMoisture->PreDry If moisture > specification ControlWeighing Weigh in Controlled Environment CheckMoisture->ControlWeighing If moisture is within spec but high PreDry->ControlWeighing Characterize Characterize Solid State (e.g., DVS, XRPD) ControlWeighing->Characterize Reformulate Reformulate with Protective Excipients Characterize->Reformulate If instability detected Result Consistent and Reliable Results Characterize->Result If stable Reformulate->Result

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Determine Moisture Content: Before each experiment, accurately measure the water content of the this compound sample using Karl Fischer titration.[15]

  • Pre-dry the Sample: If the initial moisture content is high, consider drying the sample under controlled conditions (e.g., in a vacuum oven at a moderate temperature) to a consistent baseline before use. Be cautious to avoid thermal degradation.

  • Controlled Weighing Environment: Perform all weighing operations in a low-humidity environment to prevent moisture uptake during sample preparation.

  • Characterize the Solid State: Use techniques like Dynamic Vapor Sorption (DVS) to understand the moisture sorption behavior and X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline structure.

  • Reformulate if Necessary: If instability is confirmed, consider reformulating with excipients that can mitigate moisture effects, such as film-coating agents or moisture scavengers.[10]

Data Presentation

The following tables summarize the hygroscopicity classification and provide representative moisture sorption data for calcium salts. While specific data for this compound is limited, these tables offer a comparative perspective.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)

ClassificationIncrease in Mass after 24h at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentAbsorbs enough water to form a liquid

Source: European Pharmacopoeia[6]

Table 2: Representative Moisture Sorption Data for Calcium Salts at 25°C

Relative Humidity (%)Calcium Lactate (% Weight Gain)Calcium Gluconate (% Weight Gain)Calcium Chloride (Anhydrous) (% Weight Gain)
100.10.21.5
200.20.43.0
300.30.65.5
400.50.99.0
500.81.515.0
601.22.525.0
702.04.040.0
803.57.0> 60.0 (Deliquescent)
90> 5.0> 10.0Deliquescent

Note: This table presents illustrative data based on the known hygroscopic nature of these salts. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To generate a moisture sorption-desorption isotherm for this compound.

Apparatus: Dynamic Vapor Sorption (DVS) analyzer.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the this compound powder onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% increments, allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Start Start DVS Analysis PrepareSample Prepare Sample (10-20 mg) Start->PrepareSample DrySample Dry at 0% RH, 25°C PrepareSample->DrySample Sorption Increase RH (0% to 90%) DrySample->Sorption Desorption Decrease RH (90% to 0%) Sorption->Desorption Analyze Plot Isotherm Desorption->Analyze End End Analyze->End

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of a this compound sample.

Apparatus: Volumetric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (composite or two-component)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Water standard

Methodology:

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to remove any residual moisture.

  • Titer Determination: Accurately add a known amount of water standard to the conditioned solvent and titrate with the Karl Fischer reagent to determine the titer (mg H₂O/mL reagent).

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: Calculate the water content of the sample using the following formula:

    Water Content (%) = (Volume of KF reagent used × Titer) / (Sample weight) × 100

Start Start Karl Fischer Titration PrepareTitrator Prepare and Condition Titrator Start->PrepareTitrator DetermineTiter Determine Titer of KF Reagent PrepareTitrator->DetermineTiter AnalyzeSample Titrate Calcium Lactate Gluconate Sample DetermineTiter->AnalyzeSample Calculate Calculate Water Content AnalyzeSample->Calculate End End Calculate->End

Caption: Experimental workflow for Karl Fischer titration.

References

Technical Support Center: Calcium Lactate Gluconate Incompatibilities with Common Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibilities of calcium lactate (B86563) gluconate with common pharmaceutical excipients.

Frequently Asked Questions (FAQs)

Q1: What is calcium lactate gluconate and why is its compatibility with excipients a concern?

A: this compound is a highly soluble and bioavailable salt of calcium, often used in pharmaceutical formulations to provide calcium supplementation.[1][2] Ensuring its compatibility with other ingredients in a formulation is crucial because interactions can affect the stability, dissolution, bioavailability, and overall quality of the final drug product.[3]

Q2: What are the most common types of incompatibilities observed with this compound?

A: The most anticipated incompatibilities with this compound are primarily chemical and physical in nature. These can include:

  • Precipitation: Due to the presence of calcium ions, it can react with certain anions like phosphates, carbonates, and sulfates to form insoluble precipitates.

  • Complexation: The lactate and gluconate moieties can form complexes with other formulation components.

  • pH-dependent degradation: Changes in the formulation's pH can affect the stability of this compound.

  • Solid-state interactions: In solid dosage forms, interactions with excipients can lead to changes in physical properties like hardness, disintegration, and dissolution.

Q3: Are there any general guidelines for selecting compatible excipients for this compound?

A: Yes, as a general guideline:

  • Avoid using excipients that are strong oxidizing agents.[4]

  • Be cautious with excipients that can significantly alter the pH of the formulation to highly alkaline conditions.

  • For liquid formulations, carefully consider the solubility of other salts in the presence of calcium ions.

  • Conduct thorough compatibility studies, especially for solid dosage forms, to assess potential solid-state interactions.

Troubleshooting Guides: Incompatibilities and Solutions

This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.

Binders

Binders are used to hold the ingredients in a tablet together. Potential issues can arise from chemical interactions or effects on the physical properties of the tablet.

Problem: Reduced tablet hardness or altered appearance when using certain binders.
Excipient Potential Incompatibility Issue Troubleshooting/Solution
Microcrystalline Cellulose (MCC) Generally considered compatible and is a widely used excipient due to its chemical inertness.[5] However, the moisture content in MCC can influence the stability of moisture-sensitive drugs.Ensure the grade of MCC used has an appropriate moisture content for your formulation. Conduct stability studies at accelerated conditions to monitor for any physical or chemical changes.
Povidone (PVP) Povidone is generally considered a compatible binder. No specific chemical incompatibilities with this compound are widely reported.If issues arise, investigate the purity of the povidone and consider different molecular weight grades. Perform compatibility studies using DSC and FTIR to confirm the absence of interactions.

Disintegrants

Disintegrants are added to tablet and capsule formulations to promote their breakup into smaller fragments in an aqueous environment, thereby increasing the available surface area and promoting a more rapid release of the active pharmaceutical ingredient.

Problem: Delayed disintegration or dissolution of the dosage form.
Excipient Potential Incompatibility Issue Troubleshooting/Solution
Croscarmellose Sodium (CCS) Croscarmellose sodium can interact with basic excipients, leading to a delay in dissolution.[6][7] The ester cross-links in CCS can be hydrolyzed under alkaline conditions, forming by-products with increased water solubility that can create a viscous barrier.[6][7]Monitor the pH of the formulation. If an alkaline environment is necessary, consider using a different disintegrant like crospovidone.[6] Compatibility can be assessed by storing the formulation under accelerated conditions and monitoring dissolution profiles.
Sodium Starch Glycolate (B3277807) (SSG) Sodium starch glycolate is generally considered compatible with a wide range of active pharmaceutical ingredients and excipients.[8] However, it may adsorb weakly basic drugs through electrostatic interactions.[9] While this compound is a salt, this interaction is less likely but should be considered.If reduced drug release is observed, investigate potential adsorption by performing drug release studies with and without SSG. The effect of ionic strength on these interactions should also be evaluated, as physiological salt concentrations can mitigate these effects.[10]

Lubricants

Lubricants are added to tablet formulations to reduce friction during tablet ejection from the die cavity.

Problem: Formation of a film on tablets, reduced tablet hardness, or slowed dissolution.
Excipient Potential Incompatibility Issue Troubleshooting/Solution
Magnesium Stearate (B1226849) Magnesium stearate can be incompatible with acidic active compounds.[11] While this compound is a salt, the presence of lactate and gluconate could potentially interact. Magnesium stearate is also known to be hydrophobic and can form a film around other particles, which may retard dissolution.Use the lowest effective concentration of magnesium stearate (typically 0.25-1.0%). Optimize the blending time to avoid over-lubrication. Consider alternative lubricants like stearic acid or talc (B1216) if incompatibility is confirmed through DSC or dissolution studies.[12]
Stearic Acid Stearic acid is an alternative to magnesium stearate and may show better compatibility with some active ingredients.Evaluate its lubricating efficiency in your formulation. As with magnesium stearate, optimize the concentration and blending time.
Talc Talc is generally considered an inert excipient.[13] However, the source and purity of talc can vary, and it may contain impurities like calcium carbonate that could interact with acidic drugs.[14]Use a high-purity, pharmaceutical-grade talc. Conduct compatibility studies to ensure the specific grade of talc does not negatively impact your formulation.

Coating Excipients

Coatings are applied to solid dosage forms for various reasons, including taste masking, protection of the active ingredient, and controlling its release.

Problem: Formation of a white, cracked, or amorphous film on tablets.
Excipient Potential Incompatibility Issue Troubleshooting/Solution
Hydroxypropyl Methylcellulose (HPMC) Interaction between calcium lactate and HPMC has been reported, leading to the formation of a white film.[15] This interaction is influenced by the presence of other excipients like plasticizers.The study that observed this interaction used calcium lactate pentahydrate. While this compound may behave differently, it is crucial to perform coating trials and analyze the film's properties. DSC, PXRD, and FTIR can be used to investigate the nature of the interaction.[15] Adjusting the concentration of plasticizers like PEG may help in forming a more uniform and stable film.[15]
Polyethylene Glycol (PEG) PEGs are generally stable and compatible with many substances. However, they are contraindicated in patients with gastrointestinal obstruction or perforation.[16][17][18] No direct chemical incompatibilities with this compound are widely reported in the context of solid dosage forms.Ensure the molecular weight and concentration of PEG are appropriate for the intended application. Monitor for any physical changes in the formulation during stability studies.

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are crucial for accurate compatibility assessment.

Differential Scanning Calorimetry (DSC) for Compatibility Screening

Objective: To detect physical and chemical interactions between this compound and excipients by observing changes in thermal events such as melting points, and the appearance of new peaks.

Methodology:

  • Accurately weigh 2-5 mg of the individual components (this compound and the excipient) and a 1:1 physical mixture into standard aluminum DSC pans.

  • Seal the pans. An empty sealed pan is used as a reference.

  • Heat the samples in a DSC instrument at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).

  • Record the heat flow as a function of temperature.

  • Compare the thermogram of the physical mixture with the thermograms of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting endotherm of the drug can indicate an interaction.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation A Weigh Calcium Lactate Gluconate C Create 1:1 Physical Mixture A->C B Weigh Excipient B->C D Place samples in aluminum pans C->D Transfer E Heat at a constant rate (e.g., 10°C/min) D->E F Record heat flow vs. temperature E->F G Compare thermograms: Individual vs. Mixture F->G Analyze H Interaction? G->H I Incompatible H->I Yes (New/shifted peaks) J Compatible H->J No (Superimposable)

DSC Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Analysis

Objective: To identify changes in the functional groups of this compound and the excipient, which can indicate a chemical interaction.

Methodology:

  • Prepare samples of the individual components and a 1:1 physical mixture.

  • Acquire the FTIR spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.

  • Compare the spectrum of the physical mixture with the spectra of the individual components.

  • The disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in the peak positions in the spectrum of the mixture suggest a chemical interaction.[4]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation A Prepare 1:1 Physical Mixture of Drug and Excipient C Acquire Spectrum of the Mixture A->C Analyze B Acquire Spectra of Individual Components D Compare Spectra: Individual vs. Mixture B->D C->D E Chemical Interaction? D->E Evaluate F Potential Incompatibility E->F Yes (New/shifted peaks) G Likely Compatible E->G No (Sum of individual spectra) HPLC_Workflow cluster_prep Sample Preparation & Stressing cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation A Prepare Drug-Excipient Mixtures B Expose to Accelerated Stability Conditions A->B C Withdraw Samples at Time Intervals B->C Sample D Dissolve and Analyze by HPLC C->D E Compare Chromatograms: Stressed vs. Control D->E Analyze F Significant Degradation? E->F G Incompatibility Confirmed F->G Yes (Decreased drug peak, new degradation peaks) H No Significant Degradation F->H No Incompatibility_Logic A Start: Formulation with this compound B Select Excipients (Binders, Disintegrants, Lubricants, etc.) A->B C Conduct Compatibility Screening (DSC, FTIR, Visual Observation) B->C D Interaction Detected? C->D E No Interaction: Proceed with Formulation Development D->E No F Interaction Detected: Characterize Interaction D->F Yes M Stable and Effective Product E->M Final Formulation G Perform Quantitative Analysis (e.g., HPLC Stability Study) F->G H Assess Impact on Critical Quality Attributes (CQAs) G->H I Mitigation Strategy H->I J Change Excipient or its Concentration I->J K Modify Formulation (e.g., pH adjustment, add stabilizer) I->K L Re-evaluate Compatibility J->L K->L L->C

References

Technical Support Center: Enhancing Calcium Lactate Gluconate Absorption with Vitamin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the absorption of calcium lactate (B86563) gluconate with vitamin D.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which vitamin D enhances the absorption of calcium lactate gluconate?

A1: Vitamin D, in its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D), significantly enhances the intestinal absorption of calcium, including that from this compound. It achieves this primarily by binding to the vitamin D receptor (VDR) in intestinal cells.[1][2][3] This binding initiates a cascade of genomic actions that increase the expression of key proteins involved in calcium transport.[1][2][3]

There are two main pathways for intestinal calcium absorption that are influenced by vitamin D:

  • Transcellular Pathway: This active, saturable process involves the transport of calcium through the intestinal cells. Vitamin D upregulates the expression of the transient receptor potential vanilloid type 6 (TRPV6) channel on the apical membrane, which facilitates calcium entry into the cell.[1][4] Inside the cell, calcium binds to calbindin-D9k, a transport protein also upregulated by vitamin D, which shuttles it to the basolateral membrane.[1][4] Finally, the plasma membrane Ca2+-ATPase (PMCA1b) pump, another target of vitamin D signaling, actively transports calcium out of the cell and into the bloodstream.[1]

  • Paracellular Pathway: This passive, non-saturable process involves the transport of calcium between the intestinal cells through tight junctions. Evidence suggests that vitamin D can also enhance this pathway, particularly in the jejunum and ileum.[4]

Q2: Is there a significant difference in the bioavailability of calcium from this compound compared to other calcium salts when co-administered with vitamin D?

A2: While this compound is known for its high solubility, studies comparing its bioavailability to other calcium salts, especially with the addition of vitamin D, are not extensively available in the public domain.[5][6] However, research on other calcium salts, such as calcium carbonate, has shown that co-administration with vitamin D significantly increases calcium absorption.[7][8] For instance, one study on calcium carbonate showed a 16.6% increase in urinary calcium excretion (an indicator of absorption) when administered with vitamin D compared to calcium carbonate alone.[7] It is reasonable to hypothesize that a similar enhancement would be observed with this compound due to the well-established mechanism of vitamin D action on intestinal calcium transport.

Q3: What are the key considerations when designing an in vivo study to assess the enhancement of this compound absorption by vitamin D in a rat model?

A3: When designing an in vivo rat model study, several factors are critical for obtaining reliable data:

  • Animal Model: Use a standardized rat strain (e.g., Wistar or Sprague-Dawley) and ensure they are acclimatized to the housing conditions.

  • Diet: Provide a diet with a controlled and known calcium and vitamin D content. A vitamin D-deficient diet may be used initially to establish a baseline before supplementation.

  • Dosing: Administer precise doses of this compound with and without vitamin D. The route of administration (e.g., oral gavage) should be consistent.

  • Balance Studies: Utilize metabolic cages to accurately collect 24-hour urine and feces for the duration of the study to perform calcium balance calculations.[9][10]

  • Sample Collection: Collect blood samples at specific time points to measure serum calcium and vitamin D metabolite levels. Feces and urine should be collected daily.

  • Analytical Methods: Employ validated analytical methods, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS), for accurate calcium quantification in serum, urine, and feces.[11]

Quantitative Data Summary

While specific quantitative data for the enhanced absorption of this compound with vitamin D is limited in publicly available literature, the following tables illustrate the expected format for presenting such data, using findings from studies on other calcium salts as a reference.

Table 1: Illustrative Example of In Vivo Calcium Absorption Data (Rat Model)

Treatment GroupMean Calcium Intake (mg/day)Mean Fecal Calcium Excretion (mg/day)Mean Urinary Calcium Excretion (mg/day)Net Calcium Absorption (%)
Control (Vehicle)504526%
This compound (CLG)10080515%
CLG + Vitamin D10065827%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Example of In Vitro Calcium Transport Data (Caco-2 Cell Model)

Treatment GroupApical Calcium Concentration (mM)Basolateral Calcium Concentration (µM) after 2hApparent Permeability Coefficient (Papp) (cm/s)
Control (Buffer)1051.0 x 10⁻⁶
This compound (CLG)10153.0 x 10⁻⁶
CLG + Vitamin D (pre-treatment)10255.0 x 10⁻⁶

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Caco-2 Cell Permeability Assay for Calcium Absorption

Objective: To assess the transport of calcium from this compound across a Caco-2 cell monolayer, with and without pre-treatment with vitamin D.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Vitamin D Pre-treatment (for the experimental group): 24-48 hours prior to the transport experiment, treat the Caco-2 cell monolayers with a physiologically relevant concentration of calcitriol (1,25-dihydroxyvitamin D3) in the culture medium.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. TEER values should be within the laboratory's established range for healthy monolayers. Additionally, a Lucifer yellow permeability assay can be performed to confirm the integrity of the tight junctions.[1]

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution containing this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Calcium Quantification: Analyze the calcium concentration in the collected samples using atomic absorption spectrometry or a colorimetric calcium assay kit.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of calcium transport to the basolateral chamber (µg/s).

    • A is the surface area of the permeable support (cm²).

    • C₀ is the initial concentration of calcium in the apical chamber (µg/mL).

In Vivo Rat Balance Study for Calcium Absorption

Objective: To determine the net absorption of calcium from this compound, with and without vitamin D supplementation, in a rat model.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats to individual metabolic cages for at least 3-5 days.[5] These cages are designed to separate and collect urine and feces.[9][12]

  • Dietary Regimen: For 7 days, feed the rats a control diet with a known, adequate amount of calcium and vitamin D. This is the baseline period.

  • Experimental Period: Divide the rats into three groups:

    • Group 1 (Control): Continues on the control diet.

    • Group 2 (CLG): Receives the control diet with a specified daily dose of this compound administered via oral gavage.

    • Group 3 (CLG + Vitamin D): Receives the control diet with a specified daily dose of this compound and vitamin D (cholecalciferol or calcitriol) administered via oral gavage.

  • Sample Collection (daily for 7-14 days):

    • Record daily food and water intake.

    • Collect 24-hour urine and feces from each rat.

    • Weigh the collected feces.

  • Sample Processing:

    • Dry the fecal samples to a constant weight.

    • Ash the dried feces in a muffle furnace.

    • Dissolve the ash in hydrochloric acid.

    • Acidify the urine samples.

  • Calcium Quantification: Determine the calcium concentration in the diet, ashed feces, and urine using atomic absorption spectrometry or ICP-MS.

  • Data Analysis: Calculate the net calcium absorption using the following formula: Net Ca Absorption (mg/day) = Ca Intake (mg/day) - (Fecal Ca Excretion (mg/day) + Urinary Ca Excretion (mg/day)) Calculate the percentage of calcium absorption: % Ca Absorption = (Net Ca Absorption / Ca Intake) * 100

Troubleshooting Guides

In Vitro Caco-2 Permeability Assay
Problem Possible Cause(s) Solution(s)
Low TEER values Incomplete monolayer formation; Cell death; Contamination.Allow cells to grow for a longer period (up to 21-25 days); Check for cytotoxicity of the test compound; Test for mycoplasma contamination.
High variability in Papp values between wells Inconsistent cell seeding density; Edge effects on the plate; Inaccurate pipetting.Ensure a homogenous cell suspension during seeding; Avoid using the outer wells of the plate if edge effects are suspected; Use calibrated pipettes and proper technique.
Low calcium recovery Adsorption of calcium to plasticware; Precipitation of calcium salts in the buffer.Use low-binding plates and pipette tips; Ensure the pH and composition of the buffer do not cause precipitation of calcium salts.
No significant difference between control and vitamin D-treated groups Inactive vitamin D metabolite; Insufficient pre-treatment time or concentration; Caco-2 cells have become unresponsive.Use calcitriol (1,25-dihydroxyvitamin D3), the active form; Optimize the pre-treatment time (24-48h) and concentration; Use a lower passage number of Caco-2 cells.
In Vivo Rat Balance Study
Problem Possible Cause(s) Solution(s)
Incomplete separation of urine and feces Improper functioning of the metabolic cage.Ensure the collection funnels and separators are correctly positioned and clean; Check for blockages.
High variability in food and water intake Stress due to handling or the metabolic cage environment.Handle the rats gently and consistently; Allow for a longer acclimatization period to the metabolic cages.[5]
Inaccurate calcium balance data Incomplete collection of urine or feces; Contamination of samples.Ensure collection vessels are properly placed and emptied completely; Meticulously clean cages and collection equipment between animals.
No significant effect of vitamin D supplementation observed Insufficient dose of vitamin D; Vitamin D degradation.Ensure the vitamin D dose is appropriate for the rat model; Store and handle the vitamin D supplement according to the manufacturer's instructions to prevent degradation.

Visualizations

Signaling Pathway of Vitamin D in Intestinal Calcium Absorption

VitaminD_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca_Lumen Calcium (from this compound) TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Uptake Calbindin Calbindin-D9k TRPV6->Calbindin Binding PMCA1b PMCA1b Pump Calbindin->PMCA1b Transport Ca_Blood Calcium PMCA1b->Ca_Blood Extrusion VDR_cytosol VDR VDR_nucleus VDR VDR_cytosol->VDR_nucleus Translocation to Nucleus VitaminD Vitamin D (Calcitriol) VitaminD->VDR_cytosol Binding RXR RXR VDR_nucleus->RXR Heterodimerization VDRE VDRE (on DNA) RXR->VDRE Binds to mRNA mRNA VDRE->mRNA Gene Transcription Proteins Protein Synthesis (TRPV6, Calbindin, PMCA1b) mRNA->Proteins Proteins->TRPV6 Upregulation Proteins->Calbindin Upregulation Proteins->PMCA1b Upregulation InVivo_Workflow start Start: Acclimatize Rats to Metabolic Cages baseline 7-Day Baseline Period: Control Diet start->baseline grouping Divide into 3 Groups: - Control - CLG - CLG + Vitamin D baseline->grouping treatment 7-14 Day Experimental Period: Administer Treatments Daily grouping->treatment collection Daily Sample Collection: - Food & Water Intake - 24h Urine & Feces treatment->collection processing Sample Processing: - Dry & Ash Feces - Acidify Urine collection->processing analysis Calcium Quantification: (AAS or ICP-MS) processing->analysis calculation Data Analysis: Calculate Net Calcium Absorption & % Absorption analysis->calculation end End: Compare Results Between Groups calculation->end

References

Technical Support Center: Mitigating Gastrointestinal Side Effects of Calcium Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies for mitigating the gastrointestinal (GI) side effects commonly associated with calcium supplementation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with calcium supplementation?

A1: The most frequently reported GI side effects are constipation, bloating, gas, and abdominal cramping.[1][2][3] Calcium carbonate, in particular, is often associated with these adverse events.[2][4][5]

Q2: What is the underlying mechanism of calcium-induced constipation?

A2: The primary mechanisms are believed to be a slowing of intestinal motility and a reduction in intestinal fluid secretion, which leads to harder, drier stools.[2][6] Unabsorbed calcium can also form insoluble soaps with fatty acids and bile acids in the intestine, contributing to constipation.[4][7]

Q3: Do different forms of calcium supplements have different GI side effect profiles?

A3: Yes. Calcium carbonate is the most common and cost-effective form but is more likely to cause constipation and bloating.[4][6] Calcium citrate (B86180) is generally better tolerated, as its absorption is less dependent on stomach acid.[4][6][8]

Q4: How does co-administration of other nutrients, like vitamin D or magnesium, affect GI tolerance to calcium?

A4: Vitamin D enhances calcium absorption, which could potentially increase the risk of constipation if it leads to higher concentrations of unabsorbed calcium in the colon.[2] Magnesium has a natural laxative effect and can help counteract the constipating effects of calcium by relaxing colon muscles and attracting water into the colon.[1]

Q5: Are there novel formulations designed to improve GI tolerability?

A5: Yes, research into new delivery systems is ongoing. For example, microencapsulated calcium carbonate with casein has been shown to produce fewer GI adverse events compared to conventional calcium carbonate and calcium citrate supplements in postmenopausal women.[9][10][11]

Troubleshooting Guide for Experimental Protocols

Issue 1: High incidence of constipation and bloating is compromising subject compliance and data integrity.

Troubleshooting Step Rationale Experimental Consideration
1. Evaluate Calcium Salt Calcium carbonate is more frequently associated with GI side effects than calcium citrate.[4][6]Substitute calcium carbonate with an equivalent elemental dose of calcium citrate. Monitor and compare GI symptom scores between cohorts.
2. Modify Dosing Regimen Single high doses can overwhelm absorption pathways. Doses should not exceed 500 mg of elemental calcium at one time.[3][6]Split the total daily dose into two or more smaller doses administered at different times.
3. Administer with Food Taking calcium carbonate with meals improves absorption by utilizing gastric acid produced for digestion.[6]Standardize administration to be within 30 minutes of a meal for all subjects in the experimental arm.
4. Ensure Adequate Hydration and Fiber Increased fluid and fiber intake can help mitigate constipation.[6]Standardize and monitor daily fluid and fiber intake for all study participants.
5. Consider Magnesium Co-supplementation Magnesium counteracts calcium's contractile effect on the colon and has a mild laxative effect.[1]Introduce a magnesium supplement (e.g., magnesium citrate) in a controlled manner to the experimental protocol.

Data on Gastrointestinal Side Effects

Table 1: Comparison of GI Events in Different Calcium Formulations

A randomized, double-blind clinical trial in 208 postmenopausal women evaluated the GI tolerability of different calcium supplements over 30 days using the Gastrointestinal Symptom Rating Scale (GSRS), where a higher score indicates more severe symptoms.[10][11]

Supplement Group Mean GSRS Score (after 30 days)
Microencapsulated CaCO₃ (90:10 mineral to protein)6.07[11]
Microencapsulated CaCO₃ (95:5 mineral to protein)Not specified, but lower than conventional
Conventional CaCO₃11.86[11]
Calcium CitrateNot specified, but higher than microencapsulated

Source: Palacios S, Ramirez M, Lilue M. Drugs in Context 2020; 9: 2020-1-4.[9]

Table 2: Incidence of Constipation in a Placebo-Controlled Study

A 5-year, double-blind, placebo-controlled study involving 1,460 participants investigated the side effects of calcium carbonate.[1]

Group Dosage Incidence of Constipation
Calcium Carbonate1,200 mg/day13.4%[1][5]
PlaceboN/A9.1%[1]

Key Experimental Protocols

Protocol: Assessment of Gastrointestinal Tolerability of a Novel Calcium Formulation

  • Study Design: A randomized, double-blind, active-comparator, parallel-group study.

  • Participant Selection:

    • Inclusion Criteria: Healthy volunteers within a specific age range (e.g., 50-70 years), with normal baseline GI function.

    • Exclusion Criteria: History of GI disorders (e.g., IBD, IBS), use of medications affecting GI motility, use of calcium supplements within the last 12 months.[8]

  • Intervention Arms (Example):

    • Arm A: Novel Calcium Formulation (e.g., 500 mg elemental calcium).

    • Arm B: Conventional Calcium Carbonate (500 mg elemental calcium).

    • Arm C: Calcium Citrate (500 mg elemental calcium).

    • Arm D: Placebo.

  • Data Collection:

    • Baseline (Day 0): Administer the Gastrointestinal Symptom Rating Scale (GSRS) to establish a baseline for each participant.[10][11] Collect baseline blood and urine samples.

    • Treatment Period (e.g., 30 days): Participants take their assigned supplement daily. They record symptoms in a daily diary.

    • Follow-up (e.g., Day 15 and Day 30): Repeat GSRS questionnaire. Collect blood and urine samples to assess calcium absorption and excretion.[12]

  • Primary Endpoint: Change in the total GSRS score from baseline to the end of the study.

  • Secondary Endpoints: Incidence of specific adverse events (constipation, bloating), adherence to treatment, changes in serum and urinary calcium levels.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANCOVA) to compare the change in GSRS scores between the different arms, adjusting for baseline values.

Visualizations

Calcium_Absorption_Pathway cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Ca_Lumen Ca²⁺ (Diet/Supplement) TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Uptake Claudins Claudins (Tight Junctions) Ca_Lumen->Claudins Passive Diffusion (High Concentration) Note High unabsorbed Ca²⁺ in lumen can slow motility and reduce fluid, causing constipation. Ca_Lumen->Note Calbindin Calbindin-D9k TRPV6->Calbindin Entry PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b Transport NCX1 NCX1 (Exchanger) Calbindin->NCX1 Ca_Blood Ca²⁺ to Circulation PMCA1b->Ca_Blood Extrusion (Active) NCX1->Ca_Blood Extrusion Claudins->Ca_Blood Passive Diffusion (High Concentration) Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (GSRS, Blood/Urine) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Group A (Novel Formulation) Randomization->ArmA ArmB Group B (Active Comparator) Randomization->ArmB ArmC Group C (Placebo) Randomization->ArmC FollowUp Follow-Up Assessments (e.g., Day 15, Day 30) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp DataAnalysis Data Analysis (Compare GSRS Scores) FollowUp->DataAnalysis Troubleshooting_Guide Start High GI Side Effects Observed in Study? CheckForm Is Calcium Carbonate being used? Start->CheckForm Yes CheckDose Is single dose >500mg elemental calcium? CheckForm->CheckDose No ActionSwitch Action: Switch to Calcium Citrate CheckForm->ActionSwitch Yes CheckFood Is supplement given with food? CheckDose->CheckFood No ActionSplit Action: Split daily dose CheckDose->ActionSplit Yes CheckHydration Is hydration/fiber intake controlled? CheckFood->CheckHydration No ActionFood Action: Administer with meals CheckFood->ActionFood Yes ActionHydration Action: Standardize fluid/fiber intake CheckHydration->ActionHydration No End Monitor for Improvement CheckHydration->End Yes ActionSwitch->End ActionSplit->End ActionFood->End ActionHydration->End

References

Validation & Comparative

A Comparative Analysis of Calcium Lactate Gluconate and Calcium Carbonate for Optimal Bone Health

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium is an indispensable mineral for maintaining skeletal integrity, with 99% of the body's calcium residing in bones and teeth. Its role is critical in the dynamic process of bone remodeling, which involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Inadequate calcium intake is a significant risk factor for osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Consequently, calcium supplementation is a widely adopted strategy to ensure adequate intake. Among the various calcium salts available, calcium carbonate and calcium lactate (B86563) gluconate are frequently utilized. This guide provides an objective, data-driven comparison of these two calcium salts, focusing on their physicochemical properties, bioavailability, and demonstrated effects on bone health, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: Solubility and pH-Dependence

The efficacy of a calcium supplement is initially dictated by its ability to dissolve and release ionic calcium for absorption. In this regard, calcium lactate gluconate and calcium carbonate exhibit significant differences.

Calcium carbonate is an inorganic salt with low water solubility, which is largely dependent on an acidic environment for dissolution.[1] This acid-dependent solubility can be a limiting factor for individuals with reduced gastric acid secretion (hypochlorhydria), a condition more prevalent in the elderly, or for those using acid-reducing medications.[2]

In contrast, this compound, an organic calcium salt, is highly soluble in water across a wide pH range.[1][2][3] This pH-independent solubility ensures that it dissolves readily even in less acidic conditions, potentially leading to more consistent calcium availability for absorption.[2][4][5][6]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundCalcium Carbonate
Solubility in Water High[3][5]Low / Insoluble[1]
pH Dependence pH-independent[1][2]Acid-dependent[2][3]
Elemental Calcium ~13%[7]~40%[7]

Pharmacokinetics and Bioavailability

Bioavailability refers to the fraction of an administered nutrient that is absorbed and becomes available for metabolic use. The superior solubility of this compound translates to higher bioavailability compared to calcium carbonate.

Studies suggest that the absorption rate of this compound is estimated to be between 40-50%, significantly higher than the 20-30% absorption rate of calcium carbonate.[2] One study concluded that a 900 mg calcium supplement as calcium lactate had higher bioavailability than calcium carbonate.[8] The organic lactate and gluconate components are thought to facilitate calcium transport through the digestive tract.[2]

Table 2: Comparative Bioavailability

Calcium SaltEstimated Absorption RateKey Findings from Studies
This compound 40-50%[2]Faster absorption rate in increasing serum calcium compared to calcium carbonate.[8]
Calcium Carbonate 20-30%[2][7]Absorption is enhanced when taken with food.[7]

Experimental Data on Bone Health

Bone Mineral Density (BMD)

Bone mineral density is a key indicator of bone strength and is commonly used to diagnose osteoporosis and assess fracture risk.

A randomized controlled trial involving elderly Chinese women with low daily calcium intake (<300 mg) demonstrated that supplementation with 800 mg of this compound daily for 10 months significantly increased BMD at the Ward's triangle and the intertrochanteric area of the hip.[9] Another study in ovariectomized rats, a model for postmenopausal osteoporosis, showed that this compound administration preserved bone mass and strength, with a combination formula showing synergistic antiosteoporotic effects.[10]

In postmenopausal women, supplementation with calcium carbonate has been shown to maintain bone density at the femoral neck and radius, but not the spine, in those with lower dietary calcium intake.[11] A meta-analysis suggested that nutritional intervention combined with calcium carbonate D3 tablets can increase bone mineral density in patients with osteoporosis.[12]

Table 3: Summary of Effects on Bone Mineral Density (BMD)

Calcium SaltStudy PopulationDosageDurationKey Findings on BMD
This compound Elderly Chinese Women[9]800 mg/day10 monthsSignificant increase in BMD at Ward's triangle and intertrochanteric area.
This compound Ovariectomized Rats[10]100 mg/kg/day84 daysPreserved bone mass and strength.
Calcium Carbonate Postmenopausal Women[11]500 mg/day2 yearsMaintained BMD at the femoral neck and radius in women with low calcium intake.
Calcium Carbonate with Vitamin D3 Patients with Osteoporosis[12]VariedVariedIncreased bone mineral density levels.

Experimental Protocols

Measurement of Calcium Absorption: The Dual-Isotope Technique

A robust method for quantifying fractional calcium absorption is the dual stable isotope technique.[13][14][15]

Protocol Outline:

  • Isotope Administration: Subjects are administered two different stable isotopes of calcium. One isotope (e.g., ⁴⁴Ca) is given orally with the calcium supplement being tested, while the other (e.g., ⁴²Ca) is administered intravenously.

  • Sample Collection: Urine is collected over a 24-hour period following isotope administration.[14] Alternatively, blood samples can be drawn at specific time points.[13]

  • Isotope Analysis: The ratio of the two isotopes in the collected urine or serum is measured using mass spectrometry.

  • Calculation of Fractional Absorption: The fractional calcium absorption is determined by the ratio of the orally administered isotope to the intravenously administered isotope that appears in the urine or serum. The intravenous dose represents 100% absorption.

Assessment of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DXA)

Dual-Energy X-ray Absorptiometry (DXA) is the clinical gold standard for measuring bone mineral density due to its precision, accuracy, and low radiation dose.[16][17][18][19]

Protocol Outline:

  • Patient Positioning: The patient lies on a padded table, and the scanner arm, which contains the X-ray source and detector, passes over the area of interest (commonly the lumbar spine and hip).

  • X-ray Attenuation Measurement: The DXA system emits two X-ray beams with different energy levels. The amount of each X-ray beam that is blocked by the bone and soft tissue is measured by a detector.

  • BMD Calculation: The bone mineral density is calculated based on the difference in attenuation between the two X-ray beams. The results are typically reported as grams of mineral per square centimeter (g/cm²).

  • T-score and Z-score: The measured BMD is compared to that of a healthy young adult reference population (T-score) and an age- and sex-matched reference population (Z-score) to assess fracture risk.

Signaling Pathways in Calcium Homeostasis and Bone Metabolism

Intestinal Calcium Absorption Pathways

Calcium is absorbed in the intestine via two primary pathways: the transcellular and paracellular routes.[20][21][22][23][24] The transcellular pathway is an active, saturable process that is regulated by vitamin D, while the paracellular pathway is a passive, non-saturable process.

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Blood cluster_paracellular Paracellular Pathway Ca2_lumen Ca²⁺ TRPV6 TRPV6 Channel Ca2_lumen->TRPV6 Transcellular (Active, Vitamin D dependent) Claudins Claudins (Tight Junctions) Ca2_lumen->Claudins Paracellular (Passive) Calbindin Calbindin-D9k TRPV6->Calbindin Binding & Diffusion PMCA1b PMCA1b (Ca²⁺-ATPase) Calbindin->PMCA1b NCX1 NCX1 (Na⁺/Ca²⁺ Exchanger) Calbindin->NCX1 Ca2_blood Ca²⁺ PMCA1b->Ca2_blood Extrusion NCX1->Ca2_blood Extrusion Claudins->Ca2_blood Paracellular (Passive)

Intestinal Calcium Absorption Pathways
Calcium-Sensing Receptor (CaSR) in Bone Metabolism

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in systemic calcium homeostasis and also directly influences bone cell function.[25][26][27][28][29] In bone, the CaSR is expressed on both osteoblasts and osteoclasts, where it senses changes in extracellular calcium concentrations and modulates bone remodeling.

CaSR_Signaling_in_Bone cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast CaSR_OB CaSR Proliferation_OB Proliferation & Differentiation CaSR_OB->Proliferation_OB Stimulates Apoptosis_OB Apoptosis CaSR_OB->Apoptosis_OB Inhibits Bone_Formation Bone_Formation Proliferation_OB->Bone_Formation Extracellular_Ca_OB Extracellular Ca²⁺ Extracellular_Ca_OB->CaSR_OB Activation CaSR_OC CaSR Differentiation_OC Differentiation & Activity CaSR_OC->Differentiation_OC Modulates Apoptosis_OC Apoptosis CaSR_OC->Apoptosis_OC Induces Bone_Resorption Bone_Resorption Differentiation_OC->Bone_Resorption Extracellular_Ca_OC Extracellular Ca²⁺ Extracellular_Ca_OC->CaSR_OC Activation Bone_Remodeling Bone_Remodeling Bone_Formation->Bone_Remodeling Bone_Resorption->Bone_Remodeling

Role of CaSR in Bone Remodeling

Conclusion

Based on the available experimental data, this compound presents several advantages over calcium carbonate as a source of supplemental calcium for bone health. Its superior, pH-independent solubility facilitates greater bioavailability, ensuring a more efficient delivery of elemental calcium for absorption. Clinical evidence, although requiring further large-scale comparative trials, suggests that this compound is effective in preserving and even increasing bone mineral density, particularly in populations at risk for osteoporosis. While calcium carbonate contains a higher percentage of elemental calcium, its reliance on an acidic environment for dissolution may limit its efficacy in certain individuals. For researchers and professionals in drug development, the favorable physicochemical and pharmacokinetic profile of this compound makes it a compelling candidate for advanced calcium supplementation strategies aimed at optimizing bone health.

References

Comparative Bioavailability of Calcium Lactate Gluconate and Calcium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two commonly used organic calcium salts: calcium lactate (B86563) gluconate and calcium citrate (B86180). The information presented is based on available scientific literature, focusing on quantitative data and experimental methodologies to inform research and development in the pharmaceutical and nutraceutical sectors.

Experimental Protocols for Bioavailability Assessment

The determination of calcium bioavailability in humans is a complex process that relies on meticulous experimental design. A prevalent and highly regarded method is the dual-isotope technique, which allows for the precise measurement of fractional calcium absorption.

Double-Isotope Method Methodology

A common approach involves a randomized, controlled, crossover study design to minimize inter-individual variability. The protocol, as described in studies comparing different calcium preparations, generally follows these steps:

  • Subject Recruitment: Healthy volunteers are screened based on specific inclusion and exclusion criteria (e.g., age, gender, health status). For instance, one key study recruited 18 healthy men between the ages of 45 and 60.[1]

  • Standardization: Participants undergo a washout period between treatments, typically lasting 2-4 weeks, to ensure that the results of one test do not influence the next.[1]

  • Isotope Administration:

    • Oral Tracer: A known quantity of a stable (non-radioactive) calcium isotope, such as 44Ca (e.g., 20 mg), is mixed with the calcium supplement being tested (e.g., 500 mg elemental calcium).[1] This solution is then ingested by the fasting subject.

    • Intravenous Tracer: Concurrently or shortly after the oral dose, a different stable calcium isotope, such as 42Ca (e.g., 5 mg), is administered intravenously.[1] This IV dose represents 100% bioavailability and serves as a reference.

  • Sample Collection: Blood (plasma) or urine samples are collected at specified time points. For total fractional absorption, a 24-hour collection is standard.[1]

  • Analysis: The ratio of the two stable isotopes (44Ca/42Ca) in the collected plasma or urine is measured using techniques like mass spectrometry.[1]

  • Calculation: The fractional absorption of the oral calcium supplement is calculated based on the isotope ratio, providing a quantitative measure of its bioavailability.

Experimental Workflow Diagram

The following diagram illustrates a typical crossover experimental workflow for a human bioavailability study comparing two calcium formulations.

G cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention (Crossover Design) cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Phase 3: Analysis Recruit Recruit Volunteer Cohort Screen Screening (Inclusion/Exclusion Criteria) Recruit->Screen Enroll Enroll Qualified Subjects (N=18) Screen->Enroll Random Randomization Enroll->Random GroupA Group A (N=9) Random->GroupA GroupB Group B (N=9) Random->GroupB DoseA1 Dose: Calcium Lactate Gluconate + Oral/IV Isotopes GroupA->DoseA1 DoseB1 Dose: Calcium Citrate + Oral/IV Isotopes GroupB->DoseB1 SampleA1 24h Sample Collection (Blood/Urine) DoseA1->SampleA1 SampleB1 24h Sample Collection (Blood/Urine) DoseB1->SampleB1 Washout 2-4 Week Washout Period SampleA1->Washout SampleB1->Washout DoseA2 Dose: Calcium Citrate + Oral/IV Isotopes Washout->DoseA2 DoseB2 Dose: this compound + Oral/IV Isotopes Washout->DoseB2 SampleA2 24h Sample Collection (Blood/Urine) DoseA2->SampleA2 SampleB2 24h Sample Collection (Blood/Urine) DoseB2->SampleB2 Analysis Mass Spectrometry Analysis of Isotope Ratios SampleA2->Analysis SampleB2->Analysis Calc Calculate Fractional Calcium Absorption Analysis->Calc Stats Statistical Comparison Calc->Stats

A typical crossover experimental workflow for a human bioavailability study.

Comparative Bioavailability Data

Direct head-to-head comparisons of this compound and calcium citrate are limited in publicly accessible literature. However, studies comparing various organic and inorganic calcium salts provide valuable data points for an indirect comparison. The data below is synthesized from studies that assessed fractional absorption under controlled conditions.

One key study directly compared a calcium lactogluconate/carbonate solution against a calcium citrate solution.[1] Another highly-cited study compared calcium citrate and calcium gluconate (a component of this compound) among other salts.[2]

ParameterThis compound (or proxy)Calcium CitrateStudy ConditionsSource
Fractional Calcium Absorption 25% (from a lactogluconate/carbonate solution)29% (from a citrate solution)500 mg elemental calcium dose in 18 healthy men (45-60 years).[1]
Net Calcium Absorption 27 ± 3% (from Calcium Gluconate)30 ± 3% (from Calcium Citrate)500 mg elemental calcium dose in 8 healthy, fasting subjects. The difference was not statistically significant.[2]

Note: Data from different studies may not be directly comparable due to variations in study design, subject populations, and analytical methods. The use of calcium gluconate as a proxy for this compound should be interpreted with caution.

Discussion and Scientific Interpretation

The bioavailability of a calcium salt is influenced by several factors, most notably its solubility and the anion (the lactate, gluconate, or citrate part) it is bound to.[1] Organic calcium salts like this compound and calcium citrate are generally more soluble, particularly in a less acidic environment, which may facilitate absorption.[3]

  • Solubility and Absorption: Calcium supplements must be dissolved and ionized in the gastrointestinal tract before the calcium can be absorbed.[4] The superior solubility of this compound is a frequently cited advantage.[5][6]

  • Clinical Data Insights:

    • One study found that a calcium citrate solution had a statistically significant 4% higher absolute absorption compared to a calcium lactogluconate/carbonate solution (29% vs. 25%).[1] However, the absorption from a calcium citrate suspension was similar to that of the lactogluconate/carbonate solution, highlighting the importance of formulation.[1]

    • Another study involving fasting subjects found no statistically significant difference in net calcium absorption between calcium gluconate (27%) and calcium citrate (30%).[2] This suggests that under fasting conditions, the differences in bioavailability between these highly soluble organic salts may be minimal.

  • Influence of Food and Gastric Acid: The absorption of calcium citrate is less dependent on gastric acid than that of calcium carbonate.[7] This makes it a potentially better option for individuals with achlorhydria or those taking acid-reducing medications.[8] While not explicitly stated for this compound in the comparative studies found, its high solubility suggests it would also perform well in low-acid conditions.[5]

Conclusion for the Scientific Community

Based on the available experimental data, both this compound and calcium citrate exhibit excellent bioavailability.

  • When administered as solutions, calcium citrate may offer a slight, though statistically significant, advantage in fractional absorption over a calcium lactogluconate/carbonate mixture.[1]

  • In studies comparing the individual components (gluconate) with citrate in fasting individuals, the differences in net absorption were not found to be statistically significant.[2]

For drug development professionals, the choice between these two salts may ultimately depend on factors beyond minor differences in bioavailability, such as formulation requirements (e.g., solubility for liquid preparations), taste profile, cost, and the target patient population (e.g., individuals with impaired gastric acid secretion).[5][6] Further head-to-head studies using identical formulations and study populations are warranted to provide a more definitive comparison.

References

A Comparative Guide to Purity Testing of Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients such as calcium lactate (B86563) gluconate is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the purity assessment of calcium lactate gluconate, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Purity

The selection of an analytical method for purity testing depends on the specific impurity to be quantified and the nature of the sample. While HPLC methods offer high specificity for organic impurities, other techniques may be more suitable for determining the calcium content or inorganic impurities.

ParameterReversed-Phase HPLC (RP-HPLC)Ion Chromatography (IC)Complexometric TitrationCapillary Electrophoresis (CE)
Principle Separation based on polarity of the analyte.Separation of ions based on their interaction with a stationary phase.Chelation of Ca2+ ions with EDTA.Separation of charged molecules in an electric field.[1][2]
Primary Use Quantification of calcium lactate, calcium gluconate, and related organic impurities.[3][4]Quantification of inorganic anions (e.g., Cl-, SO42-).[5][6]Assay for total calcium content.[5][7]Quantification of organic acids like lactate and gluconate.[1][2][8]
Purity Acceptance Criteria (USP) Method-specific, requires validation.Method-specific, requires validation.Anhydrous: 98.0%– 102.0%Method-specific, requires validation.
Limit of Detection (LOD) Calcium Gluconate: 32.7 µg/mLNot specified in available literature.Not applicable for assay.Can be as low as 0.005 mg/ml for some organic acids.[1]
Limit of Quantification (LOQ) Calcium Gluconate: 96.6 µg/mLNot specified in available literature.Not applicable for assay.Not specified for lactate/gluconate in available literature.

Detailed Experimental Protocols

Reversed-Phase HPLC for Simultaneous Quantification of Calcium Lactate and Calcium Gluconate

This method is adapted from a procedure for the simultaneous determination of calcium lactate and zinc gluconate in an oral solution.[3]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: 0.025 mol/L NaH2PO4 (pH=2.50).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Procedure:

    • Standard Solution Preparation: Prepare a standard solution by dissolving accurately weighed quantities of calcium lactate and calcium gluconate reference standards in water to obtain a known concentration.

    • Sample Solution Preparation: Prepare the sample solution by dissolving an accurately weighed quantity of the this compound sample in water to achieve a similar concentration as the standard solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculation: The concentration of lactate and gluconate in the sample is determined by comparing the peak areas of the sample to the peak areas of the standard.

Ion Chromatography for Inorganic Impurity Analysis

This method is suitable for the determination of inorganic anions such as chloride and sulfate.[5][6]

  • Chromatographic Conditions (General):

    • Guard Column: 4-mm × 5-cm, packing L12.[9]

    • Analytical Column: 4-mm × 25-cm, packing L12.[9]

    • Detector: Conductance detector.[9]

    • Suppressor: Micromembrane anion suppressor.[9]

    • Mobile Phase: A suitable eluent for anion analysis (e.g., a carbonate/bicarbonate buffer).

  • Procedure:

    • Standard Preparation: Prepare a standard solution containing known concentrations of chloride and sulfate.

    • Test Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., dilute hydrochloric acid).[9]

    • Analysis: Inject equal volumes of the standard and test preparations into the ion chromatograph and record the chromatograms.

    • Calculation: Measure the peak responses for the anions and calculate their content in the sample.

Complexometric Titration for Calcium Assay

This method, based on USP guidelines, determines the total calcium content.[5][9]

  • Materials:

  • Procedure:

    • Accurately weigh approximately 800 mg of the Calcium Gluconate.[9]

    • Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[9]

    • While stirring, add about 30 mL of 0.05 M EDTA VS from a 50-mL buret.[9]

    • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[9]

    • Continue the titration to a blue endpoint.[9]

    • Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of C12H22CaO14 (Calcium Gluconate).[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity testing of this compound.

G Purity Testing Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC RP-HPLC Analysis (Organic Impurities) Dissolution->HPLC IC Ion Chromatography (Inorganic Anions) Dissolution->IC Titration Complexometric Titration (Calcium Content) Dissolution->Titration Data Data Acquisition & Processing HPLC->Data IC->Data Titration->Data Report Purity Report Generation Data->Report

Caption: Workflow for this compound Purity Analysis.

References

A Comparative Analysis of Calcium Gluconate and Calcium Lactate on Osteogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate calcium salt is a critical consideration in the development of therapeutic strategies and biomaterials for bone regeneration. While numerous calcium supplements are available, their specific effects on osteogenic processes at a cellular level are not always well-delineated. This guide provides an objective comparison of two commonly used organic calcium salts, calcium gluconate and calcium lactate (B86563), and their potential to induce bone cell differentiation. This analysis is based on available experimental data, offering a framework for researchers to make informed decisions for in vitro and in vivo studies.

While direct comparative studies on the osteogenic effects of calcium gluconate versus calcium lactate are limited in the scientific literature, examining individual studies on each salt allows for an inferred comparison of their potential to stimulate key markers of bone formation.[1]

Performance Comparison: Osteogenic Potential

Key markers of osteoblast differentiation are crucial in evaluating the osteogenic potential of different compounds. These include:

  • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, ALP plays a vital role in matrix mineralization.[1]

  • Mineralization: The deposition of calcium phosphate (B84403) crystals, often visualized by Alizarin Red S staining, is a hallmark of mature osteoblasts.[1]

  • Osteogenic Gene Expression: The upregulation of key transcription factors (e.g., RUNX2, Osterix) and bone matrix proteins (e.g., Osteocalcin, Collagen Type I) is essential for the differentiation process.[1]

The following tables summarize available quantitative data on the effects of these calcium salts and related molecules on these markers.

Table 1: Effect on Alkaline Phosphatase (ALP) Activity
CompoundCell TypeConcentrationIncubation TimeResultReference
Calcium Glucoheptonate*MG-63 (osteoblast-like)0.25 mM & 1.0 mM48 hoursSignificant increase in ALP activity compared to control.[2]
LactateOsteoblast-lineage cellsNot specifiedNot specifiedPromoted alkaline phosphatase activity.[1]

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate due to limited direct data.[1]

Table 2: Effect on Mineralization
CompoundCell TypeConcentrationIncubation TimeResultReference
Calcium Glucoheptonate*MG-63 (osteoblast-like)1.0 mMNot specified30% increase in calcium uptake compared to control.[1]
Calcium ChlorideSaOs-2 & MC3T3-E1 (osteoblasts)2.5–10 mM3-4 weeksSignificantly increased mineralization in a dose-dependent manner.[1]

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.[1]

Table 3: Effect on Osteogenic Gene Expression
CompoundGenes UpregulatedCell TypeConcentrationIncubation TimeReference
Calcium Glucoheptonate*Osteocalcin, COL-1, SPARCMG-63 (osteoblast-like)Not specifiedNot specified[1]
LactateRunx2, ALP, OsterixBone Marrow Stromal Cells (BMSCs)10 mMNot specified[1]

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the comparison.

In Vitro Osteogenesis Assay

This protocol details the evaluation of a compound's effect on osteoblast viability and differentiation.

  • Cell Culture:

    • Human osteoblast-like cells (e.g., MG-63 or Saos-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and treated with varying concentrations of the calcium salt for 24 and 72 hours.[3]

    • MTT reagent is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved.

    • Absorbance is measured to determine cell viability.[3]

  • Osteogenic Differentiation:

    • Cells are cultured in the presence of the calcium salt for up to 21 days.[3]

    • ALP Activity: At specific time points (e.g., 7, 14, and 21 days), cell lysates are collected, and ALP activity is measured using an ALP assay kit.[3]

    • Mineralization (Alizarin Red S Staining): At day 21, cells are fixed and stained with Alizarin Red S to visualize calcium deposition. For quantification, the stain is extracted, and absorbance is measured.[4]

Animal Studies: Bone Defect Model

Animal models are essential for evaluating the in vivo efficacy of bone regeneration materials.

  • Animal Model:

    • A common model utilizes New Zealand white rabbits.[5][6]

    • A critical-size bone defect (e.g., 6mm diameter) is created in the proximal tibias of the animals.[6]

  • Implantation and Treatment:

    • The bone defect is filled with a bone substitute material incorporating the calcium salt being tested.

    • Animals may also receive oral supplementation of the calcium salt.[7]

  • Evaluation:

    • At predetermined time points (e.g., 7, 14, and 28 days), animals are euthanized.[7]

    • Radiological Analysis: X-rays are taken to assess bone growth and the closure of the defect.[7]

    • Histological Analysis: Bone tissue is harvested, sectioned, and stained (e.g., with Hematoxylin-Eosin) to visualize new bone formation and tissue response.[6][7]

    • Biochemical Markers: Blood samples can be analyzed for levels of bone formation markers such as bone alkaline phosphatase (BALP) and osteocalcin.[7]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events Ca_ext Extracellular Ca²⁺ VGCC Voltage-Gated Calcium Channels Ca_ext->VGCC Influx Ca_int Intracellular Ca²⁺ VGCC->Ca_int MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK Activation RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 Phosphorylation Gene_exp Osteogenic Gene Expression RUNX2->Gene_exp Upregulation Differentiation Osteoblast Differentiation Gene_exp->Differentiation

Caption: Calcium Signaling Pathway in Osteoblasts.

G cluster_0 In Vitro Analysis start Osteoblast-like Cells (e.g., MG-63) treatment Treatment with Calcium Salt start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity diff Osteogenic Differentiation treatment->diff alp ALP Activity Assay diff->alp mineralization Mineralization (Alizarin Red S) diff->mineralization gene_exp Gene Expression (qRT-PCR) diff->gene_exp

Caption: In Vitro Osteogenesis Experimental Workflow.

Conclusion

For researchers and drug development professionals, the choice between calcium gluconate and calcium lactate may depend on other factors such as bioavailability, solubility, and the specific application (e.g., as a supplement or in a biomaterial scaffold). Organic calcium salts like calcium gluconate are often preferred for their water-soluble properties and enhanced bioavailability compared to inorganic salts.[2] Further head-to-head studies are warranted to elucidate the nuanced differences in their osteogenic efficacy and to guide the development of more effective bone regeneration therapies.

References

A Comparative Analysis of Calcium Salts for Fracture Rate Reduction: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative efficacy of different calcium salts in reducing fracture rates is paramount for developing effective osteoporosis therapies and nutritional interventions. This guide provides an objective comparison of commonly used calcium salts, supported by available in vivo experimental data.

While direct comparative in vivo studies measuring fracture rate reduction between different calcium salts are limited, a body of evidence exists comparing their effects on bone mineral density (BMD) and bone turnover markers—key indicators of bone health and fracture risk. This guide synthesizes these findings to offer a comprehensive overview of calcium carbonate, calcium citrate (B86180), and tricalcium phosphate (B84403).

Comparative Efficacy of Calcium Salts

The primary role of calcium supplementation in bone health is to ensure a positive calcium balance, which is essential for bone mineralization and strength. Different calcium salts, however, exhibit varying degrees of bioavailability and may elicit different physiological responses.

A study comparing tricalcium phosphate and calcium carbonate in patients treated with teriparatide found both salts to be approximately equally effective in supporting bone building.[1][2] Over a 12-month period, there were no significant differences in the increases in lumbar spine and total hip BMD between the two groups.[1][2] Both groups also showed similar increases in bone resorption biomarkers, which was an expected effect of the teriparatide treatment.[1][2]

In contrast, a crossover study comparing calcium citrate and calcium carbonate in postmenopausal women demonstrated that calcium citrate led to a significantly greater decrease in markers of bone resorption.[3] Specifically, urinary N-telopeptide, C-telopeptide, and free deoxypyridinoline, as well as serum N-telopeptide, were significantly reduced with calcium citrate supplementation compared to no significant change with calcium carbonate.[3] This suggests a potentially superior effect of calcium citrate in reducing bone turnover.

The choice of calcium salt can also be influenced by individual patient characteristics. For instance, calcium citrate does not require stomach acid for absorption, making it a better option for individuals with low stomach acid or those taking acid-reducing medications.[4][5] Calcium carbonate, on the other hand, contains a higher percentage of elemental calcium and is more commonly used to fortify foods.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited in vivo studies, focusing on changes in Bone Mineral Density (BMD) and bone turnover markers.

Table 1: Comparison of Tricalcium Phosphate vs. Calcium Carbonate on Bone Mineral Density (BMD)

ParameterTricalcium Phosphate GroupCalcium Carbonate GroupP-value (between groups)
Lumbar Spine BMD Change +7.2% (combined group)+7.2% (combined group)Not significant
Total Hip BMD Change +2.1% (combined group)+2.1% (combined group)Not significant

Data from a 12-month, randomized, single-blind clinical trial in 211 patients treated with teriparatide.[1][2]

Table 2: Comparison of Calcium Citrate vs. Calcium Carbonate on Bone Resorption Markers

BiomarkerCalcium Citrate Group (% change)Calcium Carbonate Group (% change)P-value (between groups)
Urinary N-telopeptide -30%+2%<0.05
Urinary C-telopeptide -31%+3%<0.05
Urinary Free Deoxypyridinoline -19%+2%<0.05
Serum N-telopeptide -8%+2%<0.05

Data from a 12-week, open-labeled crossover study in 40 postmenopausal women.[3]

Experimental Protocols

Study 1: Tricalcium Phosphate vs. Calcium Carbonate in Osteoporosis

  • Design: 12-month, randomized, positive-comparator, 2-arm, single-blind clinical trial.[1][2]

  • Participants: 211 patients with osteoporosis undergoing teriparatide treatment and consuming <1000 mg phosphorus/day.[1][2]

  • Intervention: Participants were randomly assigned to receive 1800 mg/day of calcium as either tricalcium phosphate or calcium carbonate, in addition to teriparatide and 1000 IU cholecalciferol.[1][2]

  • Primary Endpoints: Changes in lumbar spine and total hip bone mineral densities (BMDs).[1][2]

  • Secondary Endpoints: Changes in bone resorption biomarkers, and serum and urine calcium and phosphorus concentrations.[1][2]

Study 2: Calcium Citrate vs. Calcium Carbonate on Bone Turnover

  • Design: Open-labeled crossover study.[3]

  • Participants: 40 postmenopausal women.[3]

  • Intervention: Participants were randomized to receive 1000 mg/day of either calcium citrate or calcium carbonate for 12 weeks. This was followed by a 2-week washout period, after which they received the alternate calcium supplement for another 12 weeks. All participants also received 900 IU/day of vitamin D.[3]

  • Primary Endpoints: Changes in markers of bone resorption, including urinary N-telopeptide, C-telopeptide, free deoxypyridinoline, and serum N-telopeptide.[3]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs, the following diagrams are provided.

Calcium_Metabolism_Signaling_Pathway Dietary_Calcium Dietary Calcium (Different Salts) Intestinal_Absorption Intestinal Absorption Dietary_Calcium->Intestinal_Absorption Blood_Calcium Blood Calcium Levels Intestinal_Absorption->Blood_Calcium Increases PTH Parathyroid Hormone (PTH) Blood_Calcium->PTH Low levels stimulate Bone_Formation Bone Formation (Osteoblasts) Blood_Calcium->Bone_Formation High levels promote Bone_Resorption Bone Resorption (Osteoclasts) PTH->Bone_Resorption Stimulates Kidney Kidney PTH->Kidney Increases Ca2+ reabsorption Bone_Resorption->Blood_Calcium Releases Ca2+ Vitamin_D Active Vitamin D Kidney->Vitamin_D Activates Vitamin_D->Intestinal_Absorption Enhances

Caption: Simplified signaling pathway of calcium homeostasis and its effect on bone metabolism.

Experimental_Workflow_Calcium_Salts Participant_Recruitment Participant Recruitment (e.g., Postmenopausal Women) Randomization Randomization Participant_Recruitment->Randomization Group_A Group A: Calcium Salt 1 (e.g., Calcium Citrate) Randomization->Group_A Group_B Group B: Calcium Salt 2 (e.g., Calcium Carbonate) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Washout Washout Period (Crossover Design) Treatment_Period->Washout Data_Collection Data Collection (BMD, Bone Turnover Markers) Treatment_Period->Data_Collection Baseline & Post-treatment Crossover Crossover Treatment Washout->Crossover Group_A_2 Group A: Calcium Salt 2 Crossover->Group_A_2 Group_B_2 Group B: Calcium Salt 1 Crossover->Group_B_2 Group_A_2->Treatment_Period Second Period Group_B_2->Treatment_Period Second Period Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized experimental workflow for a crossover in vivo study comparing calcium salts.

References

Ion Chromatography: A Superior Method for Chloride and Sulfate Impurity Analysis in Chlormadinone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the manufacturing of active pharmaceutical ingredients (APIs) such as Chlormadinone Acetate (CLG), rigorous control of inorganic impurities like chloride and sulfate (B86663) is paramount to ensure the safety, efficacy, and stability of the final drug product. While traditional pharmacopeial methods have long been employed, modern analytical techniques offer significant advantages in sensitivity, specificity, and efficiency. This guide provides an objective comparison of ion chromatography (IC) with alternative methods for the detection of chloride and sulfate impurities in CLG, supported by experimental data and detailed protocols.

Ion chromatography, particularly with suppressed conductivity detection, has emerged as a highly effective technique for quantifying ionic impurities in pharmaceuticals.[1][2] Its ability to simultaneously detect multiple anions with high sensitivity and selectivity makes it a powerful tool for quality control in the pharmaceutical industry.[1][3]

Performance Comparison: Ion Chromatography vs. Alternative Methods

Ion chromatography consistently demonstrates superior performance compared to traditional methods like turbidimetry and the more advanced nepheloturbidometry. The key advantages of IC include higher sensitivity, quantitative accuracy, and the ability to perform simultaneous analysis of multiple ions.

ParameterIon Chromatography (IC)NepheloturbidometryVisual Turbidimetry
Principle Ion-exchange separation followed by conductivity detection.[4]Measurement of scattered light by suspended particles.[5]Visual comparison of turbidity against a standard.[2]
Specificity High; separates individual ions.[2]Moderate; measures total turbidity.Low; subjective and prone to interference.[2]
Sensitivity Very High (µg/L or ppb levels).[4]High.Low.
Quantification Fully quantitative.[5]Quantitative.[5]Semi-quantitative limit test.[5]
Simultaneous Analysis Yes (e.g., Chloride, Sulfate, Nitrate (B79036), etc.).[3]No.No.
Precision & Reproducibility High.[5]Good.[5]Poor.[5]
Automation Fully automatable.Can be automated.Manual.

Quantitative Performance Data

The following table summarizes typical performance data for the determination of chloride and sulfate using ion chromatography. The data is based on a validated method for a water-insoluble pharmaceutical compound, which serves as a representative example for the analysis of CLG.

AnalyteLinearity (r²)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Chloride > 0.9980.391.3
Sulfate > 0.9970.461.5
Data derived from a validated IC method for a water-insoluble pharmaceutical, demonstrating the sensitivity of the technique.[4]

In a comparative study on bulk drugs, nepheloturbidometry showed enhanced precision and reproducibility over conventional visual methods, but ion chromatography remains the gold standard for its superior separation capabilities and lower detection limits.[5]

Experimental Protocols

A robust and validated ion chromatography method is crucial for accurate impurity analysis. Below are detailed experimental protocols for a representative IC method applicable to CLG and a traditional turbidimetric limit test for comparison.

Ion Chromatography Method for a Water-Insoluble API

This method is suitable for a water-insoluble API like Chlormadinone Acetate and incorporates a matrix elimination step to handle the organic solvent used for dissolution.

1. Sample Preparation:

  • Accurately weigh and dissolve the CLG sample in methanol (B129727) (MeOH).

  • Further dilute the sample solution with deionized water as needed to bring the impurity concentrations within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

2. Chromatographic Conditions:

  • Instrument: Ion Chromatograph with a suppressed conductivity detector.

  • Columns: Dionex IonPac AG15 Guard and Dionex IonPac AS15 Analytical columns.[4]

  • Eluent: Potassium Hydroxide (KOH) gradient.[4]

  • Flow Rate: 0.40 mL/min.[4]

  • Injection Volume: 100 µL.[4]

  • Detection: Suppressed conductivity.[4]

3. Matrix Elimination:

  • Before the analytical separation, the sample is loaded onto a concentrator column.

  • The methanol matrix is washed away with deionized water, while the anionic impurities are retained on the concentrator.

  • The trapped anions are then eluted onto the analytical column for separation and detection.[4]

4. Calibration:

  • Prepare a series of mixed standard solutions of chloride and sulfate in the expected concentration range.

  • Generate a calibration curve by plotting the peak area against the concentration for each anion.

Alternative Method: Turbidimetric Limit Test (Based on USP)

This method is a semi-quantitative visual comparison test.

1. Standard Preparation:

  • Prepare a standard solution containing a specified concentration of chloride or sulfate.

2. Sample Preparation:

  • Dissolve a specified amount of the CLG sample in a suitable solvent and dilute with water.

3. Procedure:

  • To both the sample and standard solutions, add a precipitating agent (e.g., silver nitrate for chloride, barium chloride for sulfate) under acidic conditions.[7]

  • Allow the solutions to stand for a specified time.

  • Visually compare the turbidity of the sample solution against the standard solution. The turbidity of the sample should not exceed that of the standard.[7]

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Processing weigh Weigh CLG Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with DI Water dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject matrix_elim Matrix Elimination inject->matrix_elim separation Anion-Exchange Separation matrix_elim->separation suppression Suppressor separation->suppression detection Conductivity Detection suppression->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Experimental workflow for the analysis of chloride and sulfate in CLG by Ion Chromatography.

cluster_attributes Performance Attributes IC Ion Chromatography Sensitivity High Sensitivity IC->Sensitivity Specificity High Specificity IC->Specificity Quantitative Quantitative IC->Quantitative Simultaneous Simultaneous Analysis IC->Simultaneous Reproducibility High Reproducibility IC->Reproducibility Nephelo Nepheloturbidometry Nephelo->Sensitivity Nephelo->Quantitative Turbidi Visual Turbidimetry Turbidi->Specificity Low Turbidi->Quantitative Semi-Quantitative Turbidi->Reproducibility Low

Caption: Logical relationship of analytical methods to key performance attributes.

Conclusion

For the determination of chloride and sulfate impurities in Chlormadinone Acetate, ion chromatography stands out as the superior analytical method. Its high sensitivity, specificity, and quantitative capabilities provide reliable and accurate results, ensuring compliance with stringent pharmaceutical quality standards.[2] The ability to simultaneously analyze multiple ionic impurities in a single run enhances laboratory efficiency. While older methods like visual turbidimetry are still mentioned in some pharmacopeias, modern analytical laboratories are increasingly adopting IC for its undeniable advantages in data quality and integrity. For researchers, scientists, and drug development professionals, implementing a validated ion chromatography method is a critical step in ensuring the purity and safety of pharmaceutical products.

References

A Head-to-Head Comparison of Solubility Among Organic Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of orally administered calcium is critically dependent on the solubility of the calcium salt form in the gastrointestinal tract. Formulations with higher solubility can lead to a greater concentration of free calcium ions (Ca²⁺) available for absorption. This guide provides a comparative analysis of the aqueous solubility of common organic calcium salts, supported by experimental data and protocols, to aid in the selection of appropriate salt forms for research and drug development.

Comparative Aqueous Solubility of Organic Calcium Salts

The following table summarizes the aqueous solubility of several common organic calcium salts. Data has been compiled from various scientific sources and standardized to provide a clear comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other ions.

Calcium SaltMolecular FormulaMolar Mass ( g/mol )Aqueous Solubility ( g/100 mL) at 25°C
Calcium Acetate (B1210297)Ca(C₂H₃O₂)₂158.17~34.7[1]
Calcium Ascorbate (B8700270)C₁₂H₁₄CaO₁₂·2H₂O426.35~50[2][3]
Calcium Citrate (B86180)Ca₃(C₆H₅O₇)₂498.44~0.095[4][5]
Calcium GluconateC₁₂H₂₂CaO₁₄430.37~3.5[6][7]
Calcium LactateCa(C₃H₅O₃)₂218.22~6.7 (L-lactate)[8]

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Materials:

  • Organic calcium salt (e.g., calcium citrate, calcium gluconate)

  • Deionized water (or other relevant aqueous buffer)

  • Analytical balance

  • Volumetric flasks

  • Conical flasks with stoppers

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for calcium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer, or titration apparatus)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the organic calcium salt to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.

  • Equilibration: Tightly stopper the flask and place it in a constant temperature shaker bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the flask for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of calcium in the diluted solution using a calibrated analytical instrument.

  • Calculation: Calculate the solubility of the organic calcium salt in g/100 mL based on the measured calcium concentration and the dilution factor.

Visualizing Experimental and Biological Pathways

To further elucidate the practical and physiological relevance of calcium salt solubility, the following diagrams illustrate a typical experimental workflow and the biological pathway of intestinal calcium absorption.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess calcium salt prep2 Add to known volume of water prep1->prep2 Dispense equil Agitate at constant temperature (24-72h) prep2->equil analysis1 Filter supernatant (0.45 µm filter) equil->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify Ca²⁺ concentration analysis2->analysis3 result Calculate solubility analysis3->result

Figure 1: Experimental workflow for equilibrium solubility determination.

bioavailability_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream salt Oral Organic Calcium Salt dissolution Dissolution salt->dissolution ca_ion Free Ca²⁺ Ions dissolution->ca_ion transcellular Transcellular Pathway (Active Transport) ca_ion->transcellular High Affinity paracellular Paracellular Pathway (Passive Diffusion) ca_ion->paracellular Concentration Gradient absorption Systemic Calcium Absorption transcellular->absorption paracellular->absorption

Figure 2: Impact of solubility on intestinal calcium absorption pathways.

Conclusion

The solubility of organic calcium salts varies significantly, with calcium ascorbate and calcium acetate demonstrating high aqueous solubility, while calcium citrate is sparingly soluble. This disparity has direct implications for the bioavailability of calcium. A higher solubility facilitates the release of free calcium ions in the gastrointestinal tract, which is a prerequisite for both the active transcellular and passive paracellular absorption pathways in the intestine.[2][8][9][10] Therefore, for applications where rapid and efficient calcium absorption is desired, selecting a more soluble calcium salt is a critical formulation consideration. The provided experimental protocol for equilibrium solubility determination offers a standardized method for researchers to verify and compare the solubility of different calcium salts in their specific formulations.

References

A Comparative Guide to the Effects of CLG on Osteoblast Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impact of various compounds on bone formation is crucial. This guide provides a comprehensive comparison of "CLG" and its effects on osteoblast proliferation and differentiation. It is important to note that the acronym "CLG" can refer to two distinct substances in biomedical research: Calcium Lactate Gluconate and Collagenase . This guide will address both, presenting experimental data, detailed protocols, and visual workflows to clarify their respective roles and effects in osteoblast biology.

Section 1: this compound (CLG) and its Role in Osteogenesis

This compound is a highly soluble organic calcium salt used in supplementation and as a component in biomaterials for bone regeneration. Its primary function in this context is to provide a bioavailable source of calcium ions, which are essential for osteoblast function and bone matrix mineralization.

Comparative Data on Osteogenic Effects

The following tables summarize the quantitative effects of this compound and its alternatives on key markers of osteoblast proliferation and differentiation.

Table 1: Effect on Osteoblast Proliferation

CompoundCell TypeConcentrationIncubation TimeProliferation AssayResult
This compound (in Gelatin Scaffold) MG-635% (w/w)3 & 7 daysMetabolic Activity AssayIncreasing trend in metabolic activity noted.[1]
Polycalcium (Polycan + this compound) Human primary osteoblastsNot specifiedNot specifiedNot specifiedStimulated osteoblast proliferation.[2][3]
Calcium Glucoheptonate MG-630.25 - 4 mM48 hoursMTT AssaySignificantly higher proliferation compared to control.[4]
Calcium Citrate hFOB 1.190.22 mg/ml4 daysDNA SynthesisNo significant change from control.[5][6]
Calcium Carbonate hFOB 1.190.13 mg/ml4 daysDNA SynthesisNo significant change from control.[5][6]

Table 2: Effect on Osteoblast Differentiation

CompoundCell TypeConcentrationIncubation TimeDifferentiation MarkerResult
This compound (in Gelatin Scaffold) MG-635% (w/w)7 & 14 daysMineralization (Alizarin Red S)Significantly higher mineralization index compared to gelatin alone.[1]
Calcium Glucoheptonate MG-630.25 mM & 1.0 mM48 hoursALP ActivitySignificant increase in ALP activity compared to control.[7]
Calcium Glucoheptonate MG-631.0 mMNot specifiedCalcium Uptake30% increase in calcium uptake compared to control.[7]
Calcium Glucoheptonate MG-63Not specifiedNot specifiedGene Expression (Osteocalcin, COL-1, SPARC)Upregulated expression.[7]
Lactate Bone Marrow Stromal Cells (BMSCs)10 mMNot specifiedGene Expression (Runx2, ALP, Osterix)Promoted expression.[7]
Calcium Citrate hFOB 1.190.22 mg/ml4 daysALP ActivityNo significant change from control.[5][6]
Calcium Carbonate hFOB 1.190.13 mg/ml4 daysALP ActivityNo significant change from control.[5][6]
Signaling Pathways of this compound in Osteoblasts

Extracellular calcium ions released from this compound can activate several signaling pathways that promote osteogenic differentiation. One key mechanism involves the activation of L-type voltage-gated calcium channels, leading to an influx of intracellular calcium. This activates the MAPK/ERK pathway, which in turn upregulates the expression of key osteogenic transcription factors like RUNX2.

CLG_Signaling_Pathway CLG Calcium Lactate Gluconate Ca_ext Extracellular Ca²⁺ CLG->Ca_ext releases L_VGCC L-type Voltage-Gated Calcium Channel Ca_ext->L_VGCC activates Ca_int Intracellular Ca²⁺ L_VGCC->Ca_int influx MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK activates RUNX2 RUNX2 MAPK_ERK->RUNX2 activates Osteogenic_Genes Osteogenic Gene Expression RUNX2->Osteogenic_Genes promotes

This compound Signaling Pathway in Osteoblasts.

Section 2: Collagenase (CLG) and its Role in Osteoblast Studies

Collagenase is a proteolytic enzyme that breaks down collagen, the main structural protein in connective tissues. In the context of osteoblast research, its primary and well-established role is in the enzymatic digestion of bone tissue to isolate primary osteoblasts for in vitro culture. While essential for this purpose, exogenous application of collagenase to osteoblast cultures can have inhibitory effects on their differentiation.

Comparative Data on Osteoblast Isolation and Exogenous Effects

The following tables compare collagenase with other enzymes used for osteoblast isolation and summarize the known effects of exogenous collagenase treatment.

Table 3: Comparison of Enzymes for Osteoblast Isolation

EnzymeTypical ConcentrationIncubation TimeAdvantagesDisadvantages
Collagenase (Type I/II) 0.1% - 0.2%30 - 120 minEfficiently digests collagenous bone matrix.[8][9][10]Can potentially damage cell surface receptors if over-digested.[11]
Dispase 0.6 - 2.4 U/mL1 - several hoursGentler on cells compared to trypsin.[12]May be less effective for dense bone tissue alone; often used with collagenase.[12]
Trypsin-EDTA 0.05% - 0.25%5 - 15 minStronger dissociation for strongly adherent cells.Can be harsh on cells and cleave essential surface proteins.[13]

Table 4: Effects of Exogenous Collagenase on Osteoblast Function

Cell TypeCollagenase ConcentrationIncubation TimeEffect on DifferentiationEffect on Proliferation
Human OsteoblastsNot specifiedNot specifiedDownregulates ALP activity.[14]Limited direct data available.
Human PDL CellsNot specifiedNot specifiedNegatively regulates osteoblastic markers.[14]Limited direct data available.
Workflow for Osteoblast Isolation using Collagenase

The following diagram illustrates a typical workflow for isolating primary osteoblasts from bone tissue using collagenase digestion.

Osteoblast_Isolation_Workflow Bone_Tissue Bone Tissue Collection Mincing Mechanical Mincing Bone_Tissue->Mincing Washing Washing with PBS Mincing->Washing Collagenase_Digestion Collagenase Digestion (e.g., 0.1-0.2% at 37°C) Washing->Collagenase_Digestion Filtration Cell Filtration (e.g., 70 µm strainer) Collagenase_Digestion->Filtration Centrifugation Centrifugation and Resuspension Filtration->Centrifugation Cell_Culture Cell Seeding and Culture Centrifugation->Cell_Culture Osteoblasts Primary Osteoblasts Cell_Culture->Osteoblasts

Workflow for Primary Osteoblast Isolation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Proliferation

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate osteoblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of an early marker of osteoblast differentiation.

  • Cell Culture and Treatment: Culture osteoblasts in 24-well plates and treat with the test compounds for the desired duration.

  • Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzymatic Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.[13][17]

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.[12]

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S Staining for Mineralization

This staining method visualizes calcium deposits, a hallmark of late-stage osteoblast differentiation.

  • Cell Culture and Differentiation: Culture osteoblasts in osteogenic differentiation medium with the test compounds for 14-21 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[4][13]

  • Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.[4][14]

  • Washing: Wash several times with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): To quantify mineralization, destain the wells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.[13]

Osteoblast Isolation from Calvaria using Collagenase

This protocol describes the isolation of primary osteoblasts from neonatal mouse calvaria.

  • Dissection: Dissect the calvaria from neonatal mice and remove any adherent soft tissue.

  • Digestion: Perform sequential digestions in a solution containing 0.1% collagenase and 0.2% dispase in PBS at 37°C with agitation. Collect the cells released after each digestion step.

  • Cell Collection: Pool the cells from the later digestion steps (fractions 2-5), as the first fraction is often contaminated with other cell types.

  • Filtration and Centrifugation: Pass the cell suspension through a 70 µm cell strainer, centrifuge, and resuspend the cell pellet in culture medium.

  • Cell Culture: Plate the cells and culture in a standard osteoblast growth medium.

Total Protein Quantification

This is essential for normalizing data from assays like ALP activity.

  • Cell Lysis: Prepare cell lysates as described in the ALP activity assay protocol.

  • Assay: Use a commercial protein assay kit (e.g., BCA or Bradford) according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).

  • Absorbance Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength.

  • Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.[18]

References

Comparative study of calcium absorption from milk and calcium salts

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of calcium absorption from its two primary sources: dairy milk and supplemental calcium salts. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of calcium bioavailability.

Introduction to Calcium Bioavailability

Calcium is a critical mineral for numerous physiological processes, most notably for the development and maintenance of bone structure. Its adequate intake and absorption are paramount in preventing bone-related disorders like osteoporosis. While dairy products, particularly milk, are a primary dietary source of calcium, supplementation with various calcium salts is common. The effectiveness of any calcium source is determined by its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body. This guide delves into the comparative bioavailability of calcium from milk and commonly used calcium salts, supported by quantitative data and detailed experimental methodologies.

Mechanisms of Intestinal Calcium Absorption

Calcium absorption in the small intestine occurs via two primary pathways: the transcellular and the paracellular pathways.[1][2][3][4]

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[4][5] It involves the entry of calcium ions into the enterocyte through the TRPV6 epithelial calcium channel, transport across the cell facilitated by the binding protein calbindin-D9k, and extrusion into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).[2][4] This pathway is tightly regulated by the active form of vitamin D, calcitriol (B1668218) (1,25(OH)2D3).[1][5]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the intestine through the tight junctions between enterocytes.[3][5] This route is primarily dependent on the calcium concentration gradient in the intestinal lumen.

Hormonal regulation, primarily through Parathyroid Hormone (PTH) and Vitamin D, plays a crucial role. Low blood calcium levels trigger the secretion of PTH, which stimulates the kidneys to produce calcitriol.[6][7][8] Calcitriol then upregulates the expression of proteins involved in the transcellular pathway, enhancing calcium absorption.[9]

Intestinal_Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_regulation Hormonal Regulation Ca2+ Ca²⁺ TRPV6 TRPV6 Channel Ca2+->TRPV6 Transcellular Pathway Blood_Ca Ca²⁺ Ca2+->Blood_Ca Paracellular Pathway (via Tight Junctions) Calbindin Calbindin-D9k TRPV6->Calbindin Entry PMCA1b PMCA1b Pump Calbindin->PMCA1b Intracellular Transport PMCA1b->Blood_Ca Extrusion PTH Parathyroid Hormone (PTH) VitD Active Vitamin D (Calcitriol) PTH->VitD Stimulates Production VitD->TRPV6 Upregulates VitD->Calbindin Upregulates

Diagram 1: Hormonal and cellular pathways of intestinal calcium absorption.

Quantitative Comparison of Calcium Absorption

Multiple clinical studies have compared the fractional absorption of calcium from milk with various calcium salts. While solubility of the salt was initially thought to be a major determinant of absorption efficiency, studies in fasting healthy individuals have shown that the differences are not always statistically significant, likely due to dissolution in stomach acid.[10][11][12]

The following table summarizes data from key comparative studies.

Calcium Source (Dose)Study PopulationMean Net Calcium Absorption (%) (± SEM)Reference
Milk
Whole Milk (500 mg Ca)8 healthy, fasting adults31 ± 3[10],[12]
Skim Milk (26% of intake)Non-achlorhydric adults26.0 (Not specified)[13]
Skimmed Milk (from meal)10 healthy male volunteers45.5 ± 1.9[14]
Ca-Enriched Skimmed Milk10 healthy male volunteers35.7 ± 4.7[14]
Calcium Salts
Calcium Carbonate (500 mg Ca)8 healthy, fasting adults39 ± 3[10],[12]
Calcium Carbonate (22.5% of intake)Non-achlorhydric adults22.5 (Not specified)[13]
Calcium Citrate (B86180) (500 mg Ca)8 healthy, fasting adults30 ± 3[10],[12]
Calcium Citrate (24.3% of intake)Non-achlorhydric adults24.3 (Not specified)[13]
Calcium Acetate (500 mg Ca)8 healthy, fasting adults32 ± 4[10],[12]
Calcium Lactate (500 mg Ca)8 healthy, fasting adults32 ± 4[10],[12]
Calcium Gluconate (500 mg Ca)8 healthy, fasting adults27 ± 3[10],[12]

SEM: Standard Error of the Mean

One study concluded that in fasting, healthy young subjects, calcium absorption from carbonate, acetate, lactate, gluconate, and citrate salts is similar to that from whole milk.[10]

Factors Influencing Calcium Absorption

The bioavailability of calcium is not solely dependent on its source but is influenced by a host of physiological and dietary factors.

Factors Enhancing Absorption:

  • Vitamin D: Essential for the active transcellular transport pathway.[15]

  • Stomach Acid: Helps to solubilize and ionize calcium salts, particularly calcium carbonate, making the calcium available for absorption.[15][16]

  • Lactose (B1674315): Found in milk, lactose can enhance calcium absorption, potentially via the paracellular route.[17][18]

  • Casein Phosphopeptides (CPPs): Derived from the digestion of casein in milk, CPPs can form soluble complexes with calcium, keeping it in solution in the intestine.[17]

Factors Inhibiting Absorption:

  • Phytates and Oxalates: These compounds, found in plant-based foods like whole grains, nuts, and spinach, can bind to calcium and inhibit its absorption.[15] Notably, milk and dairy products are free of these inhibitors.[18]

  • High Doses: Fractional calcium absorption is highest when elemental calcium is consumed in doses of 500 mg or less at a time.[16]

  • Age: Calcium absorption tends to decrease with age, partly due to reduced stomach acid production.[15] For older adults, calcium citrate may be recommended as its absorption is less dependent on stomach acid.[15][19]

Calcium_Absorption_Factors cluster_milk Milk cluster_salts Calcium Salts Milk_Enhancers Enhancers: - Lactose - Casein Phosphopeptides - Vitamin D (if fortified) Salts_Enhancers Enhancers: - Stomach Acid (esp. for Carbonate) - Vitamin D (often co-formulated) - Taking with food (Carbonate) Milk_Inhibitors Inhibitors: - Generally free of phytates/oxalates Salts_Inhibitors Inhibitors: - High single doses (>500mg) - Co-ingestion with phytates/oxalates - Achlorhydria (for Carbonate) Title Comparative Factors in Calcium Absorption

Diagram 2: Key factors influencing calcium absorption from milk vs. salts.

Experimental Protocols: Measuring Calcium Absorption

The dual-isotope method is a widely accepted and accurate technique for measuring fractional calcium absorption in human subjects.[20][21][22] It allows for the precise determination of absorption from a single meal or supplement dose.

Detailed Methodology: Dual-Isotope Tracer Technique

  • Subject Preparation: Subjects typically undergo a dietary stabilization period, consuming a diet with a fixed calcium content for several days to weeks.[21] Following an overnight fast, baseline blood and/or urine samples are collected.[23]

  • Isotope Administration:

    • Oral Tracer: A known quantity of a stable calcium isotope (e.g., ⁴⁴Ca) is mixed with the test meal (e.g., milk) or supplement and ingested by the subject.[14]

    • Intravenous Tracer: A short time after the oral dose (e.g., 1-2 hours), a different, known quantity of another stable calcium isotope (e.g., ⁴²Ca) is administered intravenously.[14][21] This IV tracer represents 100% bioavailability.

  • Sample Collection: All urine is collected for a defined period, typically 24 hours after the oral dose.[21] Alternatively, timed blood samples can be drawn.[21]

  • Sample Analysis: The collected urine or serum samples are analyzed using mass spectrometry (e.g., inductively coupled plasma mass spectrometry or fast atom bombardment mass spectrometry) to determine the ratio of the two isotopes.[14][24]

  • Calculation of Fractional Absorption: The fractional calcium absorption is calculated as the ratio of the oral isotope to the intravenous isotope recovered in the urine or serum, corrected for the dose of each isotope administered.[22]

Experimental_Workflow start Start: Subject Recruitment (Healthy Volunteers) prep 1. Dietary Stabilization (Fixed Calcium Diet) start->prep fast 2. Overnight Fast (12h) prep->fast admin_oral 3. Oral Isotope Administration (e.g., ⁴⁴Ca with Milk or Salt) fast->admin_oral admin_iv 4. Intravenous Isotope Administration (e.g., ⁴²Ca after 1-2 hours) admin_oral->admin_iv collection 5. Sample Collection (Timed 24h Urine and/or Blood Samples) admin_iv->collection analysis 6. Isotope Ratio Analysis (Mass Spectrometry) collection->analysis calc 7. Calculation of Fractional Calcium Absorption analysis->calc end End: Results calc->end

Diagram 3: Workflow for a dual-isotope calcium absorption study.

Conclusion

Experimental data from studies on healthy, fasting adults suggest that the bioavailability of calcium is broadly similar between milk and various commonly used calcium salts, including carbonate, citrate, lactate, and acetate.[10][12] The food matrix of milk, containing lactose and casein phosphopeptides, offers potential advantages by enhancing solubility and providing an alternative absorption pathway, while also being free of common dietary inhibitors like oxalates and phytates.[17][18]

For calcium salts, factors such as stomach acidity and co-ingestion with food are critical for optimal absorption, particularly for calcium carbonate.[15] The choice between milk and calcium salts for ensuring adequate calcium intake may depend on individual factors such as age, digestive health, dietary patterns, and the need for other nutrients naturally present in dairy products.[25]

References

Safety Operating Guide

Proper Disposal of Calcium Lactate Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Calcium lactate (B86563) gluconate is generally not classified as a hazardous substance.[1][2] However, proper handling and disposal procedures are crucial to maintain a safe laboratory environment and ensure compliance with local, state, and federal regulations.[3][4] This document provides a step-by-step guide for the disposal of calcium lactate gluconate.

Summary of Key Disposal and Safety Information
Aspect Guideline Citation
Hazard Classification Not considered a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. May cause mild skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection. In case of dust, a respirator is recommended.[5][6]
Spill Cleanup (Small) Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the surface with water.[1][7]
Spill Cleanup (Large) Contain the spill and cover with an inert, non-combustible absorbent material (e.g., sand, earth). Shovel the material into a waste disposal container.[1][7]
General Disposal Dispose of waste in accordance with federal, state, and local environmental control regulations.[1][3]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat and direct sunlight.[1][7]

Step-by-Step Disposal Protocol

A clear workflow is essential for the safe and compliant disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies

1. Material Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, assess its physical state. Although it is a white to off-white powder or granule, note any signs of contamination.[1] Always wear appropriate PPE to prevent skin and eye irritation.[2][5]

  • Required PPE:

    • Safety glasses or goggles.[6]

    • Gloves (e.g., nitrile).[5]

    • Lab coat.[6]

    • In situations where dust may be generated, a dust respirator is recommended.[2][6]

2. Spill Management

In the event of a spill, the procedure for cleanup depends on the quantity of the material.

  • Small Spills: For minor spills, use a shovel or other appropriate tools to transfer the material into a designated and clearly labeled waste container.[1][7] Subsequently, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with legal requirements.[1]

  • Large Spills: For larger spills, the primary goal is to contain the material to prevent it from spreading.[1] Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][7] Then, use a shovel to place the material into a suitable waste disposal container.[1] Avoid creating dust during this process.[7]

3. Waste Containment and Labeling

Place all waste this compound, including contaminated absorbent materials and cleaning supplies, into a convenient and sealable waste disposal container.[2] The container must be clearly labeled as "this compound Waste" to ensure proper identification and handling by waste management personnel.

4. Final Disposal Procedure

The final disposal of this compound waste must adhere to institutional and governmental regulations.

  • Consult Regulations: Always follow federal, state, and local environmental control regulations for chemical waste disposal.[1][3] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[8]

  • Waste Pickup: Arrange for the collection of the labeled waste container by your institution's authorized chemical waste disposal service.[8] Do not dispose of this compound down the drain or in regular trash.[9]

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures for handling this compound.

SafetyLogic cluster_hazard Hazard Identification cluster_risk Risk Assessment cluster_control Control Measures Hazard This compound (May cause mild skin/eye irritation) Risk Potential for Exposure (Inhalation, Skin/Eye Contact) Hazard->Risk leads to PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk->PPE requires Handling Proper Handling Procedures (Avoid dust, good hygiene) Risk->Handling requires Disposal Compliant Disposal Protocol Handling->Disposal includes

Caption: Logical flow from hazard identification to control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.